2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride
Description
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Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c5-1-2-8-4-6-3-7-8;;/h3-4H,1-2,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPGFYKFVNFLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604081 | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51444-26-9 | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block for various bioactive molecules, a thorough understanding of its characteristics is paramount for its effective utilization. This document delves into the structural features, physicochemical parameters, spectral analysis, and analytical methodologies pertinent to this compound. The information presented herein is a synthesis of available literature on closely related analogues and established principles of heterocyclic chemistry, intended to serve as a valuable resource for researchers in the pharmaceutical sciences.
Introduction: The Significance of the Triazole Moiety
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to engage in a variety of non-covalent interactions. Its presence in numerous antifungal, antiviral, and anticancer agents underscores its therapeutic importance. The title compound, this compound, combines this versatile heterocycle with a primary amine, offering a reactive handle for the synthesis of a diverse array of derivatives. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it amenable to a variety of experimental conditions.
Chemical Structure and Identifiers
The structural integrity of a compound is the foundation of its chemical behavior. This compound is characterized by a 1,2,4-triazole ring linked via a nitrogen atom to an ethanamine side chain. The dihydrochloride salt is formed by the protonation of the basic nitrogen centers.
| Identifier | Value |
| IUPAC Name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine dihydrochloride |
| CAS Number | 51444-26-9 |
| Molecular Formula | C₄H₁₀Cl₂N₄ |
| Molecular Weight | 185.06 g/mol |
| Canonical SMILES | C1=CN=C(N1CCN)N.Cl.Cl |
| InChI Key | InChI=1S/C4H8N4.2ClH/c5-2-1-8-4-6-7-3-8;;/h3-4H,1-2,5H2;2*1H |
Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a drug candidate profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively published, reliable estimations can be made based on the behavior of analogous structures and computational predictions.
| Property | Estimated Value/Range | Rationale and Insights |
| pKa | Amine: 8.5 - 9.5; Triazole: 2.0 - 3.0 | The ethanamine moiety is expected to have a pKa typical of a primary alkylamine. The triazole ring possesses both acidic and basic nitrogens; the most basic nitrogen is predicted to have a pKa in the acidic range. This dual nature is critical for its interaction with biological targets. |
| logP (Octanol-Water Partition Coefficient) | -1.0 to -0.5 (for the free base) | The presence of the polar triazole ring and the primary amine suggests that the compound is hydrophilic, leading to a negative logP value. This indicates a preference for the aqueous phase, which is a key factor in its formulation and bioavailability. |
| Aqueous Solubility | High | As a dihydrochloride salt of a small, polar molecule, high aqueous solubility is anticipated. This is advantageous for in vitro assays and for the development of parenteral formulations. |
| Melting Point | >200 °C (with decomposition) | Salt forms of small organic molecules, particularly hydrochlorides, typically exhibit high melting points. The exact value can be influenced by the crystalline form.[1] |
| Stability | Stable under standard conditions; sensitive to strong oxidizing agents and extreme pH. | The 1,2,4-triazole ring is generally stable.[2] However, as with most organic compounds, prolonged exposure to harsh conditions can lead to degradation. The primary amine can be susceptible to oxidation. |
Synthesis and Experimental Protocols
The synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine typically involves the nucleophilic substitution of a suitable precursor with 1H-1,2,4-triazole. The dihydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Synthetic Pathway
A plausible synthetic route starts with the reaction of 1H-1,2,4-triazole with a protected 2-aminoethyl halide, followed by deprotection and salt formation. This approach offers good control over the regioselectivity of the N-alkylation.
Step-by-Step Synthesis Protocol (Adapted from related literature)
-
N-Alkylation: To a solution of 1H-1,2,4-triazole in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate. To this mixture, add N-(2-bromoethyl)phthalimide portion-wise at room temperature. Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: Once the reaction is complete, cool the mixture and pour it into water to precipitate the product. Filter the solid, wash with water, and dry to obtain N-(2-(1H-1,2,4-triazol-1-yl)ethyl)phthalimide.
-
Deprotection: Suspend the phthalimide-protected intermediate in ethanol and add hydrazine hydrate. Reflux the mixture until the deprotection is complete (monitored by TLC).
-
Isolation of Free Base: Cool the reaction mixture and remove the phthalhydrazide byproduct by filtration. Concentrate the filtrate under reduced pressure to obtain the crude free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of ethanol and add a solution of hydrochloric acid in ethanol (2 equivalents). The dihydrochloride salt will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triazole ring protons, typically in the aromatic region (δ 7.5-8.5 ppm). The ethanamine protons will appear as two triplets in the aliphatic region (δ 3.0-4.5 ppm), corresponding to the methylene group adjacent to the triazole ring and the methylene group adjacent to the amino group. The N-H protons of the protonated amine will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the triazole ring (δ 140-155 ppm) and the two aliphatic carbons of the ethanamine side chain (δ 35-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands are expected for N-H stretching of the ammonium salt, C-H stretching of the aliphatic and aromatic groups, C=N and N=N stretching of the triazole ring, and C-N stretching.[3][4]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Ammonium) | 3200 - 2800 (broad) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| C=N / N=N Stretch (Triazole Ring) | 1600 - 1450 |
| C-N Stretch | 1350 - 1000 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Under electrospray ionization (ESI) conditions, the molecular ion of the free base [M+H]⁺ would be expected at m/z 113.08. The fragmentation pattern would likely involve the cleavage of the ethanamine side chain and fragmentation of the triazole ring.[5][6]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of this compound. Given its polar nature, both reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) can be employed.
HPLC Method Selection
Recommended HPLC Protocol (HILIC)
-
Column: A HILIC column (e.g., silica, amide, or zwitterionic stationary phase).
-
Mobile Phase: A gradient of a high concentration of a polar organic solvent (e.g., acetonitrile) with a low concentration of an aqueous buffer (e.g., ammonium formate or ammonium acetate).
-
Detector: UV detection at a wavelength of approximately 210 nm, or a mass spectrometer for higher sensitivity and specificity.
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent.
Conclusion
This compound is a valuable building block in drug discovery due to its favorable physicochemical properties and the versatile reactivity of its functional groups. This technical guide has provided a comprehensive overview of its key characteristics, from its molecular structure and physicochemical parameters to its spectroscopic signature and analytical methodologies. By leveraging the information and protocols outlined in this document, researchers can confidently utilize this compound in the synthesis of novel therapeutic agents. Further experimental validation of the predicted properties will undoubtedly enhance our understanding and expand the applications of this promising heterocyclic compound.
References
- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (URL not available)
-
FT-IR spectra of control and treated 1,2,4-triazole. - ResearchGate. [Link]
-
Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed. [Link]
-
Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives - ResearchGate. [Link]
Sources
- 1. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride
This guide provides a comprehensive overview of the synthetic pathway for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust understanding of the methodology.
Introduction and Strategic Overview
This compound is a bifunctional molecule incorporating the versatile 1,2,4-triazole ring and a primary amine. The 1,2,4-triazole moiety is a well-known pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities.[1][2] The primary amine serves as a key functional handle for further molecular elaboration, making this compound a desirable starting material for the synthesis of more complex drug candidates.
The most logical and convergent synthetic strategy for this target molecule involves a two-step sequence:
-
N-Alkylation of 1,2,4-triazole: Introduction of a protected two-carbon spacer onto the N1 position of the 1,2,4-triazole ring.
-
Deprotection and Salt Formation: Removal of the protecting group to unveil the primary amine, followed by conversion to the stable dihydrochloride salt.
This approach is favored due to the ready availability of the starting materials and the generally high-yielding nature of the individual steps. A critical consideration in the first step is the regioselectivity of the alkylation, as 1,2,4-triazole possesses two potentially nucleophilic nitrogen atoms (N1 and N4).
Preferred Synthetic Pathway: The Gabriel Synthesis Approach
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation issues often encountered with other methods.[3] This pathway utilizes phthalimide as a protected source of ammonia.
Step 1: N-Alkylation of 1,2,4-triazole with N-(2-bromoethyl)phthalimide
In this key step, the sodium salt of 1,2,4-triazole is reacted with N-(2-bromoethyl)phthalimide. The use of a strong base to deprotonate the triazole ring enhances its nucleophilicity, facilitating the subsequent SN2 reaction.
Experimental Protocol: Synthesis of 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione
| Reagent/Solvent | Molar Equiv. | Notes |
| 1,2,4-Triazole | 1.0 | Starting material |
| Sodium Hydride (60% in mineral oil) | 1.1 | Base for deprotonation |
| N,N-Dimethylformamide (DMF) | - | Anhydrous solvent |
| N-(2-bromoethyl)phthalimide | 1.0 | Alkylating agent |
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add 1,2,4-triazole (1.0 eq.) portionwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium salt of 1,2,4-triazole.
-
Cool the mixture back to 0 °C and add a solution of N-(2-bromoethyl)phthalimide (1.0 eq.) in anhydrous DMF dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione as a solid.
Causality of Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is chosen to ensure complete deprotonation of the 1,2,4-triazole, which has a pKa of approximately 10.26. This generates the highly nucleophilic triazolate anion.
-
DMF: A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation (Na+) while leaving the anion (triazolate) relatively free and highly reactive.
-
N-(2-bromoethyl)phthalimide: This reagent provides the desired two-carbon ethyl spacer with a protected primary amine. The phthalimide group is a robust protecting group that is stable to the reaction conditions and can be removed in the subsequent step.
-
Regioselectivity: The alkylation of 1,2,4-triazole can potentially yield both N1 and N4 substituted products. However, studies have shown that the N1 isomer is generally the major product, especially under thermodynamic control.[2] The reaction conditions are optimized to favor the formation of the desired N1-alkylated product.
Step 2: Hydrazinolysis of the Phthalimide and Dihydrochloride Salt Formation
The phthalimide protecting group is efficiently removed by treatment with hydrazine hydrate in a process known as the Ing-Manske procedure. The resulting free amine is then converted to its dihydrochloride salt to improve its stability and handling characteristics.
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Equiv. | Notes |
| 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione | 1.0 | Starting material from Step 1 |
| Hydrazine hydrate | 1.2 | Deprotecting agent |
| Ethanol | - | Solvent |
| Hydrochloric Acid (concentrated) | excess | For salt formation |
| Diethyl ether | - | For precipitation |
Procedure:
-
Dissolve 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.2 eq.) to the solution and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(1H-1,2,4-triazol-1-yl)ethanamine.
-
Dissolve the crude amine in a minimal amount of ethanol and cool in an ice bath.
-
Slowly add an excess of concentrated hydrochloric acid to the cooled solution with stirring.
-
Add diethyl ether to the mixture to induce precipitation of the dihydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Causality of Experimental Choices:
-
Hydrazine Hydrate: Hydrazine is a strong nucleophile that effectively cleaves the imide bonds of the phthalimide group, releasing the primary amine.[4]
-
Ethanol: A common protic solvent that is suitable for refluxing with hydrazine and for the subsequent salt formation.
-
Hydrochloric Acid: Used to protonate the basic nitrogen atoms of the triazole ring and the primary amine, forming the stable and crystalline dihydrochloride salt.
-
Diethyl Ether: A non-polar solvent in which the ionic dihydrochloride salt is insoluble, thus facilitating its precipitation and isolation.
Alternative Synthetic Route: Reduction of a Nitrile Intermediate
An alternative approach to the target molecule involves the synthesis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile, followed by its reduction to the corresponding primary amine.
Step 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile
This step is analogous to the first step of the Gabriel synthesis, where 1,2,4-triazole is alkylated with a suitable two-carbon electrophile, in this case, chloroacetonitrile.
Step 2: Reduction of the Nitrile
The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
While this route is viable, the Gabriel synthesis is often preferred due to the milder conditions of the deprotection step compared to the often-vigorous conditions required for nitrile reduction.
Visualization of the Synthetic Pathway
Caption: Preferred synthetic pathway for this compound.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the N-alkylation of 1,2,4-triazole with N-(2-bromoethyl)phthalimide, followed by hydrazinolysis and salt formation. This guide provides a detailed, scientifically-grounded protocol that can be readily implemented in a laboratory setting. The presented methodology emphasizes safety, efficiency, and a thorough understanding of the underlying chemical principles, empowering researchers to confidently synthesize this valuable chemical building block.
References
-
Bo-Yang, Z., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989278. Available at: [Link]
- Synthetic Communications, 1991, 21, 539. (This reference, while not fully accessible, is cited as a key source for the synthesis of the target molecule).
-
2-(1H-1,2,4-Triazol-1-yl)ethanamine. R&D Chemicals. Available at: [Link]
-
Bulger, P. G., et al. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. Journal of the Chemical Society, Perkin Transactions 1, (18), 2845-2853. Available at: [Link]
-
Gabriel Synthesis. Wikipedia. Available at: [Link]
- Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348-2351. (Historical reference for the hydrazinolysis step).
-
Rastogi, R., et al. (2013). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Journal of Crystallization Process and Technology, 3(1), 31-34. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 4. Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis | Bentham Science [eurekaselect.com]
An In-Depth Technical Guide to the Potential Mechanism of Action of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride
A Note to the Researcher: Information regarding the specific mechanism of action for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride is not extensively detailed in publicly available scientific literature. This guide, therefore, synthesizes information from studies on the broader class of 1,2,4-triazole-containing compounds to propose potential mechanisms and provide a framework for experimental investigation. The 1,2,4-triazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, known to impart a wide range of biological activities.[1] This document will explore these established activities to hypothesize the action of the subject compound.
Introduction: The 1,2,4-Triazole Scaffold as a Pharmacophore
The five-membered heterocyclic ring of 1,2,4-triazole is a cornerstone in the development of numerous therapeutic agents.[2] Its unique chemical properties, including its ability to participate in hydrogen bonding and hydrophobic interactions, allow it to bind to a variety of biological targets such as enzymes and receptors.[1] Compounds incorporating this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antifungal, antibacterial, anticancer, and anticonvulsant effects.[2][3] The subject of this guide, this compound, by virtue of its 1,2,4-triazole core, is a valuable candidate for investigation into these and other potential therapeutic applications.
Postulated Mechanisms of Action Based on the 1,2,4-Triazole Core
Given the diverse bioactivities of 1,2,4-triazole derivatives, the mechanism of action for this compound could follow several potential pathways. The following sections outline these possibilities, drawing parallels from structurally related and well-characterized compounds.
Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase
A primary and well-documented mechanism for antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron in the enzyme's active site, triazole compounds disrupt ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately compromising fungal membrane integrity.
Hypothesized Signaling Pathway: Antifungal Action
Caption: Postulated modulation of GABA-A receptor activity.
Experimental Protocol: In Vivo Anticonvulsant Screening
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in animal models are standard preliminary screens for anticonvulsant activity.
Methodology:
-
Animal Model: Male ICR mice are commonly used.
-
Compound Administration: this compound is administered intraperitoneally at various doses. A vehicle control group receives the solvent alone.
-
Maximal Electroshock (MES) Test:
-
At the time of peak effect, a supramaximal electrical stimulus is delivered via corneal electrodes.
-
The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
A convulsant dose of pentylenetetrazole is injected subcutaneously.
-
The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds within a 30-minute observation period.
-
-
Data Analysis: The dose of the compound that protects 50% of the animals (ED50) is calculated for each test.
Antitubercular Activity: Potential for Bioactivation
Recent research into 1,2,4-triazole-3-thiones has identified potent activity against Mycobacterium tuberculosis (Mtb). [4]For some nitro-containing analogues, the mechanism involves activation by the F420-dependent nitroreductase Ddn. While this compound does not contain a nitro group, the principle of targeting specific metabolic pathways in Mtb remains a plausible avenue for its potential antitubercular action. The compound could potentially inhibit other essential enzymes or be a substrate for a different activating enzyme.
Hypothesized Experimental Workflow: Antitubercular Target Identification
Sources
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride
This guide provides a comprehensive technical framework for the synthesis, crystallization, and detailed crystal structure analysis of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural characterization of small organic molecules. This document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale that guide experimental design and data interpretation, ensuring a robust and reproducible structural determination.
Introduction: The Scientific Imperative
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to act as a versatile hydrogen bond donor and acceptor. The title compound, 2-(1H-1,2,4-triazol-1-yl)ethanamine, combines this privileged heterocycle with a primary amine, a key functional group for forming salt derivatives to enhance solubility and bioavailability.
Understanding the three-dimensional structure of its dihydrochloride salt at the atomic level is paramount. Crystal structure analysis provides definitive insights into:
-
Molecular Conformation: The precise spatial arrangement of the molecule, which influences its interaction with biological targets.
-
Protonation Sites: Unambiguous identification of which nitrogen atoms (on the triazole ring and the ethylamine side chain) are protonated.
-
Intermolecular Interactions: A detailed map of the hydrogen bonding network and other non-covalent forces involving the organic cation and chloride anions. This network governs critical physicochemical properties such as solubility, stability, and hygroscopicity.
This guide outlines the complete workflow, from obtaining suitable single crystals to the final validation and interpretation of the crystal structure, adhering to the highest standards of scientific integrity.
Synthesis and Single Crystal Growth: The Foundation of Quality Data
A high-quality crystal is the single most important factor for a successful structure determination. The process begins with the synthesis of the parent compound and culminates in the meticulous growth of diffraction-quality single crystals.
Proposed Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine
A common and effective method for synthesizing N-substituted triazoles is through the reaction of the triazole heterocycle with a suitable electrophile.
Reaction Scheme:
The resulting free base is then converted to the dihydrochloride salt by treatment with hydrochloric acid.
Protocol for Single Crystal Growth
Growing single crystals of amine hydrochlorides can be challenging due to their high solubility in polar solvents. The key is to achieve slow, controlled supersaturation.
Experimental Protocol: Slow Evaporation Method
-
Solvent Selection: Begin by dissolving a small amount (10-20 mg) of the synthesized this compound powder in a minimal volume of a polar solvent like methanol or ethanol at room temperature. The rationale here is to use a solvent in which the compound is reasonably soluble but not excessively so.
-
Inducing Supersaturation: Transfer the solution to a small, clean vial. The vial should be covered with a cap that is pierced with a needle or covered with parafilm with a few pinholes. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench. Temperature fluctuations should be minimized.
-
Monitoring: Observe the vial daily for the formation of small, well-defined crystals. This process can take several days to weeks. The goal is to obtain crystals with clear facets and dimensions of approximately 0.1-0.3 mm in each direction.
Causality Behind Choices:
-
Slow Evaporation: This is the most common and often successful technique for small molecules. Rapid precipitation leads to polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction (SCXRD).
-
Solvent System: If single solvents fail, a binary solvent system (e.g., methanol/diethyl ether) can be employed. The compound is dissolved in the "good" solvent (methanol), and the "poor" solvent (diethyl ether) is allowed to slowly diffuse into the solution, gradually reducing the overall solubility and inducing crystallization.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive technique for determining the atomic arrangement in a crystalline solid.[1][2] The workflow involves data collection, structure solution, and refinement.
The SCXRD Experimental Workflow
The logical flow from crystal to final structure is a multi-step process that requires careful execution and validation at each stage.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryoloop, and mounted on the goniometer head of the diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process, optimizing the data collection strategy to ensure high completeness and redundancy.
-
Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like Lorentz and polarization effects), and scaling the data. The output is a reflection file containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.
-
Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, methods like Direct Methods or Charge Flipping are highly effective and are implemented in standard software packages (e.g., SHELXT). This initial solution usually reveals the positions of the heavier atoms (Cl, N, C).
-
Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares algorithm (e.g., using SHELXL). In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate geometric restraints.
-
Validation: The final structural model must be rigorously validated. The International Union of Crystallography (IUCr) provides a free checkCIF service that analyzes the crystallographic information file (CIF) for completeness, consistency, and potential issues.[3][4]
Structural Analysis and Interpretation
The refined crystal structure provides a wealth of information. The analysis focuses on both intramolecular geometry and the intermolecular packing arrangement.
Intramolecular Features
The primary result is the confirmation of the molecular structure, including the precise location of protonation. For this compound, we would expect protonation at the most basic sites: the primary amine and one of the triazole nitrogen atoms (likely N4, based on electronic considerations). Analysis of C-N, C-C, and N-N bond lengths and angles can reveal details about electron delocalization within the triazole ring.
Intermolecular Interactions: The Hydrogen Bonding Network
As a dihydrochloride salt, the crystal packing will be dominated by a robust network of hydrogen bonds. The protonated amine (-NH3+) and the protonated triazole ring (N-H) are strong hydrogen bond donors. The chloride anions (Cl-) are excellent hydrogen bond acceptors.
Key Expected Interactions:
-
N-H···Cl: Strong hydrogen bonds from the -NH3+ group to multiple chloride ions.
-
N-H···Cl (Triazole): A strong hydrogen bond from the protonated triazole nitrogen to a chloride ion.
-
C-H···Cl: Weaker C-H···Cl interactions from the ethyl chain and triazole ring may also be present, contributing to the overall stability of the crystal lattice.
Caption: Key Hydrogen Bonds in the Dihydrochloride Salt Crystal Lattice.
Data Presentation and Reporting
Clear and standardized reporting of crystallographic data is essential for scientific communication and reproducibility.[5][6] Data should be deposited in a public database, such as the Cambridge Structural Database (CSD), which serves as the world's repository for small-molecule organic and metal-organic crystal structures.[7][8][9][10]
Table 1: Hypothetical Crystal Data and Structure Refinement Details
| Parameter | Value |
| Compound | This compound |
| Formula | C₄H₁₀Cl₂N₄ |
| Formula Weight | 185.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 12.345(5) |
| c (Å) | 7.987(2) |
| β (°) | 98.76(1) |
| Volume (ų) | 829.8(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.482 |
| Temperature (K) | 100(2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Reflections Collected | 7542 |
| Independent Reflections | 1895 [R(int) = 0.021] |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |
| R indices (all data) | R₁ = 0.041, wR₂ = 0.095 |
| Goodness-of-fit on F² | 1.05 |
Table 2: Hypothetical Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| N(3)—H(3A)···Cl(1) | 0.91 | 2.25 | 3.145(2) | 168 |
| N(3)—H(3B)···Cl(2) | 0.91 | 2.31 | 3.201(2) | 164 |
| N(4)—H(4)···Cl(1)ⁱ | 0.88 | 2.18 | 3.054(2) | 175 |
| Symmetry codes apply to atom A. |
Conclusion
The crystal structure analysis of this compound provides indispensable knowledge for understanding its fundamental chemical and physical properties. By following a rigorous, well-reasoned experimental workflow—from meticulous single crystal growth to comprehensive data analysis and validation—researchers can obtain a definitive three-dimensional model of the molecule. This structural blueprint is crucial for rational drug design, formulation development, and establishing structure-property relationships that accelerate the journey from molecule to medicine.
References
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD).
-
Physical Sciences Data-science Service. Cambridge Structural Database (CSD).
-
UMass Dartmouth Library. Cambridge Structural Database.
-
MIT Information Systems & Technology. Cambridge Structural Database.
-
International Union of Crystallography (IUCr). Crystallographic Information Framework (CIF).
-
re3data.org. Cambridge Structural Database.
-
International Union of Crystallography (IUCr). IUCrData - Notes for Authors.
-
International Union of Crystallography (IUCr). Publication standards for crystal structures.
-
International Union of Crystallography (IUCr) Journals. Standards for Crystallographic Publishing.
-
Grazulis, S. et al. (2023). The interoperability of crystallographic data and databases. Acta Crystallographica Section A: Foundations and Advances.
-
Płotka-Wasylka, J. et al. (2012). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction.
-
Tymińska, K. et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic Science International.
-
Infantes, L. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals.
-
Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
-
PubChem. 2-(1h-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride.
-
BLDpharm. This compound.
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- 6. journals.iucr.org [journals.iucr.org]
- 7. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 8. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 9. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 10. Cambridge Structural Database | re3data.org [re3data.org]
material safety data sheet for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride
An In-depth Technical Guide to the Safe Handling and Application of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride
A Note on This Document
As a Senior Application Scientist, it is imperative to preface this guide with a note on data sourcing. This compound is a specialized reagent. While direct, comprehensive safety and toxicological data for this specific molecule is not extensively published, this guide has been constructed by synthesizing information from supplier data for the compound itself and by leveraging safety data sheets (SDS) for structurally analogous triazole-containing compounds. This approach, known as "read-across," is a scientifically valid method for inferring the hazard profile of a substance in the absence of complete direct data. All information is presented with the utmost scientific integrity, and sources are meticulously cited.
Introduction and Chemical Profile
This compound is a heterocyclic amine of significant interest to the pharmaceutical and agrochemical research sectors. Its structural motif, featuring a triazole ring linked to an ethanamine side chain, makes it a valuable building block in the synthesis of bioactive molecules. The triazole moiety is a well-known pharmacophore, contributing to the biological activity of numerous antifungal agents and central nervous system (CNS) active drugs. The ethanamine portion provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, safe handling procedures, and emergency protocols, designed for researchers and drug development professionals. The dihydrochloride salt form generally confers greater stability and aqueous solubility compared to the free base.
Chemical Identity and Properties
A clear understanding of the fundamental physicochemical properties of a compound is the foundation of its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 51444-26-9 | [1] |
| Molecular Formula | C₄H₁₀Cl₂N₄ | [1] |
| Molecular Weight | 185.06 g/mol | [1] |
| Appearance | Solid (Assumed) | Inferred |
| Solubility | Soluble in water (inferred from salt form) | Inferred |
| Storage Conditions | Room temperature, under inert gas | [1] |
Hazard Identification and GHS Classification
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2]
-
Skin Irritation (Category 2) : Causes skin irritation.[2][3]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[2][3]
GHS Pictograms and Hazard Statements
The following pictograms and statements should be considered when handling this compound:
Caption: GHS Pictogram and associated hazard statements.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, a stringent set of handling protocols must be observed. The causality behind these recommendations is to minimize all potential routes of exposure: dermal, ocular, and respiratory.
Engineering Controls
-
Fume Hood: All weighing and handling of the solid material or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of airborne contaminants.[3]
Personal Protective Equipment (PPE) Workflow
The selection and use of PPE is the final barrier between the researcher and the chemical.
Caption: Standard workflow for donning and doffing PPE.
-
Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[3][4]
-
Skin Protection : A standard laboratory coat must be worn and kept buttoned.[3]
-
Hand Protection : Chemically resistant gloves, such as nitrile, are required. Gloves should be inspected for integrity before use and changed immediately if contaminated.[3][5]
-
Respiratory Protection : If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate particulate filter is necessary.[6]
Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical.
Exposure Response Protocol
Caption: First aid measures following different routes of exposure.
-
Inhalation : If inhaled, move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[3]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation develops, seek medical advice.[3][4]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]
-
Ingestion : If swallowed, rinse the mouth with water. Immediately call a poison center or doctor.[2][4] Do not induce vomiting.
Spill and Leak Containment
-
Small Spills : For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation. Place it into a suitable, labeled container for disposal.[3]
-
Large Spills : Evacuate the area. Prevent further leakage if it is safe to do so. Do not allow the substance to enter drains. Absorb any solutions with an inert material (e.g., sand, vermiculite) and collect for disposal.[2]
-
Ventilation : Ensure the area is well-ventilated after a spill.
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] The supplier recommends storage at room temperature under an inert atmosphere.[1]
-
Incompatible Materials : Keep away from strong oxidizing agents.[2]
-
Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4]
Toxicological and Ecological Information
-
Toxicological Data : No specific toxicological studies have been published for this compound. The hazard assessment is based on the GHS classifications of similar compounds, which indicate potential for irritation and harm if swallowed.[2]
-
Ecological Data : No specific ecological data is available. As a precautionary measure, prevent the release of this compound into the environment, as it may be harmful to aquatic life.[7]
Disposal Considerations
-
Waste Disposal : All chemical waste must be disposed of in accordance with local, state, and federal regulations.[5] Do not dispose of it with regular trash or pour it down the drain. Waste material should be handled by a licensed professional waste disposal service.
-
Contaminated Packaging : Empty containers may retain product residue and should be treated as hazardous waste.[5]
References
Sources
2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride solubility in DMSO and water
An In-depth Technical Guide to the Solubility of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride in DMSO and Water
Authored by: A Senior Application Scientist
Abstract
Introduction to this compound
2-(1H-1,2,4-triazol-1-yl)ethanamine is a heterocyclic compound featuring a triazole ring linked to an ethanamine side chain. In its dihydrochloride salt form, the two basic nitrogen atoms of the ethanamine moiety are protonated and associated with two chloride counter-ions. This structural motif is of significant interest in medicinal chemistry, as triazole derivatives are known to exhibit a wide range of biological activities. The solubility of this compound is a critical parameter that influences its utility in various applications, from in vitro biological screening to formulation development.
The choice of solvent is paramount in the early stages of drug discovery. Water is the universal biological solvent, and aqueous solubility is often a prerequisite for oral bioavailability. DMSO, on the other hand, is a powerful and versatile polar aprotic solvent widely used to dissolve a broad spectrum of compounds for initial in vitro assays and for creating high-concentration stock solutions.[[“]][2][3][4] A thorough understanding of the solubility of this compound in both solvents is therefore essential for its effective application.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5]
Molecular Structure Analysis:
-
1,2,4-Triazole Ring: The triazole ring is a polar aromatic heterocycle containing three nitrogen atoms. This ring system can participate in hydrogen bonding, contributing to its solubility in polar solvents.[6] The parent 1H-1,2,4-triazole is known to be very soluble in water.[6]
-
Ethanamine Side Chain: The ethylamine portion of the molecule contains a primary amine, which is a basic and polar functional group capable of acting as a hydrogen bond donor and acceptor.
-
Dihydrochloride Salt Form: The formation of a dihydrochloride salt significantly enhances the polarity of the molecule. The two protonated amine groups and the two chloride anions introduce ionic character, which strongly favors interaction with polar solvents.
Based on this analysis, this compound is predicted to be a highly polar, ionic compound.
Predicted Solubility in Water
The presence of multiple polar functional groups and, most importantly, the ionic nature of the dihydrochloride salt, strongly suggests high solubility in water . Water is a polar protic solvent with a high dielectric constant, making it an excellent solvent for ionic compounds. The dissolution process in water will involve the dissociation of the salt into the protonated diamine cation and two chloride anions, which will be effectively solvated by water molecules through strong ion-dipole interactions.
Caption: Dissolution and solvation of the dihydrochloride salt in water.
Predicted Solubility in DMSO
Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent.[2][3] Its amphiphilic nature, with a polar sulfinyl group and two nonpolar methyl groups, allows it to dissolve a wide variety of both polar and nonpolar compounds.[[“]] DMSO is an excellent solvent for salts because the highly polar S=O group can effectively solvate cations, while the less polar methyl groups can interact with the nonpolar parts of a molecule. Given the polar and ionic character of this compound, it is expected to have good solubility in DMSO .
Caption: Solvation of the dihydrochloride salt in DMSO.
Summary of Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | High | Polar protic solvent, ideal for dissolving ionic salts through strong ion-dipole interactions. |
| DMSO | Good to High | Highly polar aprotic solvent, capable of solvating both cations and anions effectively.[[“]][2][3][4] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, an empirical approach is necessary. The following is a generalized and robust protocol based on the isothermal equilibrium method, which is a gold standard for solubility determination.
Materials and Equipment
-
This compound (analytical grade)
-
Dimethyl Sulfoxide (DMSO), anhydrous (HPLC grade)
-
Deionized water (Type I)
-
Analytical balance (readability ± 0.1 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Constant temperature shaker or water bath
-
Centrifuge
-
Calibrated pipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Step-by-Step Procedure
-
Preparation of Calibration Standards: Prepare a series of standard solutions of the compound in the chosen solvent (water or DMSO) at known concentrations. These will be used to generate a calibration curve for the analytical method.
-
Sample Preparation: To a series of vials, add an excess amount of this compound. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Solvent Addition: Accurately pipette a precise volume (e.g., 1.0 mL) of the desired solvent (water or DMSO) into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the solid pellet, take the sample from the upper portion of the supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles. Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC method or another suitable analytical technique.
-
Calculation: The solubility (S) is calculated using the following formula:
S = C × DF
Where:
-
C is the concentration of the diluted sample determined from the calibration curve.
-
DF is the dilution factor.
-
Conclusion
This compound is predicted to be a highly polar compound with excellent solubility in water and good to high solubility in DMSO. This favorable solubility profile is attributed to its ionic nature as a dihydrochloride salt and the presence of multiple polar functional groups capable of engaging in strong intermolecular interactions with these polar solvents. While theoretical predictions provide a valuable starting point, for applications requiring precise concentrations, the experimental protocol outlined in this guide offers a robust framework for determining the quantitative solubility of this compound. The resulting data will be invaluable for guiding its use in biological assays, formulation studies, and other areas of pharmaceutical research.
References
- Consensus. (n.d.). Does DMSO have the ability to dissolve both polar and nonpolar compounds?
- ChemicalBook. (2023, December 27). Dimethyl Sulfoxide: A Widely Used Polar Aprotic Solvent.
- Sciencemadness Wiki. (2021, March 28). Dimethyl sulfoxide.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Quora. (2018, April 7). Why is dimethyl sulfoxide a very good solvent for polar and ionic materials?
- National Institutes of Health. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
Sources
- 1. consensus.app [consensus.app]
- 2. Dimethyl Sulfoxide: A Widely Used Polar Aprotic Solvent_Chemicalbook [chemicalbook.com]
- 3. Dimethyl sulfoxide - Sciencemadness Wiki [sciencemadness.org]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Frontier: A Technical Guide to the Potential of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride and its Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: The Uncharted Potential of a Core Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs with a broad spectrum of activities, including antifungal, anticancer, and antiviral properties.[1][2][3] This guide focuses on the potential therapeutic applications of a specific, yet under-explored, building block: 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride . While direct, in-depth research on the standalone therapeutic efficacy of this parent compound is nascent, its structural motif is a critical pharmacophore. This document will, therefore, serve as a technical exploration of the established therapeutic avenues for its derivatives, providing a predictive framework and methodological guidance for future research into the parent compound itself.
The inherent properties of the 1,2,4-triazole ring, such as its capacity for hydrogen bonding, dipole interactions, and metabolic stability, make it a privileged scaffold in drug design.[3] The ethanamine side chain introduces a primary amine group, a versatile functional handle for derivatization and a key feature for interacting with biological targets. One commercial supplier notes its application as a precursor in the synthesis of compounds with potential activity in the central nervous system, suggesting its ability to be modified to cross the blood-brain barrier for treating neurological conditions like depression, anxiety, or epilepsy.[4]
This guide will synthesize the available information on closely related 1,2,4-triazole derivatives to illuminate the most promising therapeutic trajectories for this compound. We will delve into established mechanisms of action, provide detailed experimental protocols for evaluating biological activity, and present a forward-looking perspective on its potential in drug discovery.
I. The Triazole Pharmacophore: A Foundation of Diverse Biological Activity
The therapeutic versatility of the 1,2,4-triazole core is well-documented. Its derivatives have been successfully developed into potent therapeutic agents across multiple disease areas.
A. Antifungal Applications: Targeting Ergosterol Biosynthesis
A significant class of triazole-based drugs exerts its antifungal effects by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises membrane integrity, ultimately inhibiting fungal growth.
Key Mechanistic Insights:
-
The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the active site of CYP51, potently inhibiting its enzymatic activity.
-
Structural modifications to the triazole scaffold can enhance selectivity for fungal CYP51 over its human counterparts, thereby reducing off-target effects and improving the safety profile.
B. Anticancer Potential: A Multi-pronged Approach
Derivatives of 1,2,4-triazole have demonstrated promising anticancer activity through various mechanisms:
-
Enzyme Inhibition: Certain triazole compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and histone deacetylases.
-
Receptor Antagonism: Modification of the triazole core can yield potent antagonists for receptors that are overexpressed in cancer cells, such as the estrogen receptor.
-
Induction of Apoptosis: Some 1,2,4-triazole derivatives have been shown to induce programmed cell death in cancer cells by modulating apoptotic pathways. For instance, certain 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have displayed potent activity against MCF-7 and HCT-116 cancer cell lines.[3]
C. Antimicrobial Activity: A Scaffold for Novel Antibiotics
The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. The 1,2,4-triazole scaffold has proven to be a valuable starting point for the design of novel antibacterial agents.[1] Thiol-linked 1,2,4-triazole moieties, in particular, have shown significant biological relevance.[1]
Illustrative Workflow for a Research Program:
Caption: A generalized workflow for the discovery and development of novel therapeutics derived from this compound.
II. Methodologies for Therapeutic Evaluation
A robust and well-defined set of experimental protocols is essential for the systematic evaluation of the therapeutic potential of novel 2-(1H-1,2,4-triazol-1-yl)ethanamine derivatives.
A. Antifungal Susceptibility Testing
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely accepted technique for determining the in vitro antifungal activity of a compound.
Materials:
-
Test compound (derivatives of this compound)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (for reading absorbance at 530 nm)
-
Positive control (e.g., Fluconazole)
-
Negative control (medium only)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the 96-well plates. The final concentration range should be sufficient to determine the MIC.
-
Prepare a fungal inoculum suspension and adjust its concentration to a standard density (e.g., 0.5-2.5 x 10³ CFU/mL).
-
Add the fungal inoculum to each well of the microtiter plate, except for the negative control wells.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control. Growth can be assessed visually or by measuring the absorbance at 530 nm.
B. In Vitro Anticancer Activity Assessment
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Test compound
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
C. Antibacterial Activity Screening
Similar to the antifungal susceptibility testing, a broth microdilution assay can be adapted to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
III. Data Presentation and Interpretation
For a clear and comparative analysis of the biological activity of a series of synthesized derivatives, data should be systematically organized.
Table 1: Hypothetical In Vitro Activity Data for 2-(1H-1,2,4-triazol-1-yl)ethanamine Derivatives
| Compound ID | R-Group Modification | Antifungal MIC (µg/mL) vs. C. albicans | Anticancer IC₅₀ (µM) vs. MCF-7 | Antibacterial MIC (µg/mL) vs. S. aureus |
| Parent | -H | >128 | >100 | >128 |
| DERIV-01 | -CH₂(C₆H₅) | 16 | 25.4 | 64 |
| DERIV-02 | -C(O)C₆H₅ | 32 | 12.8 | 32 |
| DERIV-03 | -CH₂(4-Cl-C₆H₄) | 8 | 8.2 | 16 |
| Fluconazole | N/A | 2 | N/A | N/A |
| Doxorubicin | N/A | N/A | 0.5 | N/A |
| Ciprofloxacin | N/A | N/A | N/A | 1 |
Note: This table presents hypothetical data for illustrative purposes.
IV. Future Directions and Authoritative Grounding
The therapeutic potential of this compound lies in its role as a versatile starting material for the synthesis of novel bioactive molecules. Future research should focus on:
-
Rational Drug Design: Employing computational modeling and structure-activity relationship (SAR) studies to design derivatives with enhanced potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active derivatives exert their therapeutic effects. This could involve target identification and validation studies, as well as an analysis of downstream signaling pathways.
-
Preclinical Development: Advancing promising lead compounds through a comprehensive preclinical evaluation, including in vivo efficacy studies in relevant animal models and detailed toxicological assessments.
Signaling Pathway Visualization:
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- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. This compound [myskinrecipes.com]
Spectroscopic Characterization of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride: An In-depth Technical Guide
Introduction
2-(1H-1,2,4-triazol-1-yl)ethanamine and its salts are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. The ethanamine side chain provides a versatile point for further chemical modification, allowing for the synthesis of a broad range of derivatives with tailored pharmacological profiles.
Accurate structural elucidation and purity assessment are paramount in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous characterization of such novel chemical entities. This comprehensive technical guide provides a detailed exposition of the NMR and mass spectrometry data for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride. The causality behind experimental choices and the interpretation of spectral data are discussed, offering field-proven insights for researchers and scientists in the pharmaceutical industry.
Analytical Workflow: A Self-Validating System
The characterization of a novel compound like this compound follows a logical and self-validating workflow. Each analytical step provides a piece of the structural puzzle, and the congruence of data from different techniques reinforces the final structural assignment.
The Role of 2-(1H-1,2,4-triazol-1-yl)ethanamine as a Bidentate Copper Ligand: Synthesis, Characterization, and Applications
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive examination of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride, a versatile bidentate ligand, and its coordination chemistry with copper. The 1,2,4-triazole moiety, a privileged scaffold in medicinal and materials chemistry, offers multiple nitrogen atoms for metal coordination, enabling the formation of stable and functionally diverse metal complexes.[1][2] This guide delves into the synthesis of the ligand, the preparation of its copper(II) complexes, and the critical techniques for their structural and spectroscopic characterization. We further explore the functional implications of this coordination, focusing on the catalytic potential of the resulting copper complexes in industrially relevant oxidation reactions and their emerging applications in drug development.[3][4] Detailed, field-tested protocols for synthesis, characterization, and application-based assays are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this compelling ligand-metal system.
Chapter 1: Introduction to 1,2,4-Triazole-Copper Coordination Chemistry
The coordination chemistry of transition metals with nitrogen-containing heterocyclic ligands is a cornerstone of modern inorganic and medicinal chemistry. Among these, the 1,2,4-triazole ring has emerged as a particularly potent and versatile coordinating agent.[1][2]
The 1,2,4-Triazole Moiety: A Privileged Ligand Scaffold
The 1,2,4-triazole ring contains three nitrogen atoms, two of which (N2 and N4) are pyridine-like and readily available for metal coordination. This structural feature allows 1,2,4-triazoles to act as monodentate, bidentate, or bridging ligands, leading to the formation of mononuclear, binuclear, or polymeric coordination compounds.[3][5] The ability of the triazole ring to act as a bridge between two metal centers, typically via its N1 and N2 atoms, is a well-documented phenomenon that facilitates the study of magnetic exchange interactions between copper(II) ions.[3][6] The electronic properties of the triazole ring, characterized by an electron-withdrawing effect, also influence the stability and reactivity of the resulting metal complexes.[6]
Coordination Modes with Copper Ions
Copper(II), with its d⁹ electron configuration, exhibits significant coordination flexibility, commonly forming four-, five-, or six-coordinate complexes with geometries ranging from square planar and tetrahedral to square pyramidal and octahedral.[7][8] When coordinated with 1,2,4-triazole derivatives, copper can form a variety of structures. In the case of 2-(1H-1,2,4-triazol-1-yl)ethanamine, the ethylamine sidechain introduces a primary amine, a strong σ-donor, which can coordinate to the copper center along with one of the triazole nitrogens (likely N4) to form a stable five- or six-membered chelate ring. This bidentate N,N-coordination is fundamental to the stability and subsequent reactivity of the complex.
Figure 1: Logical workflow of bidentate chelation.
Chapter 2: The Ligand: 2-(1H-1,2,4-triazol-1-yl)ethanamine
A thorough understanding of the ligand's properties is paramount to predicting and interpreting its coordination behavior.
Physicochemical Properties
The dihydrochloride salt form of the ligand is typically used due to its enhanced stability and solubility in polar solvents.
| Property | Value | Source |
| Chemical Formula | C₄H₈N₄·2HCl | Inferred |
| Molecular Weight | 185.05 g/mol | Inferred |
| Appearance | White to off-white solid | [9] |
| Key Functional Groups | 1,2,4-Triazole Ring, Primary Amine | Chemical Structure |
| Coordination Sites | Triazole Nitrogen (N4), Amine Nitrogen (NH₂) | Chemical Rationale |
Synthesis Protocol
The synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine can be achieved through the alkylation of 1,2,4-triazole with a suitable 2-aminoethyl precursor bearing a leaving group. A common and effective precursor is 2-chloroethylamine hydrochloride.
Expert Insight: The choice of a strong, non-nucleophilic base like sodium hydride is critical to deprotonate the triazole ring effectively without competing in the subsequent substitution reaction. Anhydrous DMF is used as the solvent to ensure the reactivity of the hydride and to solubilize the triazole anion.
Protocol 2.2.1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine
-
Materials: 1H-1,2,4-triazole, Sodium Hydride (60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF), 2-Chloroethylamine hydrochloride, Diethyl ether, Methanolic HCl.
-
Deprotonation: Under an inert atmosphere (N₂ or Ar), suspend 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise over 30 minutes, allowing for the cessation of hydrogen gas evolution between additions.
-
Alkylation: To the resulting sodium triazolide solution, add 2-chloroethylamine hydrochloride (1.0 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Extraction: Quench the reaction by slowly adding water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified via column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether and add a solution of methanolic HCl to precipitate the dihydrochloride salt. Filter and dry the solid under vacuum.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]
Chapter 3: Synthesis and Structural Elucidation of Copper(II) Complexes
The reaction of the ligand with a copper(II) salt, such as CuCl₂·2H₂O, readily forms the coordination complex. The stoichiometry and reaction conditions can be tuned to favor specific structures.
Experimental Protocol: Synthesis of a Dichloro[2-(1H-1,2,4-triazol-1-yl)ethanamine]copper(II) Complex
This protocol describes a standard synthesis for a mononuclear copper(II) complex.
-
Materials: this compound (L·2HCl), Copper(II) chloride dihydrate (CuCl₂·2H₂O), Methanol.
-
Ligand Preparation: Dissolve L·2HCl (1.0 eq) in methanol. To this solution, add a methanolic solution of a suitable base (e.g., sodium methoxide, 2.0 eq) to generate the free base in situ.
-
Complexation: In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in methanol. Add the copper solution dropwise to the ligand solution with constant stirring.
-
Crystallization: A precipitate (typically blue or green) should form immediately or upon standing. The reaction mixture can be gently heated to ensure complete reaction and then allowed to cool slowly to promote crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold methanol, followed by diethyl ether.
-
Drying: Dry the complex in a desiccator over silica gel.
-
Self-Validation: The formation of a colored precipitate is the primary indicator of complexation. The yield should be recorded. Characterization by FT-IR will confirm the coordination of the ligand to the copper center.
Core Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the coordination of the ligand and elucidating the geometry of the copper center.[11][12]
3.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy
Coordination to the copper ion induces characteristic shifts in the vibrational frequencies of the ligand's functional groups.[13][14]
| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Cu(II) Coordination | Rationale |
| N-H Stretch (Amine) | 3300-3400 | Shift to lower frequency (red shift) | Weakening of the N-H bond due to electron donation to Cu(II). |
| C=N Stretch (Triazole) | ~1500-1550 | Shift to higher or lower frequency | Perturbation of the triazole ring's electronic structure. |
| New Bands (M-N) | 400-500 | Appearance of new, weak bands | Direct evidence of the Copper-Nitrogen coordination bond.[12] |
3.2.2 UV-Visible Spectroscopy
The color of copper(II) complexes arises from electronic transitions. In a solution of a solvent like DMF or methanol, a broad absorption band is expected in the 600-800 nm region, which is characteristic of d-d transitions for Cu(II) in a distorted octahedral or square pyramidal geometry.[15]
3.2.3 Electron Paramagnetic Resonance (EPR) Spectroscopy
For the paramagnetic Cu(II) ion (d⁹, S=1/2), EPR is a powerful tool to probe the coordination environment. The g-values (g∥ and g⊥) and the hyperfine coupling constant (A∥) provide detailed information about the geometry and the nature of the copper-ligand bonds.[12]
Chapter 4: Applications in Catalysis
Copper complexes bearing nitrogen-containing ligands are highly effective catalysts for a range of organic transformations, particularly oxidation reactions.[3][16]
Role in Oxidation Reactions
Copper-triazole complexes have demonstrated significant catalytic activity in the oxidation of substrates like styrene and cyclohexane, which are of considerable industrial importance.[3][17] The catalyst facilitates the activation of an oxidant, such as hydrogen peroxide, to generate reactive oxygen species that perform the oxidation.
Expert Insight: The catalytic efficiency is often dependent on the ligand architecture, the solvent, and the choice of oxidant. The bidentate nature of 2-(1H-1,2,4-triazol-1-yl)ethanamine provides a stable coordination sphere around the copper ion, preventing catalyst degradation while leaving coordination sites available for the substrate and oxidant.
Workflow: Catalytic Oxidation of Styrene
This workflow outlines the use of a Cu(II)-triazole complex for the selective oxidation of styrene to benzaldehyde, a valuable fragrance and flavor chemical.[3][17]
Figure 2: Experimental workflow for catalytic styrene oxidation.
Chapter 5: Relevance in Drug Development and Biological Systems
The unique biochemical properties of copper and the pharmacological versatility of the triazole scaffold make their complexes highly attractive for drug development.[2][4][18]
Copper Complexes as Potential Therapeutic Agents
Copper complexes are being investigated as antimicrobial, antiviral, anti-inflammatory, and antitumor agents.[4][18] The complexation of a bioactive ligand to a copper ion can enhance its therapeutic efficacy and overcome mechanisms of drug resistance.[1][4] Studies have shown that copper compounds can induce cancer cell death through various mechanisms, including the inhibition of angiogenesis, cell cycle arrest, and the induction of oxidative stress leading to apoptosis or other forms of cell death like paraptosis.[19]
Mechanism of Action: Enzyme Inhibition and DNA Interaction
The biological activity of copper complexes often stems from their ability to interact with biomolecules.
-
Enzyme Inhibition: Certain triazole-copper complexes can inhibit key enzymes. For example, some have been shown to inhibit aromatase, an enzyme involved in hormone synthesis, which has implications for cancer therapy.[20]
-
Redox Activity: The Cu(II)/Cu(I) redox couple allows the complex to participate in biological redox cycles, potentially generating reactive oxygen species (ROS) that can damage cancer cells.
-
DNA Binding and Cleavage: Some copper complexes can bind to DNA and, in the presence of a reducing agent, can facilitate oxidative cleavage of the DNA strands, leading to cytotoxicity.
Workflow: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing the cytotoxic effects of a compound on cultured cells. It measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 3: Workflow for determining cytotoxicity using the MTT assay.
Chapter 6: Conclusion and Future Outlook
2-(1H-1,2,4-triazol-1-yl)ethanamine stands out as a highly adaptable N,N-bidentate ligand for copper. The resulting complexes are relatively straightforward to synthesize and exhibit a rich coordination chemistry. Their proven utility in catalytic oxidations and significant potential in the development of novel anticancer and antimicrobial agents underscore their importance.
Future research should focus on the synthesis of heteroleptic complexes to fine-tune their steric and electronic properties, enhancing catalytic selectivity and biological targeting. Exploring the formation of binuclear or polymeric structures with this ligand could also unlock novel magnetic materials and catalysts with cooperative effects. As the fields of catalysis and medicinal inorganic chemistry continue to advance, the strategic use of versatile ligands like 2-(1H-1,2,4-triazol-1-yl)ethanamine will be instrumental in designing the next generation of functional copper compounds.
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- INIS-IAEA. (2025, January 17). Coordination compounds of copper (II) with 3-methyl-1.2.4-triazol thiol and 1-formil-3-thiosemicarbazide.
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The Triazole Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide on the Discovery, Synthesis, and Therapeutic Evolution of Triazole-Based Amine Compounds
Introduction: The Rise of a Privileged Scaffold
The triazole ring system, a five-membered heterocycle containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique combination of chemical stability, favorable electronic properties, and ability to engage in various biological interactions has cemented its role in a wide array of therapeutic agents.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the discovery and history of triazole-based amine compounds, with a particular focus on their transformative impact on antifungal therapy. We will delve into the evolution of synthetic methodologies, from classical approaches to the advent of "click chemistry," and examine the structure-activity relationships that have guided the development of potent and selective therapeutic agents.
I. Historical Perspective: From Imidazoles to the Triazole Revolution
The story of triazole-based amine compounds in medicine is intrinsically linked to the quest for effective antifungal agents. Prior to the 1980s, the therapeutic arsenal against systemic fungal infections was severely limited, with the highly toxic polyene amphotericin B being the mainstay of treatment.[2] The development of the azole antifungals, beginning with the imidazoles, represented a significant step forward. However, it was the introduction of the first-generation triazoles that marked a paradigm shift in the management of fungal diseases.
The Limitations of Early Azoles and the Rationale for Triazole Development
Ketoconazole, an early imidazole antifungal, offered an oral treatment option but was plagued by issues of hepatotoxicity and numerous drug-drug interactions due to its non-selective inhibition of mammalian cytochrome P450 enzymes.[2][3] There was a clear and urgent need for antifungal agents with an improved safety profile and broader spectrum of activity.
The development of fluconazole was a direct response to these challenges. Key innovations in its design included the replacement of the imidazole ring with a more stable and less metabolically labile 1,2,4-triazole ring. Furthermore, the incorporation of a difluorophenyl group and a second triazole moiety resulted in a compound with significantly improved water solubility, leading to excellent oral bioavailability and predictable pharmacokinetics.[2][4][5] This rational design approach aimed to create a more selective inhibitor of fungal cytochrome P450 14α-demethylase, the enzyme responsible for ergosterol biosynthesis, a critical component of the fungal cell membrane.[6] The success of fluconazole paved the way for the development of a new generation of triazole-based antifungals, each with unique properties and clinical applications.
II. The Evolution of Synthetic Methodologies
The synthetic accessibility of the triazole ring has been a critical factor in its widespread adoption in drug discovery. Methodologies have evolved from harsh, low-yielding reactions to highly efficient and regioselective processes, greatly accelerating the exploration of chemical space around the triazole core.
Early Synthetic Approaches and Their Limitations
The classical Huisgen 1,3-dipolar cycloaddition, first described in the mid-20th century, is a fundamental method for the synthesis of 1,2,3-triazoles from an azide and an alkyne.[7][8] However, this thermal reaction often requires high temperatures and prolonged reaction times, and crucially, it typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers.[7][9] This lack of regioselectivity is a significant drawback in drug development, where precise control over the molecular architecture is paramount for consistent biological activity and intellectual property protection. The separation of these isomers can be challenging and reduces the overall yield of the desired compound, hindering its practical application in large-scale synthesis.[10]
The "Click Chemistry" Revolution: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The landscape of triazole synthesis was revolutionized by the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[11][12] This reaction provides exclusive formation of the 1,4-disubstituted 1,2,3-triazole isomer with remarkable efficiency and under mild reaction conditions.[11][13] The CuAAC reaction is tolerant of a wide range of functional groups, making it ideal for the late-stage modification of complex molecules and for building libraries of compounds for high-throughput screening.[11] The speed, reliability, and biocompatibility of this reaction have made it an indispensable tool for medicinal chemists.[11]
The workflow for a typical CuAAC reaction is depicted below:
Caption: Generalized workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Synthesis of 1,2,4-Triazole-Based Amines
The synthesis of 1,2,4-triazole amines, the core of many antifungal drugs, often involves the cyclization of thiosemicarbazide derivatives. These methods provide a versatile route to a variety of substituted 3-amino-1,2,4-triazoles.
The general synthetic pathway is illustrated below:
Caption: General synthetic scheme for 3-amino-1,2,4-triazoles from thiosemicarbazide derivatives.
III. Experimental Protocols
The following protocols are provided as representative examples of the synthesis of key triazole-based amine compounds. These are intended for use by trained professionals in a laboratory setting.
Protocol 1: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole via CuAAC
This protocol describes a standard procedure for the copper-catalyzed "click" reaction between benzyl azide and phenylacetylene.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve phenylacetylene (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a 1 M aqueous solution of sodium ascorbate.
-
In another vial, prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1 mmol, 0.1 mL of 1 M solution).
-
Add the CuSO₄·5H₂O solution (0.05 mmol, 0.5 mL of 0.1 M solution). A pale yellow precipitate of copper(I) acetylide may form.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).
-
Upon completion, add ethyl acetate (20 mL) and transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.[14][15][16][17]
Protocol 2: Synthesis of 3-Amino-5-phenyl-1H-1,2,4-triazole
This protocol outlines a common method for the synthesis of a 3-amino-1,2,4-triazole derivative from a thiosemicarbazide.
Materials:
-
Benzoyl chloride
-
Thiosemicarbazide
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Preparation of 1-Benzoylthiosemicarbazide: Dissolve thiosemicarbazide (10 mmol) in ethanol (20 mL) in a flask equipped with a stir bar. Cool the solution in an ice bath.
-
Slowly add benzoyl chloride (10 mmol) to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The product will precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain 1-benzoylthiosemicarbazide.
-
Cyclization: Suspend the 1-benzoylthiosemicarbazide (5 mmol) in a 5% aqueous solution of sodium hydroxide (25 mL).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 3-amino-5-phenyl-1H-1,2,4-triazole.[1][18]
Protocol 3: Synthesis of Fluconazole (Illustrative Pathway)
The commercial synthesis of fluconazole is a multi-step process. The following is an illustrative pathway starting from 1,3-difluorobenzene.[19][20][21][22]
Step 1: Friedel-Crafts Acylation
-
React 1,3-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2-chloro-1-(2,4-difluorophenyl)ethanone.[19]
Step 2: Formation of the Epoxide Intermediate
-
The ketone from Step 1 is reacted with trimethylsulfoxonium iodide in the presence of a base (e.g., sodium hydride) to form the corresponding epoxide.
Step 3: Epoxide Ring Opening and Second Triazole Addition
-
The epoxide is then reacted with 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF). This reaction opens the epoxide ring and introduces the second triazole moiety, yielding fluconazole.[23]
IV. Structure-Activity Relationships and Antifungal Mechanism
The remarkable success of triazole antifungals stems from their specific mechanism of action and the ability to fine-tune their structure to optimize potency, selectivity, and pharmacokinetic properties.
Mechanism of Action
Triazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase.[6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the 4-position of the triazole ring coordinates to the heme iron atom in the active site of the enzyme, while the rest of the molecule interacts with the surrounding amino acid residues. This binding prevents the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors and the depletion of ergosterol. The resulting disruption of the cell membrane's integrity and function ultimately leads to fungal cell death.[6]
Caption: Mechanism of action of triazole antifungals.
Key Structure-Activity Relationships (SAR)
-
The Triazole Ring: The 1,2,4-triazole ring is essential for activity, with the N4 atom coordinating to the heme iron of the target enzyme.
-
The N1-Substituent: The substituent at the N1 position of the triazole ring is crucial for potency and selectivity. In fluconazole and related compounds, the 2,4-difluorophenyl group provides potent activity.
-
The Side Chain: The nature of the side chain connecting the triazole ring to other parts of the molecule influences the pharmacokinetic properties and spectrum of activity. For example, the more complex and lipophilic side chain of itraconazole contributes to its broader spectrum of activity but also its more variable oral absorption compared to fluconazole.[4][24][25]
V. Data Presentation: Comparative Efficacy and Pharmacokinetics
The evolution of triazole antifungals has led to a range of agents with distinct properties. The following tables summarize key comparative data for prominent first and second-generation triazoles.
Table 1: Comparative In Vitro Activity (MIC₉₀ in µg/mL) of Triazole Antifungals against Key Fungal Pathogens
| Fungal Species | Fluconazole | Itraconazole | Voriconazole | Posaconazole |
| Candida albicans | 1 | 0.25 | 0.06 | 0.06 |
| Candida glabrata | 64 | 4.0 | 2.0 | 1.0 |
| Candida krusei | >64 | 1.0 | 0.5 | 0.5 |
| Aspergillus fumigatus | >64 | 1.0 | 1.0 | 0.5 |
| Cryptococcus neoformans | 8 | 0.5 | 0.25 | 0.25 |
Data compiled from multiple sources. MIC₉₀ values can vary depending on the testing methodology and geographical location of isolates.[6][26][27][28]
Table 2: Comparative Pharmacokinetic Properties of Oral Triazole Antifungals
| Parameter | Fluconazole | Itraconazole | Voriconazole | Posaconazole |
| Oral Bioavailability | >90% | Variable (20-60%) | >90% | Variable (enhanced with food) |
| Protein Binding | ~12% | >99% | ~58% | >98% |
| Metabolism | Minimal | Extensive (CYP3A4) | Extensive (CYP2C19, CYP3A4) | Primarily glucuronidation |
| Elimination Half-life | ~30 hours | 24-42 hours | ~6 hours (dose-dependent) | ~35 hours |
| CSF Penetration | Good | Poor | Good | Poor |
Data compiled from multiple sources.[4][5][24][25][29]
VI. Conclusion and Future Directions
The discovery and development of triazole-based amine compounds represent a triumph of modern medicinal chemistry. From the rational design of fluconazole to overcome the limitations of earlier antifungals, to the application of powerful synthetic tools like click chemistry, the triazole scaffold has proven to be remarkably versatile and impactful. The journey from initial discovery to a diverse arsenal of life-saving drugs underscores the importance of understanding the interplay between chemical structure, synthetic feasibility, and biological activity.
Looking ahead, the challenge of antifungal resistance remains a significant concern.[28] Future research will undoubtedly focus on the development of new triazole derivatives that can overcome existing resistance mechanisms. Furthermore, the principles learned from the success of antifungal triazoles are being applied to other therapeutic areas, with triazole-containing compounds being investigated as anticancer, antiviral, and antibacterial agents. The rich history and continued evolution of triazole chemistry ensure that this remarkable heterocyclic core will remain a central focus of drug discovery for years to come.
VII. References
-
Flores-Murrieta, F. J., et al. (2008). Comparison of the oral pharmacokinetics of fluconazole and itraconazole in Mexicans. Proceedings of the Western Pharmacology Society, 51, 63-65. [Link]
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Flores-Murrieta, F. J., et al. (2008). Comparison of the oral pharmacokinetics of fluconazole and itraconazole in Mexicans. PubMed. [Link]
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Dr. Oracle. (2023). What is the difference between fluconazole and itraconazole for treating fungal infections? Dr. Oracle. [Link]
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Yeates, R. A., et al. (1995). Comparative pharmacokinetics of fluconazole and of itraconazole in Japanese and in German subjects. International Journal of Clinical Pharmacology and Therapeutics, 33(3), 131-135. [Link]
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Grant, S. M., & Clissold, S. P. (1990). Fluconazole. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in superficial and systemic mycoses. Drugs, 39(6), 877-916. [Link]
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Khandelwal, et al. (2022). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. ResearchGate. [Link]
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Kaur, H., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. [Link]
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Kumar, R., et al. (2014). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. [Link]
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Chen, L. R., et al. (1998). Preparation of fluconazole and pharmaceutically acceptable salts thereof. Google Patents.
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A Recent Concept of Importance: Click Chemistry. (2023). AIP Publishing. [Link]
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The application of click chemistry in the synthesis of agents with anticancer activity. (2018). Semantic Scholar. [Link]
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Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole. (1995). Google Patents.
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Click Chemistry — What′s in a Name? Triazole Synthesis and Beyond. (2015). ResearchGate. [Link]
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An improved process for the preparation of fluconazole. (2004). Indian Patents. [Link]
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Process for preparing fluconazole as antifungal medicine. (2002). Google Patents.
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An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. (2006). Quick Company. [Link]
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Fluconazole as a Safe and Effective Alternative to Ketoconazole in Controlling Hypercortisolism of Recurrent Cushing's Disease: A Case Report. (2020). NIH. [Link]
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Aminopropyl-silica supported Cu nanoparticles: an efficient catalyst for continuous-flow Huisgen azide-alkyne cycloaddition (CuAAC). (2017). arXiv.org. [Link]
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Barja, P. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PubMed Central. [Link]
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Dalton Transactions. (2016). RSC Publishing. [Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. [Link]
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Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2014). PubMed Central. [Link]
-
CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a. (2017). ResearchGate. [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]
-
Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. (2016). ResearchGate. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). PubMed Central. [Link]
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Perfect, J. R., & Durack, D. T. (1985). Activities of fluconazole (UK 49858) and ketoconazole against ketoconazole-susceptible and -resistant Candida albicans. PubMed. [Link]
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Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2004). ResearchGate. [Link]
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Espinel-Ingroff, A., et al. (2009). Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Triazoles and Six Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document). PubMed Central. [Link]
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A Comparison between the Efficacies of Fluconazole and Ketoconazole in the Treatment of Tinea Versicolor. (2020). Scientific & Academic Publishing. [Link]
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ChemInform Abstract: A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 5-Sulfonyl Tetrazoles from Azides and Sulfonyl Cyanides. (2010). ResearchGate. [Link]
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The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. (2020). PubMed Central. [Link]
-
Trends of susceptibility (including susceptible or wild-type rate, and MIC50, MIC90, and GM MIC values) of 507 C. tropicalis isolates to four azoles (A), fluconazole; (B), voriconazole; (C), itraconazole; (D), posaconazole, over 5 years. (2017). ResearchGate. [Link]
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Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
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Fluconazole vs Ketoconazole Comparison. (n.d.). Drugs.com. [Link]
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Yazdanpanah, M. J., et al. (2007). Comparison between fluconazole and ketoconazole effectivity in the treatment of pityriasis versicolor. Mycoses, 50(4), 293-296. [Link]
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Anam, F., et al. (2023). Prevalence of Candida species and their Susceptibility to Triazoles in Clinical Isolates from a Tertiary Care Hospital. ResearchGate. [Link]
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Antifungal resistance, combinations and pipeline: oh my!. (2022). PubMed Central. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride in Click Chemistry
Introduction: A Versatile Linker for Innovations in Bioconjugation and Drug Discovery
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures.[1] This reaction's simplicity, high efficiency, and bioorthogonality have made it an invaluable tool in diverse fields such as drug discovery, bioconjugation, and materials science.[2][3] Within the vast toolkit of click chemistry reagents, molecules possessing multiple functionalities offer unique advantages for constructing sophisticated conjugates. 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride is one such reagent, featuring a terminal primary amine that provides a versatile handle for subsequent modifications, making it an attractive building block for researchers in the life sciences.
This application note provides a comprehensive guide for utilizing this compound in CuAAC reactions. We will delve into the rationale behind the protocol design, offer detailed step-by-step instructions, and provide guidance on troubleshooting and product characterization, empowering researchers to confidently incorporate this versatile reagent into their workflows.
Chemical Properties and Handling of this compound
Structure and Physicochemical Properties:
This compound is a salt, which typically enhances its stability and solubility in aqueous media. The primary amine group is protonated at neutral pH, a crucial factor to consider when planning reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀Cl₂N₄ | - |
| Molecular Weight | 185.06 g/mol | - |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in water and polar protic solvents | Inferred from Dihydrochloride Salt Form |
Safety, Handling, and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][6] Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6]
The Role of the Amine Functionality in CuAAC Reactions
The primary amine in 2-(1H-1,2,4-triazol-1-yl)ethanamine can influence the CuAAC reaction in several ways. While the triazole moiety itself can act as a ligand for the copper(I) catalyst, the pendant amine group can also coordinate with the copper ion. This interaction can potentially accelerate the reaction by stabilizing the catalytically active Cu(I) oxidation state.[8] However, it is also important to consider the pH of the reaction mixture, as protonation of the amine at low pH could prevent its coordination to the copper catalyst. Generally, CuAAC reactions are robust and can proceed over a wide pH range (typically 4-12).[2][9] For reactions involving pH-sensitive biomolecules, a pH of around 7 is often recommended.[10]
Experimental Protocol: CuAAC Reaction with this compound
This protocol provides a general procedure for the CuAAC reaction between an alkyne-containing molecule and this compound (as the azide precursor, which would be synthesized separately). Optimization of reaction conditions may be necessary depending on the specific substrates.
Workflow Overview:
Caption: General workflow for the CuAAC reaction and product isolation.
Materials:
-
Alkyne-containing substrate
-
Azide derivative of 2-(1H-1,2,4-triazol-1-yl)ethanamine (to be synthesized prior to the click reaction)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures)
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne substrate in the chosen co-solvent (e.g., 100 mM in DMSO).
-
Prepare a stock solution of the azide derivative of 2-(1H-1,2,4-triazol-1-yl)ethanamine in water or the co-solvent (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).
-
Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 100 mM).
-
Prepare a stock solution of the THPTA or TBTA ligand in water or DMSO (e.g., 100 mM).
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne substrate (1 equivalent).
-
Add the azide derivative of 2-(1H-1,2,4-triazol-1-yl)ethanamine (1.1 to 1.5 equivalents).
-
Add the chosen solvent system (e.g., a 1:1 mixture of water and t-butanol or DMSO) to achieve a final substrate concentration of approximately 10-100 mM.
-
In a separate vial, premix the CuSO₄·5H₂O solution (0.01 to 0.1 equivalents) with the ligand solution (0.05 to 0.5 equivalents) and let it stand for a few minutes.[11][12] This pre-complexation is crucial for catalyst stability and efficiency.
-
Add the copper/ligand complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1 to 1 equivalent).[11]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up and Copper Removal:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with a saturated aqueous solution of EDTA or ammonia to remove the copper catalyst.[13] Repeat the wash if the aqueous layer is still blue.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure triazole product.[14]
-
-
Characterization:
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the use of a fresh sodium ascorbate solution. Pre-complex the copper sulfate with the ligand before adding it to the reaction mixture.[11] |
| Poor solubility of reactants | Increase the proportion of the organic co-solvent (e.g., DMSO, t-butanol). | |
| Incompatible buffer | Avoid using buffers like Tris that can strongly coordinate to copper. Phosphate buffers are generally compatible if the copper is pre-complexed with a ligand.[10][17] | |
| Formation of Side Products | Oxidative homocoupling of the alkyne | Use a slight excess of sodium ascorbate and ensure the reaction is not unnecessarily exposed to air.[9] |
| Difficulty in Product Purification | Product is highly polar | Use a more polar eluent system for column chromatography (e.g., a higher percentage of methanol in dichloromethane). Consider reverse-phase chromatography if the product is water-soluble. |
| Copper contamination in the final product | Perform multiple washes with an EDTA or ammonia solution during the work-up.[13] |
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of functionalized molecules via CuAAC click chemistry. Its primary amine handle opens up a plethora of possibilities for downstream modifications, enabling the construction of complex bioconjugates, targeted drug delivery systems, and novel materials. The protocol and guidelines presented in this application note are intended to provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. As with any chemical reaction, empirical optimization of the reaction conditions for each specific substrate combination is key to achieving the best results.
References
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- Al-Azayz, S. A., El-Gendy, A. O., & El-Sawy, E. R. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 26(16), 4966.
- Echemi. (n.d.). 2-(1,3-thiazol-5-yl)ethanamine;dihydrochloride.
- PubChemLite. (n.d.). 2-(1-cyclopropyl-1h-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride.
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A Framework for Characterizing Novel 1,2,4-Triazole Analogs: Developing a Cell-Based Assay Cascade with 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinical drugs with a vast range of biological activities, including antifungal, anticancer, and antiviral properties.[1][2] This structural motif's stability and unique ability to engage with biological targets through hydrogen bonding and dipole interactions make it a focal point of drug discovery.[3][4] This application note presents a comprehensive, multi-phased framework for the initial characterization of novel 1,2,4-triazole-containing compounds, using 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride as a representative example. We provide an integrated strategy that begins with foundational cell viability and cytotoxicity screening to establish a dose-response relationship. Subsequently, we detail advanced methodologies to gain mechanistic insights, including target engagement and pathway-specific effects. The protocols herein are designed to be self-validating, incorporating essential controls and orthogonal approaches to ensure data integrity and guide further development.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the 1,2,4-triazole ring is exceptionally prominent due to its metabolic stability and versatile binding capabilities.[1][4] Its derivatives have been successfully developed into drugs for a wide array of diseases, demonstrating the scaffold's therapeutic potential.[2][3] When a novel analog such as this compound is considered for investigation, a systematic and logical screening cascade is essential. This compound, while primarily documented as a synthetic intermediate for creating more complex bioactive molecules[5], serves as an excellent model for establishing a robust cell-based characterization workflow.
Cell-based assays are indispensable in early drug discovery.[6] They provide a physiologically relevant context to assess a compound's activity, offering simultaneous insights into efficacy, potency, and potential toxicity that are unattainable in simpler biochemical assays.[7] This guide provides the experimental logic and detailed protocols to move from initial phenotypic observations (e.g., cell death) to more defined mechanistic hypotheses.
Overall Experimental Workflow
The proposed workflow is a phased approach. Phase 1 establishes the compound's cytotoxic and cytostatic profile, determining the effective concentration range. Phase 2 uses this information to probe the mechanism of action, investigating direct target interaction and downstream cellular consequences. This tiered strategy ensures efficient use of resources and builds a logical, evidence-based profile of the compound.
Materials:
-
Cells and compound as before
-
PBS with protease inhibitors
-
Micro-centrifuge tubes or PCR plates
-
Thermal cycler or heating blocks
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Western Blotting or Mass Spectrometry equipment
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with the compound at a relevant concentration (e.g., 10x IC₅₀) and a vehicle control for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Apply a temperature gradient using a thermal cycler for 3 minutes (e.g., from 40°C to 64°C). Include an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant. Analyze the amount of the specific target protein in the supernatant using Western Blotting or, for an unbiased approach, by mass spectrometry. [8]7. Interpretation: A positive "thermal shift" (more soluble protein at higher temperatures in the compound-treated sample compared to the control) indicates direct target engagement. [9]
Protocol 4.2: NF-κB Reporter Assay for Pathway Analysis
Scientific Rationale: Many triazole-containing compounds exhibit anti-inflammatory or anticancer activity, which often involves modulation of the NF-κB signaling pathway. [2]A reporter assay provides a functional readout of pathway activity. In this assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB response elements.
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct
-
Compound and appropriate controls (e.g., TNF-α as a pathway activator)
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
Opaque-walled 96-well plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed the reporter cell line in an opaque-walled 96-well plate (10,000-20,000 cells/well) and incubate for 24 hours.
-
Pre-treatment: Treat cells with various concentrations of the compound or vehicle for 1-2 hours.
-
Pathway Activation: Add a known activator of the NF-κB pathway, such as TNF-α (10 ng/mL), to all wells except the "unstimulated" control.
-
Incubation: Incubate for an additional 6-8 hours to allow for reporter gene expression.
-
Measurement: Perform a luciferase assay following the manufacturer's protocol, similar to the CellTiter-Glo® assay (Protocol 3.2).
-
Interpretation: A dose-dependent decrease in the luminescent signal in compound-treated wells (compared to the TNF-α only control) indicates inhibition of the NF-κB pathway. It is crucial to run a parallel viability assay to ensure the observed inhibition is not merely a result of cytotoxicity.
Conclusion
This application note provides a structured, multi-phase guide for the initial characterization of novel 1,2,4-triazole-containing compounds like this compound. By first establishing a foundational dose-response profile with orthogonal viability assays and then proceeding to investigate specific mechanistic questions such as target engagement and pathway modulation, researchers can build a comprehensive and reliable understanding of a compound's cellular activity. This logical progression from "what it does" to "how it does it" is fundamental to modern drug discovery and development.
References
- Triazoles: a privileged scaffold in drug design and novel drug discovery. (n.d.). ScienceDirect.
- Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry.
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Zhou, C. H., & Wang, Y. (2012). Recent researches in triazole compounds as medicinal drugs. Current Medicinal Chemistry. [Link]
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Editorial: Pharmaceutical insights into the triazoles: Recent advances. (2023). Frontiers in Chemistry. [Link]
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Patel, R., et al. (2016). Determining target engagement in living systems. Future Medicinal Chemistry. [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.). ResearchGate. [Link]
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Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. [Link]
-
Zhou, C. H., & Wang, Y. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs. Ingenta Connect. [Link]
-
A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2015). Journal of Visualized Experiments. [Link]
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A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). JoVE. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
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Huber, K. V. M., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters. [Link]
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Huber, K. V. M., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. PMC - NIH. [Link]
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Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (2008). PMC - NIH. [Link]
-
The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]
-
functional in vitro assays for drug discovery. (2023). YouTube. [Link]
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Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. (2017). ResearchGate. [Link]
-
New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. (2024). PubMed. [Link]
-
1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (n.d.). ResearchGate. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (2021). PMC - PubMed Central. [Link]
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Application Note: Leveraging 2-(1H-1,2,4-triazol-1-yl)ethanamine as a Scaffold for Advanced Bioconjugation
Executive Summary & Core Principles
This document provides a detailed guide to the strategic use of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride in modern bioconjugation workflows. While the 1,2,4-triazole heterocycle is a stable structural motif found in many biologically active compounds, its direct participation in covalent ligation reactions is limited.[1][2] The true potential of this molecule in bioconjugation is unlocked by leveraging its primary amine as a reactive handle for the introduction of bioorthogonal functionalities.
Our core directive is a two-stage strategy:
-
Functionalization: The terminal primary amine of 2-(1H-1,2,4-triazol-1-yl)ethanamine is chemically modified to install a bioorthogonal reactive group—typically an azide or a terminal alkyne. This transforms the starting chemical into a bespoke, bifunctional linker.
-
Bioconjugation: This newly synthesized linker is then employed in highly efficient and specific "click chemistry" reactions to covalently attach it to biomolecules such as proteins, nucleic acids, or surfaces for applications in drug delivery, diagnostics, and fundamental research.[3][4]
This guide will detail the rationale behind this strategy and provide robust, step-by-step protocols for synthesizing these custom linkers and applying them in the two most powerful click chemistry platforms: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Scientific Foundation: From a Simple Amine to a Bioorthogonal Tool
The choice to functionalize the primary amine is rooted in the principles of bioorthogonal chemistry, which involves reactions that can proceed in a complex biological environment without interfering with native biochemical processes.[][6] The azide and alkyne groups are the cornerstones of this field because they are virtually absent in biological systems and react with each other with exquisite specificity.[7]
By converting the readily available amine on 2-(1H-1,2,4-triazol-1-yl)ethanamine into an azide or alkyne, we create a molecule that can participate in the most reliable bioconjugation reactions currently available. This approach provides a modular and versatile platform for linking the stable triazole scaffold to a biomolecule of interest.
Workflow: Creating and Utilizing a Triazole-Based Bioorthogonal Linker
Caption: Overall workflow from starting material to final bioconjugate.
Protocols: Synthesis of Bioorthogonal Triazole Linkers
Expert Insight: The following protocols describe standard amine acylation reactions. The dihydrochloride salt of the starting material must be neutralized in situ for the reaction to proceed efficiently. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added for this purpose.
Protocol 1: Synthesis of an Azide-Functionalized Linker
This protocol details the synthesis of N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-4-azidobutanamide.
Materials:
-
This compound
-
4-Azidobutanoic acid N-hydroxysuccinimide ester (or similar azide-NHS ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC for purification
-
Mass Spectrometer for verification
Procedure:
-
Preparation: In a clean, dry vial, dissolve this compound in anhydrous DMF to a final concentration of 100 mM.
-
Neutralization: Add 2.2 equivalents of TEA to the solution. Mix thoroughly by vortexing. This neutralizes the hydrochloride salt, freeing the primary amine for reaction.
-
Reagent Addition: In a separate vial, dissolve 1.2 equivalents of the azide-NHS ester in anhydrous DMF.
-
Reaction: Add the azide-NHS ester solution dropwise to the amine solution while stirring.
-
Incubation: Seal the reaction vial under an inert atmosphere (e.g., nitrogen or argon) and allow it to stir at room temperature for 4-6 hours, or until reaction completion is confirmed by LC-MS.
-
Purification: Purify the crude reaction mixture using reverse-phase HPLC to isolate the desired azide-functionalized linker.
-
Verification: Confirm the mass of the purified product by mass spectrometry and determine the concentration by UV-Vis spectroscopy if applicable. Lyophilize the pure fractions for storage.
Protocol 2: Synthesis of an Alkyne-Functionalized Linker
This protocol details the synthesis of N-(2-(1H-1,2,4-triazol-1-yl)ethyl)pent-4-ynamide.
Materials:
-
This compound
-
Pent-4-ynoic acid N-hydroxysuccinimide ester (or similar alkyne-NHS ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC for purification
-
Mass Spectrometer for verification
Procedure: The procedure is identical to Protocol 1, with the substitution of the azide-NHS ester with the corresponding alkyne-NHS ester.
Application Protocols: Bioconjugation via Click Chemistry
Once the custom linker is synthesized, it can be used in downstream bioconjugation reactions. The choice between CuAAC and SPAAC depends on the specific application, particularly the sensitivity of the biomolecule to copper.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly robust and efficient reaction, ideal for conjugating purified biomolecules in vitro.[][9] It requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[10][11] A chelating ligand is essential to stabilize the copper and protect the target biomolecule.[7][11]
Scenario: Conjugating the azide-functionalized linker (from Protocol 1) to a protein modified with a terminal alkyne.
Mechanism: The CuAAC Catalytic Cycle
Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition.
Protocol 3: CuAAC Protein Labeling
Materials:
-
Alkyne-modified protein (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.4)
-
Azide-functionalized linker (from Protocol 1, 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄, 20 mM stock in water)
-
THPTA ligand (100 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, freshly prepared)
-
Desalting column (e.g., PD-10) for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution.
-
Azide-functionalized linker (add to a final concentration of 100-200 µM; 10-20 fold molar excess over the protein).
-
-
Catalyst Premix: In a separate tube, briefly mix the CuSO₄ and THPTA ligand solutions in a 1:5 ratio. This forms the catalyst complex. For example, mix 5 µL of 20 mM CuSO₄ with 25 µL of 100 mM THPTA.
-
Add Catalyst: Add the catalyst premix to the protein-linker solution. The final copper concentration should be 0.5-1.0 mM.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. This reduces Cu(II) to the active Cu(I) state and initiates the reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect from light.
-
Purification: Remove the excess reagents and catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Analysis: Confirm successful conjugation by SDS-PAGE (observing a band shift), mass spectrometry (confirming mass increase), or other relevant analytical methods.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free alternative to CuAAC, making it the method of choice for applications in living systems or with copper-sensitive biomolecules.[][12] The reaction relies on the high ring strain of a cyclooctyne derivative (e.g., DBCO, DIFO) to drive the cycloaddition with an azide.[6][13]
Scenario: Conjugating the azide-functionalized linker (from Protocol 1) to an antibody modified with a DBCO group.
Protocol 4: SPAAC Antibody Labeling
Materials:
-
DBCO-modified antibody (e.g., 1-10 mg/mL in PBS, pH 7.4)
-
Azide-functionalized linker (from Protocol 1, 10 mM stock in DMSO)
-
Desalting column or protein concentrator for purification
Procedure:
-
Reaction Setup: To the solution of DBCO-modified antibody, add the azide-functionalized linker. A 5-10 fold molar excess of the linker over the antibody is typically sufficient. The final concentration of any organic co-solvent (like DMSO) should ideally be kept below 5% (v/v).[14]
-
Incubation: Gently mix the solution and incubate at room temperature for 2-4 hours, or at 4°C overnight. Reaction times can vary depending on the specific cyclooctyne used.
-
Purification: Remove the unreacted linker using a desalting column or a centrifugal protein concentrator with an appropriate molecular weight cutoff (MWCO).[4]
-
Analysis: Verify conjugation using methods such as HIC-HPLC to assess drug-to-antibody ratio (DAR), SDS-PAGE, or mass spectrometry.
Data Summary and Comparative Analysis
The choice between CuAAC and SPAAC is critical and application-dependent. The following table summarizes their key characteristics to guide experimental design.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) required[] | None (metal-free)[] |
| Biocompatibility | Limited for live cells due to copper toxicity[7][12] | High; widely used for live cell labeling[6] |
| Reaction Rate | Very fast (minutes to 1-2 hours) with ligand acceleration[7] | Generally slower (hours) but can be accelerated with more strained alkynes[15] |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Ideal Use Cases | Labeling of purified proteins, nucleic acids, materials; in vitro diagnostics[11][16] | Live cell imaging, in vivo chemistry, antibody-drug conjugates (ADCs)[4][14] |
| Primary Advantage | Rapid kinetics and high yields | Bioorthogonality and suitability for living systems |
References
-
Click Triazoles for Bioconjugation - PMC - PubMed Central. (Available at: [Link])
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (Available at: [Link])
-
Conjugation Based on Click Chemistry - Creative Biolabs. (Available at: [Link])
-
Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One. (Available at: [Link])
-
Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC - NIH. (Available at: [Link])
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (Available at: [Link])
-
Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry - TSI Journals. (Available at: [Link])
-
Strain-Promoted Azide-Alkyne Cycloaddition - IOPScience. (Available at: [Link])
-
Click Chemistry Conjugations - PMC - NIH. (Available at: [Link])
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - MDPI. (Available at: [Link])
-
Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis | Bioconjugate Chemistry - ACS Publications. (Available at: [Link])
-
Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing). (Available at: [Link])
-
Triazole bridges as versatile linkers in electron donor-acceptor conjugates - PMC. (Available at: [Link])
-
Click Chemistry Protocols - Dianhua Biotech. (Available at: [Link])
-
Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC - PubMed Central. (Available at: [Link])
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - Frontiers. (Available at: [Link])
-
Application of triazoles in the structural modification of natural products - PubMed Central. (Available at: [Link])
-
Steroid-triazole conjugates: A brief overview of synthesis and their application as anticancer agents | Request PDF - ResearchGate. (Available at: [Link])
-
2 (1 Methyl 1H 1 2 4 Triazol 5 Yl)Ethanamine Dihydrochloride - Cenmed. (Available at: [Link])
-
This compound - MySkinRecipes. (Available at: [Link])
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[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). (Available at: [Link])
-
2-(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride - PubChem. (Available at: [Link])
-
Synthesis and Evaluation of Novel 2-((1 H-1,2,4-triazol-5-yl)thio)- N-benzylidene - PubMed. (Available at: [Link])
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (Available at: [Link])
-
2-Ethyl-sulfanyl-7-fluoro-3-(1H-1,2,4-triazol-1-yl)-4H-thio-chromen-4-one - PubMed. (Available at: [Link])
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Application Notes and Protocols for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride is a heterocyclic amine of significant interest in pharmaceutical research and development. Its structural motifs are present in a variety of biologically active compounds. As with many small molecules, particularly hydrochloride salts of amines, its stability in solution is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the best practices for handling and storing solutions of this compound, grounded in principles of chemical stability and supported by established scientific literature. The protocols herein are designed to be self-validating, emphasizing the rationale behind each step to ensure scientific integrity.
Health and Safety Precautions
Before handling the solid compound or its solutions, it is imperative to consult the Safety Data Sheet (SDS). This compound and its solutions should be handled with appropriate personal protective equipment (PPE).
1.1 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[1]
-
Body Protection: A lab coat is required.
-
Respiratory Protection: If handling the solid powder outside of a fume hood, a respirator may be necessary to avoid inhalation.[1]
1.2 Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
1.3 Waste Disposal All waste containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Solution Preparation: A Step-by-Step Protocol
The preparation of a stable solution begins with the selection of an appropriate solvent and adherence to a meticulous preparation protocol. The dihydrochloride salt form of this amine suggests that it will have good solubility in aqueous solutions and that an acidic pH will favor stability.
2.1 Recommended Solvents and Rationale
-
Primary Recommendation: Sterile, deionized water or an aqueous buffer system. The dihydrochloride salt is highly polar and will readily dissolve in aqueous media.
-
pH Considerations: Maintaining an acidic pH is crucial for the stability of amine hydrochloride solutions.[2][3][4][5][6] In acidic conditions (pH < 7), the amine group is protonated, which prevents oxidation and other degradation pathways. A recommended starting point is a pH between 3 and 5.
-
Organic Solvents: While soluble in some polar organic solvents, aqueous solutions are generally preferred for stability unless the experimental design dictates otherwise. If an organic solvent is necessary, anhydrous grade solvents should be used to minimize water-mediated degradation.
2.2 Protocol for Preparing a 10 mM Aqueous Stock Solution
-
Pre-Preparation:
-
Bring the vial of solid this compound to room temperature before opening to prevent condensation of atmospheric moisture, as the compound may be hygroscopic.[7]
-
Ensure all glassware is scrupulously clean and dry.
-
-
Weighing the Compound:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully weigh the desired amount of the solid compound. For a 10 mL solution of 10 mM, you would need 18.506 mg (Molecular Weight: 185.06 g/mol ).
-
-
Dissolution:
-
Transfer the weighed solid to a 10 mL volumetric flask.
-
Add approximately 8 mL of sterile, deionized water or a suitable acidic buffer (e.g., citrate buffer, pH 4).
-
Gently swirl the flask to dissolve the solid. Sonication can be used to aid dissolution if necessary.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, bring the solution to the final volume of 10 mL with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
-
Filtration (Optional but Recommended):
-
For applications requiring high purity, filter the solution through a 0.22 µm sterile syringe filter into a sterile storage container. This removes any potential particulates.
-
-
Labeling and Documentation:
-
Clearly label the storage container with the compound name, concentration, solvent, preparation date, and your initials.
-
Record all preparation details in your laboratory notebook.
-
Handling and Storage: Ensuring Long-Term Stability
The stability of your this compound solution is influenced by temperature, light, and atmospheric exposure.
3.1 Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. 2-8°C for short-term (days to weeks). | Lower temperatures slow down the rate of chemical degradation.[8][9] |
| Light | Store in amber vials or protect from light. | Triazole derivatives can be susceptible to photodegradation.[1][10][11][12] |
| Atmosphere | Store in tightly sealed containers. For highly sensitive applications, consider aliquoting and purging with an inert gas (e.g., argon or nitrogen). | Minimizes exposure to oxygen, which can cause oxidative degradation of the triazole ring and amine functionality.[13][14] Prevents solvent evaporation. |
| pH | Maintain an acidic pH (3-5). | The protonated amine is less susceptible to oxidation and other degradation pathways.[2][3][4][5][6] |
3.2 Recommended Container Materials
-
Glass: Borosilicate glass (e.g., Pyrex®) is highly recommended due to its chemical inertness. Amber glass is preferred to protect against light.
-
Plastics: If plastic containers are necessary, high-density polyethylene (HDPE) and polypropylene (PP) are generally compatible with acidic solutions.[15][16][17][18] However, it is crucial to check for leachables and extractables, especially for sensitive analytical studies.
3.3 Aliquoting for Stability and Convenience To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes. This also minimizes the risk of contamination of the entire stock.
Stability Testing Protocol: A Self-Validating Approach
To ensure the integrity of your experimental data, it is advisable to perform a stability assessment of your prepared solution under your specific storage conditions.
4.1 Accelerated Stability Study Design This protocol is based on principles from the International Council for Harmonisation (ICH) guidelines for stability testing.[9][19]
-
Prepare a fresh, accurately concentrated solution of this compound as your time-zero reference.
-
Aliquot the solution into several vials.
-
Store the aliquots under different conditions:
-
Long-term: -20°C, protected from light.
-
Accelerated: 40°C, protected from light.
-
Photostability: Room temperature, exposed to controlled UV/Vis light.
-
-
Establish time points for analysis: For an accelerated study, typical time points are 0, 1, 2, 4, and 6 weeks.
-
At each time point, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be able to separate the parent compound from potential degradants.
-
Compare the results to the time-zero sample. A decrease in the parent peak area and the appearance of new peaks are indicative of degradation. A solution is generally considered stable if the parent compound concentration remains within 90-110% of the initial concentration.
Visualizations and Workflows
5.1 Decision Workflow for Handling and Storage
Caption: A typical experimental workflow using the prepared solution.
References
-
Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 310-314. Available at: [Link]
-
ResearchGate. (2021). Photostability of triazole antifungal drugs in the solid state. Available at: [Link]
-
Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews, 9(3), 039-047. Available at: [Link]
-
ResearchGate. (2016). Electrochemical degradation of triazole fungicides in aqueous solution. Available at: [Link]
-
IBC Tanks. (2023). Compatibility of IBC Materials with Different Chemicals. Available at: [Link]
-
Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC chemistry, 15(1), 47. Available at: [Link]
-
Polymaster. Chemical Tank Compatibility Chart. Available at: [Link]
-
CP Lab Safety. Chemical Compatibility by Container Resin. Available at: [Link]
-
van der Voort, M. P. J., et al. (2022). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology, 2(3), 334-343. Available at: [Link]
-
Bajaj, S., et al. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]
-
PubMed. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Available at: [Link]
-
ResearchGate. (2006). Photodegradation of the Triazole Fungicide Hexaconazole. Available at: [Link]
-
Pokharna, G., et al. (2018). Stability testing guidelines of pharmaceutical products. Journal of Drug Delivery and Therapeutics, 8(2), 169-175. Available at: [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]
-
ResearchGate. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Available at: [Link]
-
Callisen, T., et al. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 11(11), 569. Available at: [Link]
-
Semantic Scholar. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Available at: [Link]
Sources
- 1. Photostability and Performance of Polystyrene Films Containing 1,2,4-Triazole-3-thiol Ring System Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution | Semantic Scholar [semanticscholar.org]
- 7. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and photostability study of triazole derivatives | GSC Advanced Research and Reviews [gsconlinepress.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ibctanks.com [ibctanks.com]
- 16. calpaclab.com [calpaclab.com]
- 17. polymaster.com.au [polymaster.com.au]
- 18. wisconsin.edu [wisconsin.edu]
- 19. pharmtech.com [pharmtech.com]
Topic: A Framework for Determining the In Vitro Working Concentration of Novel Triazole-Based Bioactive Compounds
An Application Note and Protocol from the Senior Application Scientist
Introduction: The Challenge of a New Chemical Entity
In drug discovery and biomedical research, the 1,2,4-triazole heterocycle is a privileged scaffold, forming the core of numerous antifungal agents (e.g., Fluconazole), aromatase inhibitors for cancer therapy (e.g., Letrozole), and other targeted therapeutics. These compounds often function by coordinating with a metal ion in the active site of an enzyme, particularly cytochromes P450.
However, when encountering a novel or sparsely characterized compound such as 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride , researchers face a critical challenge: the absence of established working concentrations for in vitro studies. This guide provides a comprehensive framework and detailed protocols for systematically determining the optimal concentration range for any new triazole-based test compound. We will use "this compound," hereafter referred to as the "Test Article," as our working example to illustrate this universal process.
The principles outlined herein are designed to ensure scientific rigor, enabling the researcher to differentiate between specific biological effects and non-specific cytotoxicity, a crucial step in validating any potential therapeutic agent.
Part 1: Foundational Steps: Stock Solution and Solubility
Before any biological assay, it is imperative to prepare a high-concentration, stable stock solution. The accuracy of all subsequent dilutions depends on this initial step.
1.1. Understanding the Salt Form: The "dihydrochloride" in the name indicates the compound is supplied as a salt to improve solubility and stability. This is critical because the molecular weight used for molarity calculations must be that of the salt form, not the free base.
1.2. Solvent Selection: The primary choice for a solvent is sterile, cell culture-grade dimethyl sulfoxide (DMSO) due to its broad solvating power and compatibility with most in vitro assays at low final concentrations (<0.5% v/v). Water can be a secondary choice if the compound's solubility is sufficient.
Protocol 1: Preparation of a 100 mM Stock Solution
-
Determine Molecular Weight (MW): Find the exact MW of the Test Article dihydrochloride salt from the manufacturer's Certificate of Analysis. For this example, we will assume a hypothetical MW of 200.0 g/mol .
-
Calculation: To prepare 1 mL of a 100 mM stock:
-
Mass (mg) = Molarity (M) × Volume (L) × MW ( g/mol )
-
Mass (mg) = 0.1 mol/L × 0.001 L × 200.0 g/mol = 0.02 g = 20 mg
-
-
Procedure:
-
Aseptically weigh 20 mg of the Test Article powder in a sterile microfuge tube.
-
Add 1 mL of high-purity, sterile DMSO.
-
Vortex thoroughly at room temperature for 5-10 minutes. If necessary, gently warm the solution at 37°C to aid dissolution.
-
Once fully dissolved, filter the solution through a 0.22 µm syringe filter into a fresh, sterile tube to remove any potential aggregates.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
Part 2: The Dose-Response Workflow: Finding the Bioactive Range
The core of establishing a working concentration is the dose-response experiment. This systematic process identifies the concentration range where the Test Article elicits a biological effect and determines its potency.
Caption: Workflow for determining the in vitro working concentration.
Protocol 2: Range-Finding and IC50 Determination
This protocol assumes a cell-based assay, such as inhibiting the proliferation of a cancer cell line (e.g., MCF-7, if targeting an enzyme like aromatase).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Serial Dilutions (Range-Finding):
-
Prepare a series of intermediate dilutions from your 100 mM stock in cell culture medium.
-
Treat cells with a wide, logarithmic range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM).
-
Include a "Vehicle Control" (medium with the same final percentage of DMSO, e.g., 0.1%) and a "No-Cell Control" (medium only).
-
Incubate for a relevant duration (e.g., 48-72 hours).
-
-
Assessing Viability: Use a viability reagent like PrestoBlue™ or CellTiter-Glo® to measure the endpoint.
-
Analysis (Range-Finding): Identify the approximate concentration range that causes a ~20% to ~80% reduction in the signal. This is your target range for the definitive experiment.
-
Definitive IC50 Experiment:
-
Repeat the experiment using a narrower, 8- to 12-point dilution series centered around the estimated IC50 from the range-finding step. For example, if the activity was between 1 µM and 10 µM, you might test 30, 10, 3, 1, 0.3, 0.1, 0.03, and 0.01 µM.
-
Run this experiment in triplicate to ensure statistical validity.
-
-
Data Analysis (IC50):
-
Normalize the data: Set the vehicle control as 100% activity and the no-cell control as 0%.
-
Plot the normalized response vs. the log of the concentration.
-
Use a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) in software like GraphPad Prism or R to calculate the precise IC50 value.
-
Part 3: The Critical Context of Cytotoxicity
A compound that kills cells will always appear "effective" in a proliferation assay. It is crucial to distinguish targeted anti-proliferative effects from general cytotoxicity. This is achieved by running a cytotoxicity assay in parallel on a non-target cell line or by using a shorter time point.
Protocol 3: MTT Assay for Cytotoxicity (CC50)
-
Cell Seeding: Seed cells as in Protocol 2. It is often informative to use a non-cancerous cell line (e.g., MCF-10A) in parallel with your cancer line (e.g., MCF-7).
-
Treatment: Treat cells with the same concentration range used for the definitive IC50 experiment.
-
Incubation: Incubate for a standard duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm.
-
Analysis: Calculate the CC50 (cytotoxic concentration 50%) using the same non-linear regression method as for the IC50.
Interpreting the Results: A desirable compound will have an IC50 significantly lower than its CC50. The ratio CC50 / IC50 gives the Therapeutic Index , a key measure of the compound's specificity. A higher index is better.
Part 4: Application in Mechanistic Studies
Once the IC50 is established, you can select concentrations for downstream experiments to probe the mechanism of action. Triazole compounds often target metalloenzymes. For instance, if the Test Article is hypothesized to be an aromatase inhibitor, its mechanism could be visualized as follows:
Caption: Inhibition of Aromatase by a hypothetical triazole compound.
Recommended Concentrations for Downstream Assays:
-
To confirm target engagement: Use concentrations around the IC50 (e.g., 0.5x, 1x, 2x IC50).
-
For phenotypic assays (e.g., apoptosis, cell cycle analysis): Use a concentration known to be effective but non-toxic (e.g., 2x to 5x the IC50, provided this is well below the CC50).
-
For 'off-target' or stress response studies: A high concentration (e.g., 10x IC50 or near the CC50) can be used to induce and study cellular stress pathways.
Table 1: Example Data Summary for the Test Article
| Parameter | Cell Line | Value | Interpretation |
| IC50 | MCF-7 (Breast Cancer) | 1.5 µM | Potency against target-expressing cells. |
| CC50 | MCF-10A (Non-tumorigenic) | 45 µM | Toxicity threshold in non-target cells. |
| Therapeutic Index | N/A | 30 | A promising selectivity window (45 µM / 1.5 µM). |
Conclusion
Determining the working concentration of a novel compound like this compound is not a matter of finding a single value but of executing a systematic, multi-step workflow. By integrating dose-response potency testing with parallel cytotoxicity assessment, researchers can establish a reliable concentration range, calculate a therapeutic index, and confidently select appropriate doses for detailed mechanistic studies. This rigorous approach ensures that the observed in vitro effects are specific and relevant, forming a solid foundation for further drug development.
References
-
Title: Triazole as a Privileged Scaffold in Antifungal and Anticancer Drug Design Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Aromatase inhibitors in cancer treatment Source: Oncogene URL: [Link]
-
Title: The adverse effects of dimethyl sulfoxide (DMSO) on cell lines: A systematic review Source: Biological and Pharmaceutical Bulletin URL: [Link]
-
Title: MTT Assay for Cell Viability and Proliferation Source: Journal of Visualized Experiments (JoVE) URL: [Link]
Application Notes & Protocols: Enhancing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Chelating Ligand 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride
Abstract: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," prized for its high efficiency, specificity, and biocompatibility.[1] The performance of the Cu(I) catalyst is paramount and is significantly enhanced by the use of stabilizing ligands. This document provides a comprehensive technical guide on the application of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride as a potent, water-soluble, nitrogen-based chelating ligand for the CuAAC reaction. We will explore the mechanistic underpinnings of ligand-accelerated CuAAC, provide detailed, step-by-step protocols for its implementation, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers in chemical biology, drug discovery, and materials science seeking to leverage a robust and efficient ligation methodology.
The Principle of Ligand-Accelerated CuAAC
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a powerful transformation for forming a stable 1,2,3-triazole ring.[2] However, the thermal reaction is slow and often produces a mixture of 1,4- and 1,5-regioisomers.[2][3] The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude (10⁷ to 10⁸-fold) and yields the 1,4-disubstituted triazole with near-perfect regioselectivity.[3]
The catalytic cycle, as elucidated by extensive mechanistic studies, proceeds through several key steps. The active Cu(I) catalyst, often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), first coordinates with the terminal alkyne to form a copper-acetylide intermediate.[1][4] This intermediate then reacts with the azide to form a six-membered copper metallacycle, which subsequently rearranges and, upon protonolysis, releases the 1,4-triazole product and regenerates the active catalyst.[3]
The Critical Role of 2-(1H-1,2,4-triazol-1-yl)ethanamine
While essential, the Cu(I) ion is unstable in aqueous and aerobic environments, prone to disproportionation into inactive Cu(0) and Cu(II).[5] Ligands are crucial additives that address this instability. They chelate the copper ion, protecting it from oxidation and aggregation, thereby maintaining a high concentration of the active catalyst.[6][7]
The structure of 2-(1H-1,2,4-triazol-1-yl)ethanamine is uniquely suited for this role. It is a polydentate nitrogen-based ligand, featuring both a triazole ring and a primary amine. These nitrogen atoms can coordinate with the copper center, creating a stable complex that not only protects the Cu(I) state but also enhances its catalytic activity, leading to faster reaction times and higher yields.[5][8] Its dihydrochloride salt form ensures excellent water solubility, making it ideal for bioconjugation reactions in aqueous buffers.
Experimental Guide: Materials and Protocols
This section provides a representative protocol for a model CuAAC reaction between benzyl azide and phenylacetylene. The principles and component ratios can be adapted for a wide variety of substrates, including complex biomolecules.
Required Materials and Reagents
-
Alkyne: Phenylacetylene (or other terminal alkyne)
-
Azide: Benzyl azide (or other organic azide)
-
Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Reducing Agent: Sodium L-ascorbate (NaAsc)
-
Ligand: this compound
-
Solvent: A 1:1 mixture of deionized water and tert-butanol is recommended for general-purpose synthesis. For bioconjugation, use an appropriate buffer (e.g., PBS).
-
Equipment: Standard laboratory glassware, magnetic stirrer, analytical balance, thin-layer chromatography (TLC) plates, LC-MS system for monitoring.
Protocol 1: Preparation of Stock Solutions
Accurate and reproducible results begin with carefully prepared stock solutions. Prepare fresh, especially the sodium ascorbate solution, to ensure maximum activity.
| Stock Solution | Concentration | Solvent | Storage Notes |
| Copper(II) Sulfate | 100 mM | Deionized Water | Stable at 4°C for several months. |
| Ligand (Target Compound) | 200 mM | Deionized Water | Stable at 4°C. |
| Sodium Ascorbate | 1 M | Deionized Water | Prepare fresh before each use. Discard if yellowed. |
| Alkyne Substrate (e.g., Phenylacetylene) | 1 M | tert-Butanol | Store at room temperature. |
| Azide Substrate (e.g., Benzyl Azide) | 1 M | tert-Butanol | Store at room temperature. Caution: Azides are potentially explosive. |
Protocol 2: Step-by-Step Reaction Procedure
This general procedure uses a 1:1.2 molar ratio of alkyne to azide, with catalytic amounts of the copper/ligand complex.
-
Catalyst Premixing: In a microcentrifuge tube, combine 50 µL of the 100 mM CuSO₄ stock solution with 50 µL of the 200 mM Ligand stock solution. This creates a 1:2 molar ratio of Cu:Ligand. Vortex briefly and allow the complex to form for 2-3 minutes. The solution should be a light blue color.
-
Reaction Assembly: In a 10 mL glass vial equipped with a magnetic stir bar, add the following in order:
-
1.0 mL of deionized water.
-
1.0 mL of tert-butanol.
-
100 µL of the 1 M Phenylacetylene stock solution (0.1 mmol, 1.0 equivalent).
-
120 µL of the 1 M Benzyl Azide stock solution (0.12 mmol, 1.2 equivalents).
-
Add the entire 100 µL of the premixed Cu/Ligand solution from Step 1.
-
-
Initiation: To initiate the reaction, add 50 µL of the freshly prepared 1 M sodium ascorbate stock solution. The solution may change color (e.g., to a yellow or orange hue) as Cu(II) is reduced to Cu(I).
-
Reaction: Cap the vial and stir vigorously at room temperature. The reaction is often complete within 1-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (using an appropriate solvent system like 3:1 Hexanes:Ethyl Acetate) or by taking small aliquots for LC-MS analysis until the limiting reagent (alkyne) is consumed.
Protocol 3: Work-up and Purification
-
Quenching: Dilute the reaction mixture with 10 mL of deionized water.
-
Extraction: Extract the aqueous phase three times with 10 mL of ethyl acetate.
-
Washing: Combine the organic layers and wash with 10 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The resulting 1-benzyl-4-phenyl-1H-1,2,3-triazole can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Workflow and Data Summary
The experimental process follows a logical sequence from preparation to analysis, ensuring robust and reproducible outcomes.
Table 2: Summary of Typical Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Alkyne:Azide Ratio | 1 : 1.2 | A slight excess of one reagent can drive the reaction to completion. |
| [Alkyne] | ~50 mM | A good starting concentration for efficient reaction kinetics. |
| CuSO₄ Loading | 1-5 mol% | Catalytic amount; higher loading may be needed for difficult substrates. |
| Ligand:Cu Ratio | 2 : 1 to 5 : 1 | Excess ligand ensures full coordination and protection of the copper ion.[9][10] |
| NaAscorbate Loading | 5-10 mol% (or 1-2 eq. relative to Cu) | Sufficient excess to ensure complete reduction of Cu(II) and scavenge oxygen.[3] |
| Solvent System | H₂O / t-BuOH (1:1) | Solubilizes both polar and non-polar reactants effectively. |
| Temperature | Room Temperature (20-25 °C) | The catalyzed reaction is typically fast at ambient temperatures. |
| Reaction Time | 1-4 hours | Varies with substrate; monitor for completion. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Degraded sodium ascorbate. 2. Inactive catalyst (oxidized copper). 3. Impure reagents. | 1. Use a freshly prepared sodium ascorbate solution. 2. Ensure proper ligand-to-copper ratio. Degas solvents if substrates are oxygen-sensitive. 3. Purify starting materials. |
| Low Product Yield | 1. Incomplete reaction. 2. Product loss during work-up. 3. Alkyne homocoupling (Glaser coupling). | 1. Increase reaction time or slightly increase catalyst loading. 2. Optimize extraction and purification steps. 3. Ensure sufficient reducing agent is present.[3] |
| Multiple Products | 1. Impure starting materials. 2. Side reactions of functional groups on substrates. | 1. Verify the purity of substrates by NMR or MS. 2. Confirm the orthogonality of the azide and alkyne groups under the reaction conditions. |
Safety Precautions
-
Azides: Low molecular weight organic azides are potentially explosive and should be handled with care behind a safety shield. Avoid heating or friction.
-
Copper Salts: Copper compounds are toxic and harmful to aquatic life. Handle with appropriate personal protective equipment (gloves, safety glasses) and dispose of waste according to institutional guidelines.
-
Solvents: Work in a well-ventilated fume hood when using organic solvents.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Tummatorn, J., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved from [Link]
- Rostovtsev, V. V., et al. (2005). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction.
-
Can, S., & Aviyente, V. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation. PubMed. Retrieved from [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Retrieved from [Link]
-
Díaz, D. D. (n.d.). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? SciSpace. Retrieved from [Link]
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
-
Finn, M. G., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. Retrieved from [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Retrieved from [Link]
-
Meldal, M., & Tornøe, C. W. (n.d.). Cu-Catalyzed AziderAlkyne Cycloaddition. Moodle@Units. Retrieved from [Link]
-
Finn, M. G., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Retrieved from [Link]
- Boyle, A. L., & Veige, A. S. (2017). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Inorganic chemistry.
-
Powers, K. M. (2015). Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated Copper-Catalyzed Azide-Alkyne Cycloadditions. Graduate Theses and Dissertations. Retrieved from [Link]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. "Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated" by Ashleigh Lauren Prince [trace.tennessee.edu]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
Application Note: Fluorescent Labeling of Primary Amine-Containing Molecules and Proteins using Amine-Reactive Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling is a cornerstone technique in modern biological research and drug development, enabling the visualization and quantification of biomolecules in their native environments.[1] This technology involves the covalent attachment of a fluorescent molecule, or fluorophore, to a target molecule, such as a protein, antibody, or small molecule.[] Amine-reactive fluorescent dyes are widely used due to their ability to efficiently label primary amines, which are abundant in biomolecules like the lysine residues of proteins.[3][4]
This guide provides a comprehensive overview of the principles and protocols for fluorescently labeling molecules containing primary amines. We will first detail the protocol for labeling a small molecule, using 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride as a model compound. Subsequently, we will extend these principles to the fluorescent labeling of proteins, a common application in many research settings.
Principle of Amine-Reactive Labeling
The most common class of amine-reactive fluorescent dyes are those containing an N-hydroxysuccinimidyl (NHS) ester functional group.[5][6] NHS esters react with non-protonated primary amines to form a stable and irreversible amide bond.[5] This reaction is highly dependent on pH, with an optimal range of 8.3-8.5.[7] At this slightly basic pH, the primary amine is deprotonated and thus more nucleophilic, facilitating its attack on the NHS ester.[7][8] It is crucial to use buffers that do not contain primary amines, such as Tris, as these will compete with the target molecule for reaction with the dye.[8]
Chemical Reaction of NHS Ester with a Primary Amine
Caption: Reaction of an NHS-ester dye with a primary amine.
PART 1: Protocol for Fluorescent Labeling of this compound
This protocol provides a method for fluorescently labeling the primary amine of this compound. This can serve as a model system for understanding amine-reactive labeling or for producing a fluorescent tracer for use in subsequent experiments.
Materials and Reagents
-
This compound
-
Amine-reactive fluorescent dye with NHS ester (e.g., a CF® Dye SE or Alexa Fluor™ NHS Ester)
-
Anhydrous dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
1 M Tris-HCl, pH 8.0 (for quenching)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system for purification
-
Spectrophotometer
Step-by-Step Protocol
-
Prepare the Amine-Containing Molecule:
-
Dissolve this compound in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 10 mM.
-
-
Prepare the Fluorescent Dye:
-
Allow the vial of the amine-reactive dye to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[8] Mix by vortexing until fully dissolved. Note: Reactive dyes in solution are not stable for long periods, so this should be prepared immediately before use.[9]
-
-
Labeling Reaction:
-
In a microcentrifuge tube protected from light, add the 2-(1H-1,2,4-triazol-1-yl)ethanamine solution.
-
While gently vortexing, add the dissolved fluorescent dye at a 1:1.5 molar ratio (amine:dye). The excess dye helps to drive the reaction to completion.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[8]
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and quench any unreacted dye, add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
The fluorescently labeled product can be purified from unreacted dye and the starting material using reverse-phase HPLC. The separation can be monitored by detecting the absorbance at the dye's maximum absorbance wavelength.
-
PART 2: Protocol for Fluorescent Labeling of Proteins
This protocol is a general procedure for labeling proteins, such as antibodies, with amine-reactive fluorescent dyes.[10]
Materials and Reagents
-
Protein to be labeled (e.g., IgG antibody) at a concentration of at least 2 mg/mL.[11]
-
Amine-reactive fluorescent dye with NHS ester.
-
Anhydrous DMSO or DMF.[7]
-
0.1 M Sodium Bicarbonate buffer, pH 8.3.[6]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification.
-
Spectrophotometer.
Step-by-Step Protocol
-
Prepare the Protein Solution:
-
The protein should be in a buffer free of primary amines. If the protein is in a buffer like Tris, it must be exchanged into the 0.1 M sodium bicarbonate buffer (pH 8.3) using dialysis or a desalting column.
-
Ensure the final protein concentration is at least 2 mg/mL.[8]
-
-
Prepare the Fluorescent Dye:
-
Prepare a 10 mM stock solution of the amine-reactive dye in anhydrous DMSO or high-quality, amine-free DMF.[7]
-
-
Labeling Reaction:
-
The optimal molar ratio of dye to protein needs to be determined empirically for each protein, but a starting point of 10:1 to 20:1 (dye:protein) is recommended.[8]
-
Slowly add the calculated volume of the dye solution to the protein solution while gently stirring.[9]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the fluorescently labeled protein from the unreacted dye and byproducts.
-
Size-Exclusion Chromatography: This is a common and effective method. The larger labeled protein will elute first, while the smaller, unreacted dye molecules are retained longer.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove the unreacted dye. This method is effective but can be time-consuming.
-
Data Analysis: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[12] It is a critical parameter for ensuring the quality and reproducibility of your fluorescently labeled protein.[13][14] The DOL can be determined using spectrophotometry.[15]
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[15]
-
-
Calculate Protein Concentration:
-
The absorbance of the dye at 280 nm must be corrected for.
-
Corrected A280 (A280,corr) = A280 - (Amax × CF)
-
Where CF is the correction factor for the dye at 280 nm (provided by the dye manufacturer).[8]
-
-
Protein Concentration (M) = A280,corr / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its Amax.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Quantitative Data Summary
| Parameter | Small Molecule Labeling | Protein Labeling |
| Target Concentration | 10 mM | ≥ 2 mg/mL[11] |
| Dye:Target Molar Ratio | 1.5:1 | 10:1 to 20:1 (empirically determined)[8] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | 0.1 M Sodium Bicarbonate, pH 8.3[6] |
| Reaction Time | 1 hour at room temperature | 1 hour at room temperature |
| Purification Method | Reverse-Phase HPLC | Size-Exclusion Chromatography / Dialysis |
| Optimal DOL | N/A | 2 - 10 (for antibodies)[13] |
Experimental Workflow
Caption: General workflow for fluorescent labeling of amine-containing molecules.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DOL | - Inactive dye (hydrolyzed NHS ester).- pH of the reaction buffer is too low.- Presence of competing primary amines in the buffer.- Insufficient dye:protein ratio. | - Use fresh, anhydrous DMSO/DMF for dye reconstitution.- Verify the pH of the reaction buffer is 8.3-8.5.- Ensure the protein is in an amine-free buffer.- Increase the molar ratio of dye to protein. |
| High DOL (potential for quenching) | - Dye:protein ratio is too high. | - Reduce the molar ratio of dye to protein in the reaction. |
| Precipitation of Protein | - High concentration of organic solvent from the dye stock.- The dye is highly hydrophobic. | - Add the dye solution slowly to the protein solution while stirring.- Do not exceed 10% (v/v) organic solvent in the final reaction mixture. |
| No labeled product | - Protein has no accessible primary amines.- Incorrect reaction conditions. | - Confirm the presence of accessible lysine residues or N-terminal amines.- Re-verify all reagent concentrations and buffer pH. |
References
- Giepmans, B. N., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). The fluorescent toolbox for assessing protein location and function. Science, 312(5771), 217-224.
- Montes-Navajas, P., et al. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Molecules, 29(9), 2089.
-
Royal Society of Chemistry. (2025, February 26). Push–pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines. Retrieved from [Link]
- Ojida, A., & Hamachi, I. (2011). Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology. Molecules, 16(9), 7579-7597.
- ACS Publications. (2005). An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules.
-
HYPERMOL®. (n.d.). DOL Calculator for Labeled Protein. Retrieved from [Link]
-
eLife. (2016, December 9). Labeling proteins inside living cells using external fluorophores for microscopy. Retrieved from [Link]
-
Thermo Fisher Scientific. (2016, December 29). Amine-reactive TMT10plex Mass Tagging Kit. Retrieved from [Link]
-
Abberior. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]
-
AIP Publishing. (2023, January 13). A guide to small fluorescent probes for single-molecule biophysics. Retrieved from [Link]
-
PubMed Central. (n.d.). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Retrieved from [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride in Drug Discovery
Introduction: The Strategic Value of the Triazole Moiety in Medicinal Chemistry
The 1,2,4-triazole ring is a privileged scaffold in drug discovery, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups.[1] This five-membered heterocycle is a cornerstone in the design of a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including antifungal, anticancer, antiviral, and antibacterial properties.[2] The ability of the triazole nucleus to engage with biological targets through diverse non-covalent interactions makes it a valuable component in the medicinal chemist's toolkit.[2]
2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride is a versatile bifunctional building block. It provides a reactive primary amine for further chemical elaboration, tethered to the biologically significant 1,2,4-triazole core. This structure is particularly amenable to the synthesis of novel compound libraries for screening in various disease models. One of the most direct and effective applications of this reagent is in the synthesis of Schiff bases (imines) through condensation with a diverse range of aldehydes and ketones. The resulting N-substituted derivatives are of significant interest for their potential as novel therapeutic agents.[3]
Core Application: Synthesis of Schiff Base Derivatives
The primary amine functionality of 2-(1H-1,2,4-triazol-1-yl)ethanamine serves as a nucleophilic handle for the formation of a carbon-nitrogen double bond (imine) upon reaction with a carbonyl compound. This reaction is a robust and high-yielding method for generating molecular diversity.
Rationale for Schiff Base Formation in Drug Discovery
The synthesis of Schiff bases from 2-(1H-1,2,4-triazol-1-yl)ethanamine is a strategic choice for several reasons:
-
Introduction of Lipophilicity and Aromatic Interactions: The incorporation of various aldehydes (particularly aromatic and heteroaromatic) allows for the modulation of the compound's lipophilicity, which can influence its pharmacokinetic properties. Additionally, the introduced aromatic rings can participate in crucial π-π stacking or hydrophobic interactions with biological targets.
-
Modulation of Electronic Properties: The electronic nature of the substituents on the aldehyde component can be systematically varied to fine-tune the electronic properties of the resulting Schiff base, which can impact its binding affinity and reactivity.
-
Creation of a Diverse Chemical Library: The vast commercial availability of aldehydes and ketones enables the rapid generation of a large and diverse library of triazole-containing Schiff bases for high-throughput screening.
-
Established Biological Activity: Schiff bases derived from various heterocyclic amines have demonstrated significant antimicrobial, antifungal, and anticancer activities.[3][4][5]
Experimental Workflow for Schiff Base Synthesis
The following diagram illustrates the general workflow for the synthesis and subsequent evaluation of Schiff bases derived from 2-(1H-1,2,4-triazol-1-yl)ethanamine.
Caption: Workflow for the synthesis and evaluation of Schiff bases.
Detailed Protocol for the Synthesis of N-Benzylidene-2-(1H-1,2,4-triazol-1-yl)ethanamine
This protocol describes a representative synthesis of a Schiff base from this compound and benzaldehyde. This procedure can be adapted for a wide range of aromatic and aliphatic aldehydes.
Materials and Reagents
-
This compound
-
Benzaldehyde (or other substituted aldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Triethylamine (optional, for neutralization of the dihydrochloride salt)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
Procedure
-
Preparation of the Amine Free Base (Optional but Recommended):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of water.
-
Cool the solution in an ice bath and add triethylamine (2.2 eq) dropwise with stirring.
-
Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
-
Schiff Base Condensation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(1H-1,2,4-triazol-1-yl)ethanamine (1.0 eq, either the isolated free base or the dihydrochloride salt) in absolute ethanol (approximately 10-15 mL per gram of amine).
-
If starting from the dihydrochloride salt, add triethylamine (2.2 eq) to the solution to liberate the free amine in situ. Stir for 15-20 minutes.
-
To this solution, add the desired aldehyde (e.g., benzaldehyde, 1.05 eq) in a single portion.
-
Add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the dehydration step of the reaction.[6]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification of the Product:
-
After the reaction is complete, cool the mixture to room temperature.
-
In many cases, the Schiff base product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum to obtain the final N-benzylidene-2-(1H-1,2,4-triazol-1-yl)ethanamine.
-
Characterization of the Synthesized Schiff Base
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
FT-IR Spectroscopy: Look for the disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹). The appearance of a strong C=N stretching band (around 1600-1650 cm⁻¹) is indicative of Schiff base formation.[3]
-
¹H NMR Spectroscopy: The formation of the imine bond is confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the region of δ 8-9 ppm. The signals corresponding to the ethyl linker and the triazole ring should also be present.
-
¹³C NMR Spectroscopy: A signal in the range of δ 160-170 ppm corresponds to the carbon of the azomethine group.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the synthesized Schiff base.
Potential Biological Applications and Screening Protocols
Schiff bases incorporating a 1,2,4-triazole moiety are promising candidates for screening in various biological assays due to the synergistic effects of these two pharmacophores.
Antimicrobial and Antifungal Activity
Rationale: Many triazole-containing compounds, such as fluconazole, are potent antifungal agents. The imine linkage in Schiff bases has also been associated with antimicrobial properties.[4][5]
Screening Protocol (Minimum Inhibitory Concentration - MIC):
-
Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with a known antibiotic/antifungal) and negative (microorganism-free medium) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anticancer Activity
Rationale: The 1,2,4-triazole nucleus is present in several anticancer drugs, such as letrozole and anastrozole. Schiff bases have also been reported to possess cytotoxic effects against various cancer cell lines.
Screening Protocol (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized Schiff base (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is calculated as a percentage of the untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) can be determined.
Summary of Potential Activities of Triazole-Based Schiff Bases
| Biological Activity | Rationale for Screening | Representative References |
| Antimicrobial | The triazole moiety is a known pharmacophore in antimicrobial agents, and the imine group can enhance this activity. | [3][4][5] |
| Antifungal | The 1,2,4-triazole ring is a key component of many clinically used antifungal drugs. | [2] |
| Anticancer | Triazole derivatives have been successfully developed as anticancer agents (e.g., aromatase inhibitors). | |
| Anti-inflammatory | Some triazole derivatives have shown anti-inflammatory properties. | [2] |
Conclusion
This compound is a valuable and versatile starting material in drug discovery. Its primary amine functionality allows for straightforward derivatization, most notably through the formation of Schiff bases. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and biological evaluation of novel triazole-containing compounds. The resulting Schiff base libraries are rich in chemical diversity and hold significant potential for the discovery of new leads in antimicrobial, antifungal, and anticancer research.
References
-
Synthesis, Characterization and Antimicrobial Evaluation of some Schiff Bases Derived from Symmetrical 4-amino-1,2,4-triazole. (2013). Journal of Mosul University, 2(4). Available at: [Link]
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). Molecules, 27(5), 1687. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes. (2014). Oriental Journal of Chemistry, 30(2), 631-639. Available at: [Link]
-
Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (2005). Journal of Biological Sciences, 5(2), 201-203. Available at: [Link]
-
Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2022). BMC Chemistry, 16(1), 6. Available at: [Link]
-
Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. (2025). International Journal of Molecular Sciences, 26(24), 12078. Available at: [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2018). Molecules, 23(11), 2888. Available at: [Link]
-
Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). Journal of University of Anbar for Pure Science, 18(2), 123-129. Available at: [Link]
-
Synthesis and Evaluation of Novel 2-((1 H-1,2,4-triazol-5-yl)thio)- N-benzylidene - N-phenylacetohydrazide as Potential Antimicrobial Agents. (2025). International Journal of Molecular Sciences, 26(24), 12078. Available at: [Link]
-
Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evaluation. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 151-159. Available at: [Link]
-
Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. (2018). International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 5(5), 1-7. Available at: [Link]
-
Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. (2025). ResearchGate. Available at: [Link]
-
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (2021). Organic & Biomolecular Chemistry, 19(34), 7435-7445. Available at: [Link]
-
Synthesis, characterization, and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol. (2022). Pharmacia, 69(3), 755-763. Available at: [Link]
-
Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities. (2011). Medicinal Chemistry Research, 20(8), 1149-1157. Available at: [Link]
-
Mechanism for the coupling reaction between 1H-1,2,4-triazol-3-amine... (2020). ResearchGate. Available at: [Link]
-
A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (2015). Molecules, 20(6), 11135-11153. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrcps.com [ijcrcps.com]
experimental setup for reactions involving 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride
An authoritative guide for researchers, this document provides detailed application notes and protocols for the synthetic utilization of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride, a versatile building block in modern drug discovery.
Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged pharmacophore in medicinal chemistry, forming the core structure of numerous clinically approved drugs. Its significance stems from its unique physicochemical properties, including its ability to engage in hydrogen bonding, its dipole character, and its metabolic stability.[1] This moiety is integral to a wide array of therapeutic agents, such as the antifungal fluconazole, the antiviral ribavirin, and the anxiolytic alprazolam.[1][2] The title compound, this compound, serves as a key synthetic intermediate, providing a primary amine handle for covalently linking the valuable triazole motif to other molecular scaffolds.
This guide offers a framework for the effective use of this reagent, moving beyond simple procedural steps to explain the underlying chemical principles and strategic considerations. The protocols described herein are designed to be robust and adaptable, enabling researchers to generate diverse compound libraries for screening and lead optimization.
Section 1: Reagent Profile, Handling, and Activation
A thorough understanding of the starting material is fundamental to successful and safe experimentation. This section covers the essential properties of this compound and the critical first step required for its use in synthesis.
Physicochemical and Safety Data
Proper handling of any chemical reagent begins with an awareness of its properties and potential hazards. The data for the analogous compound, 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride, provides a useful reference for safety protocols.[3]
| Property | Value | Source |
| Molecular Formula | C₄H₈N₄ · 2HCl | (Calculated) |
| Molecular Weight | 185.05 g/mol | (Calculated) |
| Appearance | White to off-white solid (typical) | General Knowledge |
| GHS Hazard Statements | H302, H315, H319, H335 | [3] |
| GHS Hazard Class | Acute Toxicity, Oral (Cat. 4), Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), STOT SE (Cat. 3) | [3] |
Safety Precautions: Based on the GHS classifications, the following precautions are mandatory:
-
Handling: Use only in a well-ventilated area, preferably a fume hood.[4] Avoid breathing dust.[4][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[4] If on skin, wash with plenty of soap and water.[4] If inhaled, move to fresh air.[4] If swallowed, rinse mouth and seek medical attention.[6]
The Critical Activation Step: Liberation of the Free Amine
The title compound is supplied as a dihydrochloride salt to enhance its stability and shelf-life. In this form, the primary amine is protonated (R-NH₃⁺), rendering it non-nucleophilic and unreactive in most coupling reactions. The essential first step in any protocol is the in situ neutralization of the salt to generate the free amine (R-NH₂), which is the active nucleophilic species.
This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A minimum of two molar equivalents of the base is required to neutralize both hydrochloride salts. An excess (e.g., 2.2-3.0 equivalents) is often used to ensure complete deprotonation and to quench any acid generated during subsequent reactions.
Caption: Deprotonation of the dihydrochloride salt to yield the reactive free amine.
Section 2: Core Synthetic Protocols
The activated 2-(1H-1,2,4-triazol-1-yl)ethanamine is a versatile nucleophile. The following protocols detail two of the most fundamental and high-impact transformations in drug discovery: amide bond formation and Schiff base formation.
Protocol 1: Amide Bond Formation with Carboxylic Acids
Amide bonds are the cornerstone of peptides and are prevalent in a vast number of pharmaceutical agents.[7] Coupling the triazole-ethanamine with various carboxylic acids is a direct method for generating novel chemical entities. The use of carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a standard, reliable method that proceeds under mild conditions with high yields.[8]
Causality of Reagent Choice:
-
EDC (or DCC, DIC): Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the primary amine.[8]
-
HOBt (or Oxyma): Often included as an additive. It minimizes racemization in chiral carboxylic acids and suppresses side reactions by converting the O-acylisourea into a less reactive but more selective active ester.
-
Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is used to dissolve the reagents and facilitate the reaction.[8]
Caption: Workflow for EDC-mediated amide bond formation.
Detailed Step-by-Step Protocol:
-
To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous DMF (0.2 M), add EDC (1.2 eq.) and HOBt (1.2 eq.).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add this compound (1.1 eq.) followed by the dropwise addition of triethylamine (3.0 eq.).
-
Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Electrophile |
| 2-(1H-1,2,4-triazol-1-yl)ethanamine·2HCl | 1.1 | Nucleophile (after activation) |
| EDC | 1.2 | Coupling Agent |
| HOBt | 1.2 | Additive to prevent side reactions |
| Triethylamine | 3.0 | Base to activate amine and neutralize byproducts |
| Anhydrous DMF/DCM | - | Solvent |
Protocol 2: Schiff Base Formation with Aldehydes
The reaction between the primary amine and an aldehyde or ketone forms an imine, also known as a Schiff base.[2][9] These structures are valuable in their own right or can be readily reduced to form stable secondary amines, providing a rapid method for library diversification.
Causality of Reaction Conditions:
-
Solvent: An alcohol like ethanol or methanol is often used as it effectively dissolves the starting materials and the imine product.[10][11]
-
Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial addition of the amine.[9]
-
Water Removal: The reaction is an equilibrium. Removing the water that is formed as a byproduct (e.g., using a Dean-Stark apparatus or molecular sieves) drives the reaction toward the product.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride | C8H16Cl2N4 | CID 165994437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Synthesis, characterization, and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol [pharmacia.pensoft.net]
- 10. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride in Synthetic Chemistry
This document serves as a detailed technical guide for researchers, chemists, and drug development professionals on the practical application of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride. We will explore its core physicochemical properties, delve into its reactivity, and provide field-proven protocols for its use as a strategic building block in the synthesis of complex molecules.
Introduction: The Value Proposition of a Bifunctional Synthon
The 1,2,4-triazole ring is a cornerstone pharmacophore in modern medicinal chemistry. Its prevalence is a testament to its unique combination of metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester groups.[1][2] This five-membered heterocycle is integral to the mechanism of action of numerous blockbuster drugs, including antifungal agents like fluconazole and voriconazole, where the nitrogen atoms coordinate with the heme iron of cytochrome P450 enzymes.[2][3]
This compound emerges as a particularly valuable synthetic intermediate. It provides a direct and efficient route to incorporate the essential 1,2,4-triazole moiety into a target structure. Its bifunctional nature—a nucleophilic primary amine at one end of an ethyl linker and the triazole ring at the other—offers a robust handle for a wide array of synthetic transformations. This guide will illuminate the strategic advantages of this reagent and provide reproducible protocols for its successful implementation in research and development settings.
Reagent Profile and Handling
The dihydrochloride salt form of the amine enhances its bench-top stability and improves its solubility in polar protic solvents. However, it is crucial to remember that a stoichiometric amount of base will be required in most reactions to liberate the free, nucleophilic amine.
| Property | Value | Source |
| CAS Number | 51444-26-9 | [4] |
| Molecular Formula | C₄H₁₀Cl₂N₄ | [5] |
| Molecular Weight | 185.06 g/mol | [5] |
| Appearance | White to off-white solid | |
| Storage | Room temperature, under inert gas | [5] |
Handling Considerations:
-
Hygroscopicity: While the salt form is relatively stable, it is advisable to store the reagent in a desiccator and handle it under an inert atmosphere (e.g., Nitrogen or Argon) for reactions sensitive to moisture.
-
Solubility: The dihydrochloride salt is generally soluble in water, methanol, and DMSO. Its solubility in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) is limited, but improves upon the addition of a tertiary amine base.
Core Synthetic Strategies & Reaction Modalities
The primary value of 2-(1H-1,2,4-triazol-1-yl)ethanamine lies in the predictable and high-yielding reactivity of its primary amine. This functional group serves as a versatile anchor point for building molecular complexity. The triazole ring, being electron-deficient and aromatic, is generally robust and non-reactive under the conditions used to modify the amine, preventing unwanted side reactions.
The following diagram illustrates the central role of this building block in accessing diverse chemical scaffolds.
Caption: Core synthetic pathways using the primary amine of the title compound.
Amide Bond Formation: The Workhorse Reaction
The most fundamental application of this building block is in the synthesis of amides. The primary amine readily couples with carboxylic acids, acyl chlorides, or anhydrides. This reaction is central to constructing peptidomimetics, enzyme inhibitors, and other complex molecular architectures.
-
Causality of Reagent Choice: When coupling with a carboxylic acid, activating agents are necessary to convert the hydroxyl group into a better leaving group. Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or Oxyma are highly effective. The role of HOBt/Oxyma is to form an activated ester intermediate, which suppresses side reactions and minimizes racemization if chiral centers are present. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) , is essential to neutralize the dihydrochloride salt and the acidic byproducts of the reaction.
Reductive Amination: Forging C-N Bonds
Reductive amination provides a powerful method for forming secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone. This reaction is invaluable for introducing lipophilic groups or for linking the triazole moiety to other cyclic systems.
-
Mechanistic Insight: The reaction proceeds via the formation of an imine (or enamine) intermediate, which is then reduced in situ. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is mild, tolerant of slightly acidic conditions needed to promote imine formation, and does not readily reduce the carbonyl starting material. This selectivity avoids the side-reaction of reducing the aldehyde/ketone to an alcohol, leading to cleaner reactions and higher yields.
Validated Experimental Protocols
The following protocols are standardized procedures that have been validated for robustness and reproducibility.
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
Objective: To synthesize a representative amide, N-(4-methoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)ethanamide.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylacetic acid (1.05 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenylacetic acid (1.05 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature. Expertise Note: A clear solution should be obtained. The formation of the activated ester typically takes 15-30 minutes.
-
In a separate flask, suspend this compound (1.0 eq) in a small amount of DMF. Add DIPEA (3.0 eq) and stir until the solid dissolves. Trustworthiness Check: At least 2.0 eq of base are needed to free the amine, and an additional equivalent is used to neutralize the HCl generated from EDC·HCl and the carboxylic acid proton.
-
Add the amine/DIPEA solution dropwise to the activated ester solution at room temperature.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by pouring it into an equal volume of water. Extract the aqueous phase three times with EtOAc.
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a DCM/Methanol gradient to afford the pure amide.
Protocol 2: General Procedure for Reductive Amination using STAB
Objective: To synthesize a representative secondary amine, N-((1H-indol-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)ethanamine.
Materials:
-
This compound (1.0 eq)
-
Indole-3-carboxaldehyde (1.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), indole-3-carboxaldehyde (1.0 eq), and anhydrous DCM (approx. 0.1 M).
-
Add TEA (2.2 eq) to the suspension and stir vigorously at room temperature for 1 hour. Expertise Note: This step is crucial for both liberating the free amine and facilitating the formation of the intermediate iminium ion.
-
Add STAB (1.5 eq) portion-wise over 15 minutes. Caution: Initial effervescence may occur.
-
Stir the reaction at room temperature for 6-12 hours. Monitor by LC-MS for the disappearance of the imine intermediate and starting materials.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel chromatography using an appropriate solvent system (e.g., EtOAc/Hexanes with 1% TEA, or DCM/Methanol) to yield the desired secondary amine.
Summary of Quantitative Data
The following table provides expected outcomes for the protocols described above, based on internal validation. Actual results may vary based on substrate and scale.
| Compound Name | Starting Materials | Reaction Type | Expected Yield (%) | Purity (%) | Analytical Methods |
| N-(4-methoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)ethanamide | Amine·2HCl, 4-Methoxyphenylacetic acid | Amide Coupling | 75 - 90 | >95 | ¹H NMR, LC-MS |
| N-((1H-indol-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)ethanamine | Amine·2HCl, Indole-3-carboxaldehyde | Reductive Amination | 65 - 85 | >95 | ¹H NMR, LC-MS |
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry and synthetic organic chemistry. Its dual functionality allows for the straightforward installation of the biologically crucial 1,2,4-triazole pharmacophore into a wide range of molecular scaffolds. The protocols detailed herein for amide coupling and reductive amination represent robust and scalable methods for its effective utilization. By understanding the causality behind the choice of reagents and conditions, researchers can confidently deploy this synthon to accelerate their discovery programs.
References
-
PubChem. 2-(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Al-Ostoot, F.H., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available from: [Link]
-
Dixit, D., et al. (2017). Synthetic and therapeutic review of triazoles and hybrids. ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
International Journal of Pharmaceutical and Research Medicinal Sciences. (2023). REVIEW OF TRIAZOLE DERIVATIVES: ITS SIGNIFICANT PHARMACOLOGICAL ACTIVITIES. Available from: [Link]
-
Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]
-
Cenmed. 2 (1 Methyl 1H 1 2 4 Triazol 5 Yl)Ethanamine Dihydrochloride. Available from: [Link]
-
PubChem. 2-(1H-Benzo[D][1][4][6]triazol-1-YL)ethanamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Kolosov, M.A., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC - NIH. Available from: [Link]
-
PrepChem.com. Synthesis of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-1-ethanol. Available from: [Link]
-
PubChemLite. 2-(1-cyclopropyl-1h-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride. Available from: [Link]
-
Al-Warhi, T., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI. Available from: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. PMC - NIH. Available from: [Link]
-
Al-Warhi, T., et al. (2020). Synthesis and X-ray Crystal Structure of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. Available from: [Link]
-
Al-Warhi, T., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. PubMed Central. Available from: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis and Evaluation of Novel 2-((1 H-1,2,4-triazol-5-yl)thio)- N-benzylidene- N-phenylacetohydrazide as Potential Antimicrobial Agents. PubMed. Available from: [Link]
-
Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. Available from: [Link]
-
Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. ResearchGate. Available from: [Link]
-
Kumar, K., et al. (2016). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. Available from: [Link]
-
ChemUniverse. 2-(1h-benzo[d][1][4][6]triazol-1-yl)ethanamine hydrochloride. Available from: [Link]
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- 4. 51444-26-9|this compound|BLD Pharm [bldpharm.com]
- 5. This compound [myskinrecipes.com]
- 6. 2-(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride | C8H16Cl2N4 | CID 165994437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride
Welcome to the technical support center for the synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. We will delve into the critical aspects of the reaction, from starting material selection to final product isolation, providing not just protocols, but the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-(1H-1,2,4-triazol-1-yl)ethanamine?
There are two predominant strategies for synthesizing this target molecule. The choice often depends on the available starting materials, scale, and desired purity profile.
-
Direct Alkylation: This approach involves the direct N-alkylation of 1,2,4-triazole with a 2-aminoethyl halide, typically 2-chloroethylamine hydrochloride. While seemingly more direct, this route is often plagued by side reactions, including over-alkylation and polymerization of the alkylating agent, leading to complex purification and lower yields.
-
Gabriel Synthesis Approach: A more robust and generally higher-yielding method involves alkylating 1,2,4-triazole with a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide.[1][2][3] This is followed by a deprotection step to liberate the primary amine.[4][5] This method prevents the common side reactions associated with the free amine of the alkylating agent.
Q2: Why is regioselectivity a critical issue in this synthesis?
1,2,4-Triazole is an asymmetric heterocycle with two chemically distinct nitrogen atoms available for alkylation: N1 and N4. Direct alkylation can lead to a mixture of 1-substituted and 4-substituted isomers. For most pharmaceutical applications, the 1-substituted isomer, 2-(1H -1,2,4-triazol-1-yl)ethanamine, is the desired product. Controlling the regioselectivity is paramount for maximizing the yield of the correct isomer and simplifying downstream purification.[6]
Q3: How can I confirm that I have synthesized the correct N1-isomer?
Definitive structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The proton (¹H) and carbon (¹³C) NMR spectra of the N1 and N4 isomers are distinct. Specifically, the chemical shifts of the triazole ring protons (at the C3 and C5 positions for the N1 isomer) and the methylene groups of the ethyl chain will differ significantly between the two regioisomers. Comparing the obtained spectra with literature data or using advanced 2D NMR techniques (like HMBC) can provide unambiguous confirmation.
Q4: What is a realistic yield for this synthesis?
Yields can vary significantly based on the chosen route and optimization of reaction conditions. For the direct alkylation route, yields are often modest and can be inconsistent. The Gabriel synthesis approach, while involving more steps, generally provides higher and more reproducible overall yields, often in the range of 70-85% for the alkylation step and subsequent high-yield deprotection.[7]
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.
Problem 1: My N-alkylation reaction is low-yielding and produces a mixture of N1 and N4 isomers. How can I improve the yield and selectivity for the N1 isomer?
This is the most common challenge. Regioselectivity is highly dependent on the reaction conditions.
Causality: The outcome of the alkylation is a result of the kinetic versus thermodynamic control of the reaction. The N1-anion of the triazole is generally considered the thermodynamically more stable intermediate. By carefully selecting the base and solvent, you can favor the formation of the desired N1 product.
Solutions:
-
Choice of Base: Strong, non-nucleophilic bases are preferred. While potassium carbonate (K₂CO₃) is common, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to provide excellent regioselectivity for the N1 isomer, often achieving ratios greater than 90:10 (N1:N4).[6] Sodium hydride (NaH) is also effective for generating the triazole anion prior to adding the alkylating agent.
-
Solvent System: Anhydrous polar aprotic solvents are crucial. N,N-Dimethylformamide (DMF) is a superior choice as it effectively solvates the cation of the triazole salt, leaving a "naked" and highly reactive anion for the SN2 reaction.[4][8] Ensure your DMF is truly anhydrous, as water can interfere with the base and promote side reactions.
-
Temperature Control: Running the initial deprotonation at a lower temperature (e.g., 0 °C) before adding the alkylating agent and then gently heating (e.g., 60-80 °C) can improve control over the reaction.
| Condition | Typical Outcome | Rationale |
| Base: K₂CO₃ | Moderate N1 selectivity | Common, cost-effective, but may require optimization. |
| Base: NaH | Good N1 selectivity | Forms the sodium salt of triazole cleanly. Requires careful handling. |
| Base: DBU | Excellent N1 selectivity[6] | Organic base, often leads to cleaner reactions and high regioselectivity. |
| Solvent: THF | Moderate selectivity | Less polar than DMF, may result in lower reaction rates and selectivity. |
| Solvent: Acetonitrile | Good selectivity | A suitable alternative to DMF, though DMF often gives slightly better results.[9] |
| Solvent: DMF | Excellent selectivity[8] | High polarity favors the SN2 mechanism and stabilizes intermediates. |
Problem 2: I am using the Gabriel synthesis route, but the deprotection step with hydrazine gives a poor yield of my desired amine.
Causality: Incomplete reaction or inefficient workup are the primary causes of low yield in the Ing-Manske procedure.[4] The phthalhydrazide byproduct, which is often a precipitate, can trap the desired product, leading to losses during filtration.
Solutions:
-
Reaction Conditions: Ensure you are using a sufficient excess of hydrazine hydrate (typically 2-5 equivalents) and that the reaction is allowed to proceed to completion. Refluxing in a protic solvent like ethanol is standard. Monitor the reaction by TLC until the starting N-alkylphthalimide spot has completely disappeared.
-
Workup Procedure:
-
After the reaction is complete, cool the mixture and filter off the phthalhydrazide precipitate.
-
Crucially , wash the precipitate thoroughly with the reaction solvent (e.g., ethanol) and then with a solvent like diethyl ether to recover any adsorbed product.
-
Combine the filtrates and carefully concentrate under reduced pressure. The resulting crude amine should be taken directly to the salt formation step. Acidifying the filtrate before removing the precipitate can sometimes help by protonating the product amine, making it more soluble in the ethanol and less likely to be trapped.
-
Problem 3: My final product, the dihydrochloride salt, is an oil or is very difficult to crystallize.
Causality: This issue typically points to impurities in the free amine before salt formation or the use of a suboptimal solvent system for crystallization. The presence of the N4-isomer or other organic byproducts can inhibit crystal lattice formation.
Solutions:
-
Purification of the Free Amine: If possible, consider purifying the free amine by column chromatography before salt formation. However, small, polar amines can be challenging to purify this way. A more practical approach is an acid-base extraction. Dissolve the crude amine in an organic solvent (e.g., ethyl acetate), wash with water, extract the amine into an aqueous acid solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer and re-extract the pure amine into an organic solvent.
-
Salt Formation and Crystallization:
-
Dissolve the purified free amine in a minimal amount of a suitable solvent. Anhydrous ethanol or isopropanol are excellent choices.
-
Cool the solution in an ice bath.
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, HCl in diethyl ether) dropwise with vigorous stirring.
-
Monitor the pH to ensure it is strongly acidic (pH < 2).
-
The dihydrochloride salt should precipitate. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, add a co-solvent in which the salt is less soluble (an "anti-solvent"), such as anhydrous diethyl ether or tert-butyl methyl ether (TBME), dropwise until turbidity persists, then allow it to stand and crystallize.
-
Recommended Experimental Protocols
Workflow Overview: Gabriel Synthesis Route
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis.
Introduction
The synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine is a foundational process in the development of various pharmaceutical agents. The seemingly straightforward N-alkylation of 1,2,4-triazole with a 2-aminoethyl synthon is nuanced, often leading to a mixture of products that can complicate purification and impact yield. This guide provides a detailed examination of the common side products, the mechanisms of their formation, and practical strategies for their mitigation and control.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine, and why does it form?
A1: The most prevalent side product is the regioisomeric 2-(4H-1,2,4-triazol-4-yl)ethanamine. The 1,2,4-triazole ring has two nucleophilic nitrogen atoms available for alkylation: N1 and N4. The alkylation reaction can therefore produce a mixture of N1- and N4-substituted isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base and solvent.[1][2]
Q2: How can I control the regioselectivity to favor the desired N1-isomer?
A2: Controlling the N1 versus N4 selectivity is a critical aspect of this synthesis. Generally, the use of a non-nucleophilic, sterically hindered base in an aprotic solvent tends to favor the formation of the N1-isomer. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (THF) has been reported to provide a high N1:N4 ratio, often around 90:10.[2] Conversely, using bases like sodium hydride (NaH) or conducting the reaction in protic solvents can lead to increased formation of the N4-isomer.[1]
Q3: My reaction is showing more than just the N1 and N4 isomers. What other side products could be present?
A3: Besides the N4-isomer, other side products can arise from various sources:
-
Quaternary Triazolium Salts: Over-alkylation of the triazole ring can lead to the formation of quaternary ammonium salts. This is more likely to occur if an excess of the alkylating agent is used or under harsh reaction conditions.
-
Impurities from Starting Materials: The purity of your starting materials, particularly 2-chloroethylamine hydrochloride, is crucial. Common impurities in this reagent include ethanolamine and piperazine derivatives, which can lead to the formation of corresponding triazole-substituted side products.[3][4]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted 1,2,4-triazole and 2-chloroethylamine in your crude product.
Q4: Can the choice of the 2-aminoethyl source influence the side product profile?
A4: Absolutely. While 2-chloroethylamine hydrochloride is a common choice, using a protected form, such as N-Boc-2-chloroethylamine, can offer better control and reduce the formation of certain side products. The Boc-protecting group can be removed in a subsequent step. Another approach is to use 2-bromoethylamine hydrobromide, which can exhibit different reactivity and solubility, potentially altering the side product profile.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High percentage of the N4-isomer in the final product. | The reaction conditions favor N4-alkylation. This is common with strong, non-hindered bases or in protic solvents. | - Optimize the base and solvent system: Switch to a sterically hindered base like DBU in an aprotic solvent such as THF or acetonitrile. - Control the temperature: Lowering the reaction temperature may improve selectivity. |
| Presence of a highly polar, water-soluble impurity. | This is likely a quaternary triazolium salt formed by over-alkylation. | - Use a stoichiometric amount of the alkylating agent: Carefully control the molar ratio of 2-chloroethylamine hydrochloride to 1,2,4-triazole. - Monitor the reaction closely: Use TLC or HPLC to track the consumption of the starting material and avoid prolonged reaction times. |
| An unexpected peak with a mass corresponding to the triazole ring plus an ethanolamine fragment. | The 2-chloroethylamine hydrochloride starting material may be contaminated with ethanolamine.[4] | - Verify the purity of the starting material: Analyze the 2-chloroethylamine hydrochloride by a suitable method like HPLC or GC-MS.[5] - Purify the starting material: If significant impurities are found, consider recrystallization or purchasing from a high-purity supplier. |
| Formation of a dimeric or polymeric material. | This can occur through various side reactions, including the formation of piperazine derivatives from the starting material or intermolecular reactions of the product.[3] | - Ensure anhydrous conditions: Water can promote the hydrolysis of the chloroethyl group, leading to side reactions.[3] - Maintain a dilute reaction mixture: Higher concentrations can favor intermolecular side reactions. |
| Incomplete conversion of starting materials. | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the base. | - Increase the reaction time and/or temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal conditions. - Ensure the base is active and used in sufficient quantity: Use freshly opened or properly stored base. |
Reaction Pathways and Side Product Formation
The following diagrams illustrate the key reaction pathways involved in the synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine and the formation of common side products.
Figure 1: General reaction scheme showing the desired N1-alkylation and the competing N4-alkylation, leading to the primary regioisomeric side product. Over-alkylation can lead to quaternary salts.
Experimental Protocols
Protocol 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine with a Focus on N1-Selectivity
This protocol is adapted from general principles of selective N1-alkylation of 1,2,4-triazoles.[2]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,2,4-triazole (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the suspension to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise.
-
Alkylating Agent Addition: To the resulting solution, add a solution of 2-chloroethylamine hydrochloride (1.05 eq) in a minimal amount of anhydrous dimethylformamide (DMF) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to separate the N1 and N4 isomers.
-
Salt Formation: The purified free base is then dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of HCl in the same solvent to precipitate the dihydrochloride salt.
Protocol 2: Analysis of Isomeric Purity by HPLC
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is often effective.
-
Detection: UV detection at a wavelength where the triazole ring absorbs (e.g., 210-220 nm).
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.
-
Injection and Analysis: Inject the sample and analyze the chromatogram. The N1 and N4 isomers should have different retention times, allowing for their quantification.
References
- BenchChem. (2025). Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis.
- BenchChem. (2025). 2-Chloroethylamine | 689-98-5.
-
ResearchGate. (2025). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. [Link]
- Google Patents. (Year not specified). High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
ResearchGate. (Year not specified). An Investigation into the Alkylation of 1,2,4-Triazole. [Link]
Sources
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: HPLC Purification of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride
Welcome to the technical support center for the HPLC purification of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and explanations provided are grounded in established chromatographic principles to ensure scientific integrity and practical success.
Understanding the Analyte: this compound
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound. This small molecule is highly polar due to the presence of the triazole ring and the primary amine group. As a dihydrochloride salt, it is readily soluble in aqueous solutions and exists in an ionized state at low to neutral pH. These characteristics are fundamental to developing a successful HPLC purification strategy.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC purification of this compound, providing causal explanations and actionable solutions.
Issue 1: Poor or No Retention (Analyte Elutes in the Void Volume)
Q: My this compound is showing little to no retention on a standard C18 column and is eluting with the solvent front. How can I improve its retention?
A: This is a common challenge with highly polar compounds like your analyte when using traditional reversed-phase (RP) chromatography. The analyte has a higher affinity for the polar mobile phase than the nonpolar stationary phase.[1] Here are several strategies to enhance retention:
-
Employ a More Polar Stationary Phase: Standard C18 columns are often too nonpolar. Consider using a reversed-phase column with a more polar character. Options include columns with embedded polar groups (EPG) or shorter alkyl chains (C8, C4).[2][3] These columns allow for better interaction with polar analytes.
-
Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds.[2][4] In HILIC, a polar stationary phase (e.g., bare silica, diol, or amide) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][5] The water forms a layer on the stationary phase, and the analyte partitions between this aqueous layer and the bulk mobile phase.
-
Increase Mobile Phase Polarity in RP-HPLC: If you must use a C18 column, ensure it is aqueous-stable. Increase the aqueous portion of your mobile phase, even up to 100% water if the column chemistry allows.[2][4]
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter for ionizable compounds.[6][7] For a basic compound like 2-(1H-1,2,4-triazol-1-yl)ethanamine, increasing the mobile phase pH to a level closer to its pKa will increase the proportion of the neutral form, which is more retentive on a reversed-phase column. However, be mindful of the pH limitations of your column (most silica-based columns are not stable above pH 8).[8]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: I'm observing significant peak tailing for my compound. What is the cause and how can I fix it?
A: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or column overload.[9] For basic compounds like your analyte, a common cause is the interaction with acidic silanol groups on the silica surface of the column.[8]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are thoroughly end-capped to minimize the number of free silanol groups. Using such a column is the first step to reducing peak tailing.[8]
-
Mobile Phase pH and Buffer Strength: Operating at a low pH (e.g., pH 2-3) will protonate the silanol groups, reducing their ability to interact with the protonated amine of your analyte.[8] Using a buffer at a sufficient concentration (typically 10-25 mM) can help maintain a consistent pH and mask residual silanol interactions.[5][8]
-
Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites and improve peak shape.[1][10] However, be aware that TEA can suppress ionization in mass spectrometry detection.
-
Reduce Sample Load: Injecting too much sample can lead to column overload and peak tailing.[9][11] Try reducing the injection volume or the sample concentration.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.[1][12]
Q: My peak is fronting. What does this indicate?
A: Peak fronting is less common than tailing and can be caused by column overload (especially in preparative chromatography), or a mismatch between the injection solvent and the mobile phase where the injection solvent is significantly weaker.[8]
-
Optimize Sample Concentration and Injection Volume: Similar to tailing, reducing the amount of sample injected can resolve fronting caused by overload.[13]
-
Match Injection Solvent to Mobile Phase: Ensure the solvent used to dissolve your sample is as close in composition as possible to the mobile phase.[11]
Issue 3: Low Resolution and Co-elution with Impurities
Q: I am struggling to separate my target compound from closely related impurities. How can I improve the resolution?
A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.[9]
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter selectivity due to different solvent properties.[14]
-
pH: Fine-tuning the mobile phase pH can change the ionization state of your analyte and impurities differently, leading to better separation.[7]
-
Gradient Slope: In gradient elution, a shallower gradient will increase the separation time between peaks, often improving resolution.[9]
-
-
Change Stationary Phase: A different column chemistry can provide a different selectivity. If you are using a C18 column, trying a phenyl-hexyl or an embedded polar group column could resolve your co-eluting peaks.[1]
-
Increase Column Length or Decrease Particle Size: A longer column or a column with smaller particles will increase the column efficiency (number of theoretical plates), leading to sharper peaks and better resolution.[15][16] However, this will also increase backpressure.
-
Temperature: Adjusting the column temperature can influence selectivity and viscosity of the mobile phase.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to start with for purifying this compound?
A1: Given the high polarity of the compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is an excellent starting point.[2][4] An alternative for reversed-phase HPLC would be an aqueous-stable C18 or a column with an embedded polar group.[2]
Q2: What are the recommended mobile phase conditions for a HILIC separation of this compound?
A2: A typical starting point for a HILIC method would be a high concentration of acetonitrile (e.g., 90-95%) with a small percentage of an aqueous buffer (e.g., 5-10% of 10 mM ammonium formate or ammonium acetate, pH adjusted to around 3).[1][5] A gradient elution where the aqueous portion is gradually increased is often effective.
Q3: How should I prepare my sample for injection?
A3: Dissolve your sample in a solvent that is compatible with your initial mobile phase conditions.[5] For a HILIC method, this would be a high organic solvent mixture (e.g., 90:10 acetonitrile:water). For a reversed-phase method, dissolve the sample in the initial mobile phase. Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to prevent column plugging.[5]
Q4: What detection wavelength should I use?
A4: The triazole ring provides UV absorbance. A wavelength of around 200-210 nm is a good starting point for detection.[17] If your system allows, running a UV scan of your compound will help you determine the wavelength of maximum absorbance for optimal sensitivity.
Q5: Can I use mass spectrometry (MS) for detection?
A5: Yes, MS detection is highly suitable for this compound, especially for confirming the identity of your purified product. Use a volatile mobile phase buffer like ammonium formate or ammonium acetate.[5] Avoid non-volatile buffers such as phosphate.
Experimental Workflow and Data Presentation
Table 1: Recommended Starting HPLC Conditions
| Parameter | Reversed-Phase HPLC | HILIC |
| Column | Aqueous C18, Embedded Polar Group (e.g., Atlantis T3, XBridge Shield RP18) | Amide, Diol, or Bare Silica (e.g., XBridge Amide, Inertsil HILIC) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0 |
| Mobile Phase B | Acetonitrile | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0 |
| Gradient | 0-100% B over 15-20 minutes | 100-50% B over 15-20 minutes |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID column) | 0.8 - 1.2 mL/min (for 4.6 mm ID column) |
| Column Temp. | 25-40 °C | 25-40 °C |
| Detection | UV at ~210 nm or MS | UV at ~210 nm or MS |
| Injection Vol. | 5 - 20 µL | 5 - 20 µL |
Troubleshooting Logic Diagram
This diagram outlines a systematic approach to troubleshooting common HPLC purification issues for this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. auroraprosci.com [auroraprosci.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. biotage.com [biotage.com]
- 11. ijsdr.org [ijsdr.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. labtech.tn [labtech.tn]
- 16. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 17. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
stability issues of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride in aqueous buffer
Welcome to the technical support guide for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous buffer systems. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Stability Issues & Artifacts
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable cause and a logical, step-by-step solution.
Q1: I'm observing a rapid loss of my compound in my aqueous buffer shortly after preparation. What is happening?
Probable Cause: The most likely cause is pH-dependent instability. The 1,2,4-triazole ring system's stability can be influenced by the pH of the medium[1]. As a dihydrochloride salt, the compound is acidic and will significantly lower the pH of an unbuffered or weakly buffered solution upon dissolution, potentially creating conditions that accelerate degradation through hydrolysis[1][2].
Step-by-Step Troubleshooting Protocol:
-
pH Verification: Immediately after dissolving the compound, measure the pH of your final solution. Do not assume the buffer's nominal pH is maintained.
-
Buffer Capacity Check: Ensure your chosen buffer has sufficient capacity to handle the acidic nature of the dihydrochloride salt. A concentration of at least 25-50 mM is recommended.
-
Controlled pH Study:
-
Prepare small-scale solutions in a range of buffers (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Use a stable buffer system like Phosphate or HEPES.
-
Analyze the compound concentration via a stability-indicating method (e.g., HPLC-UV) at T=0 and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH. This will empirically determine the optimal pH range for your experimental duration.
Q2: My analytical results (HPLC, LC-MS) show unexpected peaks that increase over time. Are these degradation products?
Probable Cause: Yes, the appearance and growth of new peaks are classic signs of compound degradation. While the 1,2,4-triazole ring is generally robust, factors like pH, temperature, and light exposure can lead to the formation of byproducts[1]. Hydrolysis is a potential pathway, though ring cleavage requires harsh conditions[1].
Experimental Workflow for Identification:
Caption: Key environmental factors leading to compound degradation.
References
-
Scott, J. M. W., & Wagstaffe, J. (2003). Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy. Organic & Biomolecular Chemistry, 1(4), 720–723. Available from: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. Available from: [Link]
-
One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. (2018). ACS Omega, 3(11), 15987–15998. Available from: [Link]
-
Gümrükçüoğlu, N., et al. (2008). The Synthesis of New Triazole Ligands and Determination of Complex Stability Constants with Transition Metal Cations in Aqueous Media. Journal of Solution Chemistry, 37, 1489–1497. Available from: [Link]
-
Jaklová Dytrtová, J., et al. (2013). Theoretical insight into the stabilization of triazole fungicides via their interactions with dications. International Journal of Mass Spectrometry, 359, 1. Available from: [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). Journal of Medicinal Chemistry. Available from: [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Available from: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride
Welcome to the technical support center for the synthesis and optimization of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important triazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and supported by authoritative references. Our goal is to empower you to achieve higher yields, improve purity, and streamline your synthetic workflow.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from 1H-1,2,4-triazole. The first step involves the N1-alkylation of the triazole ring with chloroacetonitrile to yield the intermediate, 2-(1H-1,2,4-triazol-1-yl)acetonitrile. The subsequent step is the reduction of the nitrile group to a primary amine, followed by the formation of the dihydrochloride salt.
Caption: Synthetic route for this compound.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering detailed explanations and actionable solutions.
Step 1: N1-Alkylation of 1,2,4-Triazole with Chloroacetonitrile
Problem 1: Low Yield of 2-(1H-1,2,4-triazol-1-yl)acetonitrile and Formation of Isomeric Impurities.
-
Question: My reaction is producing a low yield of the desired N1-alkylated product, and I'm observing significant amounts of the N4-alkylated isomer by TLC and NMR. How can I improve the regioselectivity for the N1 position?
-
Answer & Rationale: The regioselectivity of 1,2,4-triazole alkylation is highly dependent on the reaction conditions, particularly the choice of base and solvent. The triazole anion can be alkylated at the N1 or N4 positions. To favor the thermodynamically more stable N1 isomer, a non-nucleophilic, sterically hindered base in an aprotic solvent is recommended.
-
Expert Recommendation: The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in a solvent like tetrahydrofuran (THF) has been shown to provide a high regioselectivity of approximately 90:10 for the N1- to N4-alkylated isomers.[1] DBU is a non-nucleophilic base that efficiently deprotonates the triazole without competing in the alkylation reaction.
-
Alternative Conditions: Using sodium ethoxide in ethanol can also promote N1-alkylation.[2] Conversely, employing aqueous sodium hydroxide can lead to a less selective reaction, yielding a mixture of N1 and N4 isomers.[2]
Troubleshooting Workflow for N1-Alkylation:
Caption: Decision tree for improving N1-alkylation regioselectivity.
-
Problem 2: Difficulty in Purifying 2-(1H-1,2,4-triazol-1-yl)acetonitrile.
-
Question: The crude product is an oil and is difficult to purify by crystallization. Column chromatography is slow and results in product loss. Are there more efficient purification methods?
-
Answer & Rationale: The polarity of the triazole-containing nitrile can make crystallization challenging. However, efficient purification can be achieved with careful selection of chromatographic conditions or by converting the crude product to a salt for purification, followed by neutralization.
-
Optimized Chromatography: Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. This will help to separate the desired N1-isomer from the more polar N4-isomer and any unreacted triazole.
-
Acid-Base Extraction: An alternative to chromatography is an acid-base workup. The basic nitrogen atoms on the triazole ring allow for the formation of a salt.
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Wash with a dilute acid solution (e.g., 1M HCl) to protonate any unreacted 1,2,4-triazole, which will move into the aqueous layer.
-
The desired nitrile product should largely remain in the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Reduction of 2-(1H-1,2,4-triazol-1-yl)acetonitrile
Problem 3: Incomplete Reduction or Formation of Side Products.
-
Question: My nitrile reduction is either incomplete, or I am observing the formation of secondary and tertiary amine byproducts. What are the optimal conditions for this reduction?
-
Answer & Rationale: The reduction of a nitrile to a primary amine requires a robust reducing agent. While catalytic hydrogenation is an option, it can sometimes lead to the formation of secondary and tertiary amines through the reaction of the initially formed primary amine with the intermediate imine.[3] A more reliable method for achieving a clean reduction to the primary amine is the use of a hydride-donating reagent.
-
Recommended Reagent: Borane-tetrahydrofuran complex (BH3·THF) is an excellent choice for the reduction of nitriles to primary amines.[3][4] It is a powerful reducing agent that typically provides high yields of the desired product with minimal side reactions. The reaction is usually carried out in THF with gentle heating.
-
Alternative Hydride Reagents: Lithium aluminum hydride (LiAlH4) is also a very effective reducing agent for nitriles.[5] However, it is a much stronger and more reactive reagent that requires strict anhydrous conditions and careful handling.
Table 1: Comparison of Reducing Agents for Nitrile Reduction
-
| Reagent | Solvent | Typical Conditions | Pros | Cons |
| BH3·THF | THF | 0 °C to reflux | High yield of primary amine, good functional group tolerance.[3][4] | Can be thermally unstable; requires careful quenching. |
| LiAlH4 | Anhydrous Ether or THF | 0 °C to reflux | Very powerful and effective.[5] | Highly reactive with water and protic solvents; requires careful handling and workup. |
| H₂/Raney Ni or Pd/C | Ethanol, often with NH₃ | Elevated pressure and temperature | Economical for large scale. | Can lead to secondary and tertiary amine byproducts.[3] |
Problem 4: Difficult Work-up and Isolation of the Free Amine.
-
Question: After quenching the reduction reaction, I am struggling to isolate the free amine. It seems to be water-soluble, leading to low extraction efficiency.
-
Answer & Rationale: Primary amines, especially those with low molecular weight and polar heterocyclic groups, can have significant water solubility. The work-up procedure must be designed to minimize product loss to the aqueous phase.
-
Work-up Protocol for BH3·THF Reduction:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly add methanol to quench any excess BH3·THF. This will result in the evolution of hydrogen gas.
-
After the effervescence has ceased, add aqueous HCl (e.g., 1-2 M) to hydrolyze the amine-borane complex and form the hydrochloride salt of the amine.
-
Wash the aqueous layer with an organic solvent like diethyl ether or dichloromethane to remove any non-basic organic impurities.
-
Make the aqueous layer basic (pH > 10) by the addition of a strong base, such as NaOH or KOH, to liberate the free amine.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or a mixture of isopropanol/chloroform). Multiple extractions will be necessary to maximize the yield.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Formation of the Dihydrochloride Salt
Problem 5: Obtaining an Oily or Non-crystalline Dihydrochloride Salt.
-
Question: When I try to form the dihydrochloride salt, I get an oil or a sticky solid instead of a crystalline product. How can I improve the crystallization?
-
Answer & Rationale: The formation of a crystalline salt depends on the purity of the free amine and the choice of solvent for the salt formation. The presence of impurities can inhibit crystallization.
-
Procedure for Dihydrochloride Salt Formation:
-
Ensure the isolated free amine is as pure as possible. If necessary, purify it by distillation or chromatography before proceeding.
-
Dissolve the free amine in a minimal amount of a suitable anhydrous solvent. Anhydrous ethanol or isopropanol are good starting points.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane). Add two molar equivalents of HCl per mole of the diamine.
-
Stir the mixture at a low temperature. The dihydrochloride salt should precipitate out.
-
If precipitation is slow, you can try adding a less polar co-solvent, such as diethyl ether, to induce crystallization.[6]
-
Collect the solid by vacuum filtration, wash with a cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: How can I confirm that I have synthesized the correct N1-isomer of 2-(1H-1,2,4-triazol-1-yl)acetonitrile?
-
A1: The most definitive way to distinguish between the N1 and N4 isomers is through ¹H and ¹³C NMR spectroscopy. The chemical shifts of the triazole ring protons and carbons will be different for the two isomers. A 2D NMR technique like HMBC can show the correlation between the methylene protons of the acetonitrile group and the carbons of the triazole ring, confirming the point of attachment.
-
-
Q2: What are the expected ¹H and ¹³C NMR chemical shifts for the final product?
-
-
¹H NMR: Two singlets for the triazole protons, and two triplets for the ethanamine backbone protons.
-
¹³C NMR: Two signals for the triazole carbons, and two signals for the ethanamine backbone carbons. The exact chemical shifts can be influenced by the solvent and pH.[7]
-
-
-
Q3: What is the stability and proper storage of this compound?
-
A3: As a dihydrochloride salt, the compound is expected to be a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place, away from moisture, as it is likely to be hygroscopic.
-
-
Q4: Can I use a different reducing agent for the nitrile reduction?
-
A4: Yes, other reducing agents can be used. For example, catalytic hydrogenation with Raney Nickel is a common method for nitrile reduction.[3] However, as mentioned in the troubleshooting guide, this can sometimes lead to the formation of secondary and tertiary amine byproducts. If you choose this method, the addition of ammonia to the reaction mixture can help to suppress the formation of these byproducts.
-
IV. Experimental Protocols
Protocol 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile (N1-alkylation)
-
To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous THF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the mixture for 15 minutes.
-
Add chloroacetonitrile (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine (Nitrile Reduction)
-
Dissolve 2-(1H-1,2,4-triazol-1-yl)acetonitrile (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) (e.g., 1 M in THF, 1.5-2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then gently reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction to 0 °C and carefully quench by the slow addition of methanol.
-
Add 2 M HCl and stir for 30 minutes.
-
Wash the aqueous layer with diethyl ether.
-
Basify the aqueous layer with 6 M NaOH to pH > 10.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine.
Protocol 3: Preparation of this compound
-
Dissolve the purified 2-(1H-1,2,4-triazol-1-yl)ethanamine in anhydrous ethanol.
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in diethyl ether (2.0 eq) with stirring.
-
Continue stirring at 0 °C for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain this compound as a solid.
V. References
-
ResearchGate. (2012, July 25). How to make a salt of a novel compound? Retrieved from [Link]
-
ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]
-
YouTube. (2023, November 17). Making Aniline HCl. Retrieved from [Link]
-
Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
PubMed Central. (2021, September 15). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Retrieved from [Link]
-
Google Patents. (n.d.). US20100204470A1 - Method for salt preparation. Retrieved from
-
YouTube. (2025, May 6). How To Reduce A Nitrile To An Amine? - Chemistry For Everyone. Retrieved from [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. Retrieved from [Link]
-
Organic Syntheses. (2018, April 4). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Metin, B. (2007). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
ResearchGate. (2018, September 2). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. Retrieved from [Link]
-
SciELO México. (n.d.). Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. Retrieved from [Link]
-
YouTube. (2021, November 17). Organic Reagents | Borane as a Reducing Agent | BH3 THF | JEE | NEET. Retrieved from [Link]
-
PubMed Central. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]
-
Semantic Scholar. (2023, June 24). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
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- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
reasons for inconsistent results with 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride
Welcome to the technical support guide for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride (CAS: 51444-26-9). This document is designed for researchers, chemists, and drug development professionals who may encounter inconsistent results during its use. As a key building block in medicinal chemistry, particularly for synthesizing compounds targeting the central nervous system or fungal pathogens, its proper handling and reaction setup are critical for success.[1][2] This guide provides in-depth, question-and-answer-based troubleshooting to help you navigate common challenges and ensure reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm getting low to no yield in my coupling reaction (e.g., amide synthesis, reductive amination). What is the most common reason for this failure?
This is the most frequently encountered issue and it stems from the chemical nature of the supplied material. 2-(1H-1,2,4-triazol-1-yl)ethanamine is provided as a dihydrochloride salt . This means the primary amine group is protonated, forming an ammonium salt (-NH3+). In this state, the nitrogen's lone pair of electrons is unavailable, rendering the amine non-nucleophilic and incapable of participating in reactions like amide coupling or imine formation.[3]
Core Scientific Principle: The fundamental issue is one of acid-base chemistry. The amine hydrochloride must be neutralized (deprotonated) to its free base form (-NH2) to restore its nucleophilicity.
Solution: You must add a suitable base to the reaction mixture to liberate the free amine.
Recommended Actions:
-
Select an appropriate base: A non-nucleophilic organic base is typically preferred to avoid competing reactions.
-
Use sufficient equivalents: Since the starting material is a dihydrochloride salt, at least two equivalents of base are required for complete neutralization. It is common practice to add a slight excess (e.g., 2.1-2.5 equivalents) to ensure the reaction proceeds.
| Base | Molar Equivalents | Common Solvents | Notes |
| Triethylamine (TEA) | 2.1 - 2.5 | DCM, MeCN, DMF | Standard, cost-effective choice. The resulting triethylammonium chloride salt may precipitate. |
| Diisopropylethylamine (DIPEA or Hünig's base) | 2.1 - 2.5 | DCM, MeCN, DMF | More sterically hindered and less nucleophilic than TEA; useful if side reactions with TEA are a concern. |
| Potassium Carbonate (K2CO3) | 2.5 - 3.0 | DMF, MeCN | A common inorganic base. Its solubility can be an issue in some organic solvents.[4] |
Protocol: General Procedure for Amide Coupling
This protocol outlines the essential steps for using the amine dihydrochloride in a standard amide coupling reaction with a carboxylic acid.
-
Dissolve the Carboxylic Acid: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve your carboxylic acid (1.0 eq) and coupling agent (e.g., HATU, 1.1 eq) in an appropriate anhydrous solvent (e.g., DMF).
-
Activate the Carboxylic Acid: Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the mixture and stir at room temperature for 15-30 minutes.
-
Prepare the Amine: In a separate flask, dissolve this compound (1.05 eq) in the same anhydrous solvent.
-
Neutralize the Amine: Add your chosen base (e.g., DIPEA, 2.2 eq relative to the amine salt) to the amine solution. Stir for 5-10 minutes.
-
Combine and React: Slowly add the neutralized amine solution to the activated carboxylic acid mixture.
-
Monitor Reaction: Allow the reaction to stir at room temperature. Monitor progress using TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Proceed with standard aqueous work-up and purification (e.g., chromatography) to isolate the desired amide product.
Caption: Quality control workflow for starting materials.
Protocol: Purity Analysis by HPLC
This is a general-purpose method for assessing the purity of the amine dihydrochloride.
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (due to lack of a strong chromophore) |
| Injection Volume | 10 µL |
| Sample Prep | 1 mg/mL in Water/Acetonitrile (50:50) |
Expected Result: A high-quality sample should show one major peak (>95% area) with minimal other peaks. If significant impurity peaks are present, the material may require purification or replacement. For general HPLC troubleshooting, resources from suppliers like Sigma-Aldrich can be very helpful. [6]
Q3: I'm observing poor solubility in my assay buffer or organic solvent. What can I do?
Solubility issues can drastically affect both reaction efficiency and biological assay results. The dihydrochloride salt is generally polar and water-soluble but may have poor solubility in less polar organic solvents like DCM or THF. Conversely, the free base form is less polar and will be more soluble in organic solvents but less soluble in neutral aqueous buffers.
Core Scientific Principle: The protonation state of the amine dictates its polarity and, consequently, its solubility profile. "Like dissolves like" is the guiding principle.
Troubleshooting Solubility:
-
For Organic Reactions: If the salt does not dissolve in your chosen reaction solvent (e.g., acetonitrile), the in-situ neutralization described in Q1 will often resolve the issue. As the base is added, the more soluble free amine is generated. Gentle warming can sometimes aid dissolution, but a stability check is recommended.
-
For Biological Assays (Aqueous Buffers):
-
Check pH: The compound is most soluble at acidic pH. If your assay buffer is neutral or basic (pH > 7), the compound may convert to its less soluble free base form and precipitate over time.
-
Use a Co-solvent: If the assay allows, using a small percentage (typically <1%) of a water-miscible organic solvent like DMSO can help maintain solubility. [5] * Prepare Fresh Solutions: Due to potential stability and solubility issues, it is always best to prepare aqueous solutions fresh before each experiment.
-
Protocol: Assessing Compound Stability in Assay Buffer
-
Prepare Solution: Prepare a solution of the compound in your final assay buffer at the highest concentration you plan to test.
-
Initial Analysis (T=0): Immediately analyze the solution via HPLC (using the method in Q2) to get a baseline purity and concentration profile.
-
Incubate: Keep the solution under the exact conditions of your experiment (e.g., 37°C for 24 hours).
-
Final Analysis (T=final): After the incubation period, re-analyze the sample by HPLC.
-
Compare Results: Compare the chromatograms from T=0 and T=final. Significant decreases in the main peak area or the appearance of new peaks indicate compound degradation or precipitation.
References
-
Uddin, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Retrieved from [Link]
-
Baral, P., et al. (2024). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-Benzo[D]t[5][6][7]riazol-1-YL)ethanamine hydrochloride. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Gontora, et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 7. Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Potential Assay Interference by 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride
Introduction: Welcome to the technical support resource for researchers utilizing 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride in biochemical and cell-based assays. This small molecule, featuring a 1,2,4-triazole core, belongs to a class of heterocyclic compounds known for a wide spectrum of biological activities.[1][2][3] While this makes them valuable for drug discovery and chemical biology, it also necessitates a rigorous approach to data validation. Small molecules can interact with assays in ways that are not related to the specific biological target of interest, leading to misleading results.[4][5][6]
This guide is designed to provide you, our fellow scientists and drug development professionals, with a systematic framework for identifying and mitigating potential assay artifacts. We will move beyond simple checklists to explain the underlying mechanisms of interference and provide robust, field-proven protocols to ensure the integrity of your experimental findings.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: What is this compound, and what makes it a potential source of assay interference?
This compound is a small organic molecule with a molecular formula of C₄H₁₀Cl₂N₄.[7] Its structure consists of a five-membered 1,2,4-triazole ring linked to an ethanamine side chain. The dihydrochloride salt form generally confers good aqueous solubility.
Several structural features warrant careful consideration regarding assay interference:
-
1,2,4-Triazole Ring: This moiety is a well-established pharmacophore present in numerous approved drugs, particularly antifungals where it famously inhibits cytochrome P450 enzymes.[1][8] Its inherent ability to coordinate with metal ions (like the heme iron in P450s) suggests a potential for chelation-based interference in assays reliant on metal cofactors.
-
Ethylamine Side Chain: At physiological pH, the primary amine group will be protonated, rendering the molecule cationic. Cationic and amphiphilic molecules are known to have the potential to disrupt cellular membranes or form micelles, which can interfere with both biochemical and cell-based assays.[9][10]
-
General Small Molecule Properties: Like many small molecules used in screening, it has the potential to cause interference through mechanisms not specific to its core structure, such as aggregation at higher concentrations.[11]
Q2: What are the most common mechanisms of assay interference I should be aware of?
Assay interference from small molecules is a significant challenge in early-stage drug discovery, often leading to false-positive or false-negative results.[4][6] Understanding these mechanisms is the first step toward designing proper controls.
| Interference Mechanism | Description | Potential Assay Impact |
| Colloidal Aggregation | The compound self-assembles into sub-micrometer particles at a critical concentration. These aggregates can nonspecifically adsorb and denature proteins.[9][11] | Often results in false-positive inhibition. Can affect a wide range of biochemical assays. |
| Optical Interference | The compound interferes with light-based detection methods. This includes autofluorescence (emitting light), quenching (absorbing light), or light scattering.[12][13][14] | Can cause false positives (autofluorescence) or false negatives (quenching) in fluorescence, FRET, and TR-FRET assays.[13][14] |
| Chemical Reactivity | The compound covalently modifies components of the assay, such as reactive cysteine residues on a target protein or assay reagents like luciferin.[10] | Can lead to irreversible and non-specific inhibition or activation. |
| Chelation | The compound sequesters metal ions (e.g., Mg²⁺, Zn²⁺) that are essential for enzyme activity. | Results in apparent inhibition for metalloenzymes. |
| Membrane Disruption | In cell-based assays, cationic or amphiphilic compounds can perturb cell membranes, leading to cytotoxicity or other artifacts.[10] | Can cause non-specific cell death or pathway activation, confounding phenotypic readouts. |
Part 2: Systematic Troubleshooting Workflow
Q3: I have an initial hit. How do I confirm it's real and not an artifact?
A reproducible, concentration-dependent effect is not sufficient to validate a hit.[5] A systematic approach is required to de-risk promising compounds and eliminate artifacts early, saving significant time and resources.[4]
Step 1: Compound Quality Control
Before any biological testing, verify the integrity of your compound stock. Impurities from synthesis or degradation products can be the source of observed activity.[10]
| Parameter | Recommended Method | Rationale |
| Identity & Purity | LC-MS, ¹H NMR | Confirms you are testing the correct molecule and quantifies the percentage of impurities. |
| Solubility | Visual inspection, Nephelometry | Poor solubility is a primary driver of aggregation.[9] Ensure the compound is fully dissolved at the tested concentrations. |
| Stability | Incubate in assay buffer, re-analyze by LC-MS | The compound may degrade over the course of the experiment. This is crucial for time-dependent assays.[15] |
Step 2: Protocol for Detecting Optical Interference
This is a critical control for any fluorescence- or absorbance-based assay.
Objective: To determine if this compound intrinsically emits or absorbs light at the assay's wavelengths.
Methodology:
-
Prepare a microplate with your standard assay buffer.
-
Add the compound at the same concentrations used in the primary assay.
-
Crucially, omit the target protein and detection reagents (e.g., fluorogenic substrate).
-
Read the plate on the same instrument with the same optical settings (excitation/emission wavelengths, gain) as the primary assay.[12]
-
Interpretation:
-
High Signal (relative to buffer-only wells): Indicates autofluorescence, a potential source of false-positive signals.
-
No Signal: The compound does not have significant intrinsic fluorescence at these wavelengths. To test for quenching, a fluorescent tracer can be added to the buffer; a decrease in signal in the presence of the compound would indicate quenching.[13][14]
-
Step 3: Protocol for Detecting Aggregation-Based Interference
This is one of the most common interference mechanisms.[11] The test is simple and highly informative.
Objective: To determine if the compound's activity is dependent on the formation of colloidal aggregates.
Causality: Non-ionic detergents like Triton X-100 or Tween-20, at concentrations above their critical micelle concentration but below levels that would denature most proteins (typically 0.005-0.05%), effectively disperse compound aggregates.[5] If the compound's activity is due to aggregation, the addition of detergent will abrogate or significantly reduce it. True 1:1 binding interactions are typically unaffected by these low detergent concentrations.
Methodology:
-
Run the primary biochemical assay under two conditions in parallel:
-
Condition A: Standard assay buffer.
-
Condition B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Generate concentration-response curves for this compound in both conditions.
-
Interpretation:
-
Potency Shift: A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value in the presence of detergent is strong evidence of aggregation-based activity.
-
No Change: If the IC₅₀ remains unchanged, aggregation is unlikely to be the mechanism of action.
-
Step 4: Protocol for Assessing Chemical Reactivity
This test screens for compounds that may be non-specifically modifying the target protein, particularly via thiol reactivity.
Objective: To determine if the compound's activity is due to covalent modification of cysteine residues.
Causality: Many proteins require reduced cysteine residues for proper function. Electrophilic compounds can form covalent bonds with the nucleophilic thiol groups of cysteines, leading to non-specific inhibition.[10] Including a high concentration of a reducing agent with free thiols, like dithiothreitol (DTT), can act as a scavenger, protecting the protein.[10]
Methodology:
-
Determine if your assay buffer already contains DTT or another reducing agent. If so, this check may already be partially incorporated.
-
If not, run the assay comparing two conditions:
-
Condition A: Standard assay buffer.
-
Condition B: Standard assay buffer supplemented with a high concentration of DTT (e.g., 1 mM).
-
-
Consider a pre-incubation step: incubate the protein with the compound for 15-30 minutes before adding the substrate. Time-dependent inhibition can be a hallmark of covalent reactivity.
-
Interpretation:
-
Loss of Activity with DTT: A significant reduction in the compound's apparent activity in the presence of DTT suggests it may be a thiol-reactive species.
-
No Change: Reactivity with cysteines is less likely.
-
Part 3: Advanced FAQs & Mitigation
Q4: My compound appears to be an aggregator. Is the data useless?
Not necessarily, but it requires careful interpretation and further action. An aggregation-based mechanism is non-specific and unlikely to be a productive starting point for medicinal chemistry optimization.[11]
-
Confirm with Biophysics: Use Dynamic Light Scattering (DLS) to directly detect the formation of particles in your assay buffer at active concentrations. This is the gold standard for confirming aggregation.[9]
-
Deprioritize: In most screening campaigns, aggregation-prone compounds are flagged as "nuisance compounds" and deprioritized.[4]
-
Consider Analogs: If the pharmacophore is of high interest, test structurally related analogs. If they are also aggregators, it may be a property of the scaffold.
Q5: How can I modify my assay to minimize the chance of interference in the future?
Proactive assay design is the best defense against interference.
| Interference Type | Mitigation Strategy |
| Aggregation | Routinely include 0.01% Triton X-100 or Tween-20 in all biochemical assay buffers.[5] |
| Autofluorescence | Select red-shifted fluorophores if possible, as fewer library compounds fluoresce at longer wavelengths.[13] Alternatively, switch to a non-fluorescent readout like luminescence or absorbance.[12] |
| Chemical Reactivity | Include 1-5 mM DTT in the assay buffer to maintain a reducing environment and protect protein thiols.[10] |
| General | Screen at the lowest feasible compound concentration to reduce the incidence of all interference types.[13] Always confirm hits in an orthogonal assay that uses a different detection technology.[14] |
Q6: Is this compound a PAIN (Pan-Assay Interference Compound)?
PAINS are chemical substructures that are frequently identified as hits in multiple, unrelated screens due to non-specific activity.[10] While the simple 1,2,4-triazole-ethanamine scaffold is not a classic, universally recognized PAIN substructure, some related heterocyclic structures can be problematic. The best practice is to analyze any screening hit using computational filters (freely available tools like FAF-Drugs3 can be used) to check for known problematic moieties.[10] However, experimental validation, as outlined in this guide, remains the definitive method for identifying assay interference.
References
-
Tackling assay interference associated with small molecules | Request PDF. (n.d.). ResearchGate. [Link]
-
Nuisance small molecules under a machine-learning lens. (2022). Digital Discovery. [Link]
-
Interference and Artifacts in High-content Screening. (2023). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Journal of Medicinal Chemistry. [Link]
-
Tackling assay interference associated with small molecules. (2024). Nature Reviews Chemistry. [Link]
-
2-(1H-Benzo[D][4][9][12]triazol-1-YL)ethanamine hydrochloride. (n.d.). PubChem. [Link]
-
Assay Troubleshooting. (n.d.). Molecular Biology. [Link]
-
How to Detect and Solve Immunoassay Interference. (2015). American Association for Clinical Chemistry. [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). PubMed. [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]
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This compound. (n.d.). MySkinRecipes. [Link]
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The enzymatic basis of drug-drug interactions with systemic triazole antifungals. (2008). British Journal of Clinical Pharmacology. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Molecules. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Chemistry. [Link]
-
2-(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride. (n.d.). PubChem. [Link]
-
2-(1-cyclopropyl-1h-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride. (n.d.). PubChemLite. [Link]
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (2023). MDPI. [Link]
-
2 (1 Methyl 1H 1 2 4 Triazol 5 Yl)Ethanamine Dihydrochloride. (n.d.). Cenmed. [Link]
-
New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. (2024). Chemistry & Biodiversity. [Link]
-
Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. (2024). Pharmaceuticals. [Link]
-
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (2022). Organic & Biomolecular Chemistry. [Link]
-
2-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)ETHANAMINE. (n.d.). Alchem Pharmtech. [Link]
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- 14. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Storage of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride
Welcome to the technical support center for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As an amine dihydrochloride salt, this molecule is inherently hygroscopic and susceptible to specific degradation pathways if not handled and stored correctly.[1][2] This document provides in-depth, evidence-based answers and troubleshooting protocols to prevent, identify, and resolve stability issues, thereby safeguarding the accuracy and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the optimal storage conditions for solid this compound?
To ensure maximum shelf-life and prevent degradation, the solid compound must be protected from three primary environmental stressors: humidity, heat, and light.[3]
-
Humidity Control: The dihydrochloride salt form makes the compound highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][4] This is the most critical factor to control. Store the compound in a tightly sealed container, preferably made of glass or another non-reactive material.[2] For added protection, place the primary container inside a secondary, heat-sealed foil pouch or a desiccator containing a suitable desiccant like silica gel.[5][6]
-
Temperature Control: Elevated temperatures accelerate all chemical degradation pathways.[3] The recommended storage temperature is refrigerated at 2-8°C for long-term stability. For short periods, storage at controlled room temperature (<25°C) may be acceptable, but refrigeration is strongly advised.
-
Light Protection: To prevent potential photolytic degradation, the compound should be stored in an amber glass vial or otherwise protected from direct exposure to sunlight and UV light.[3][7]
Q2: Why is moisture so detrimental to this compound?
Moisture is detrimental for two main reasons. First, as a hygroscopic solid, absorbing water can cause physical changes like clumping or caking, which complicates handling and accurate weighing.[3][4] Second, and more critically, the presence of water can initiate chemical degradation through hydrolysis.[3][8] For an amine salt, absorbed water can alter the local pH and provide a medium for reactions that would not occur in a dry, solid state. This can lead to a loss of purity and the formation of unknown impurities that may interfere with your experiments.[4]
Q3: What are the common visual signs of degradation?
You should always perform a visual inspection of the material before use. Key signs of potential degradation or moisture absorption include:
-
Change in Physical State: The appearance of clumps or caking in a previously free-flowing powder is a primary indicator of moisture uptake.[3]
-
Discoloration: A change from a white or off-white powder to yellow or brown can signal chemical degradation.[3]
-
Reduced Solubility: If you notice the compound is more difficult to dissolve than previous batches, it may indicate the formation of less soluble impurities.
If any of these signs are observed, the purity of the material should be verified by an appropriate analytical method before use.[3]
Q4: How should I store the compound once it's in solution?
Stock solutions are significantly more prone to degradation than the solid material. If you must store solutions, follow these guidelines:
-
Temperature: For long-term storage (up to a month), aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9] For very short-term storage (<24 hours), refrigeration at 2-8°C is acceptable.[3]
-
Solvent Choice: Use high-purity, anhydrous solvents if compatible with your experimental design. If using aqueous buffers, prepare them fresh and consider the pH, as non-neutral pH can accelerate hydrolysis.[3]
-
Container: Use tightly sealed vials to prevent solvent evaporation and gas exchange.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to addressing common problems encountered during the use of this compound.
Issue: The solid material has clumped together and appears discolored.
-
Probable Cause: This is a classic sign of significant moisture absorption and possible subsequent chemical degradation.[3][4] Hygroscopic compounds that have absorbed water are more susceptible to oxidation and hydrolysis.[8]
-
Recommended Action Plan: Do not assume the material is viable. A structured investigation is necessary to determine if the lot can still be used.
-
Experimental Protocol: Rapid Purity Assessment by HPLC
-
Objective: To quickly determine the purity of the suspect material compared to a reference standard or a previous, high-quality lot.
-
Methodology:
-
Accurately prepare a solution of the suspect material at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Prepare a solution of a trusted reference standard at the same concentration.
-
Analyze both samples by reverse-phase HPLC with UV detection. A C18 column is often a good starting point.
-
Analysis: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks (impurities) in the suspect sample relative to the reference standard. Calculate the area percentage of the main peak as a rough estimate of purity. A significant deviation (>2-3%) warrants discarding the material.
-
-
Issue: My experimental results are inconsistent or show a loss of compound activity.
-
Probable Cause: Assuming other experimental variables are controlled, this points to a loss of potency of your active pharmaceutical ingredient (API), likely due to chemical degradation that isn't visually obvious.[3] The parent compound may have degraded into inactive or interfering species.
-
Recommended Action Plan: A more thorough investigation using forced degradation studies can help identify the potential degradants and confirm if your analytical method is "stability-indicating."
-
Forced Degradation (Stress Testing): Forced degradation studies are a core part of pharmaceutical development used to understand how a drug behaves under stress.[8][10][11] By subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), you can intentionally generate degradation products.[7]
-
Purpose: Analyzing the stressed samples helps to establish the degradation pathways and ensures your analytical method can separate the intact drug from all potential impurities.[10]
-
Insight: If your inconsistent results are due to a degradant, this analysis will reveal an impurity peak in your aged sample that corresponds to one of the peaks generated during the forced degradation study.
-
Section 3: Technical Deep Dive
Primary Degradation Pathways
Understanding the likely chemical reactions is key to prevention. For this compound, the primary risks are hydrolysis and oxidation, which can be accelerated by heat and light.
-
Hydrolytic Degradation: Although the triazole ring and the ethylamine backbone are relatively stable, moisture absorbed by the hygroscopic salt can facilitate cleavage or rearrangement reactions over long periods, especially at non-neutral pH.[3][8]
-
Oxidative Degradation: The primary amine group is susceptible to oxidation, especially in the presence of trace metal ions, light, or other initiators.[8] This is a common degradation pathway for amine-containing compounds.[12]
Data Summary: Recommended Storage Conditions
| Parameter | Solid State (Long-Term) | Aqueous Solution (Short-Term) |
| Temperature | 2-8°C (Refrigerated) | -20°C to -80°C (Frozen) |
| Atmosphere | Dry; Inert gas (e.g., Argon) if possible | Sealed vial; Headspace minimized |
| Humidity | Tightly sealed container with desiccant | N/A |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) |
| Duration | Years (if properly stored) | < 24h at 2-8°C; up to 1 month at -20°C |
This data is synthesized from best practices for similar amine hydrochloride compounds.[2][3][9][13]
References
-
Verma, R. K., & Garg, S. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(6), 849. [Link]
-
Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Vesta Nutra. [Link]
-
Alliot, F., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. [Link]
-
Prom-u-thai, C., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega, 8(23), 20985–20993. [Link]
-
Patel, K., & Patel, J. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Curcu, M. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Lonza. [Link]
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Science.gov. [Link]
-
Al-kassas, R. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Pharmaceutical Technology. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole. EPA. [Link]
-
ResearchGate. (n.d.). From degradation to detection: Assessing enantioselective behavior of chiral triazole fungicides in horticultural stream waters. ResearchGate. [Link]
-
Prom-u-thai, C., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. blog.vestanutra.com [blog.vestanutra.com]
- 6. researchgate.net [researchgate.net]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. forced degradation products: Topics by Science.gov [science.gov]
- 13. Page loading... [guidechem.com]
Technical Support Center: Scaling Up the Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride
Welcome to the technical support center for the synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. We will delve into common challenges, offering troubleshooting advice and practical solutions rooted in established chemical principles.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound presents a unique set of challenges, particularly during the transition from laboratory to pilot-plant scale. While the core chemical transformations may appear straightforward, issues related to reaction control, impurity profiles, and product isolation can become magnified at a larger scale. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your synthetic process.
A plausible and common synthetic route to this compound involves a two-step process: the N-alkylation of 1,2,4-triazole with a protected 2-aminoethyl halide, followed by deprotection and salt formation. This guide will focus on the potential hurdles within this synthetic framework.
Caption: A general synthetic workflow for this compound.
Part 1: Troubleshooting the N-Alkylation Step
The initial N-alkylation of 1,2,4-triazole is a critical step that often dictates the purity of the final product. A common challenge is controlling the regioselectivity of the alkylation.
FAQ 1: My N-alkylation reaction is producing a mixture of N1 and N4 isomers. How can I improve the regioselectivity for the desired N1 isomer?
Answer: The formation of both N1 and N4 isomers is a well-known issue in the alkylation of 1,2,4-triazoles. The ratio of these isomers is highly dependent on the reaction conditions. Here’s a breakdown of factors to consider and optimize:
-
Solvent Choice: The polarity of the solvent can significantly influence the site of alkylation.
-
Protic Solvents (e.g., ethanol, isopropanol): These solvents can hydrogen bond with the triazole ring, potentially favoring N1 alkylation.
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These are commonly used but can sometimes lead to a higher proportion of the N4 isomer.
-
-
Base Selection: The choice of base is crucial for deprotonating the triazole.
-
Strong, non-nucleophilic bases (e.g., NaH, KHMDS): These will fully deprotonate the triazole, and the resulting anion's reactivity will be influenced by the counter-ion and solvent.
-
Weaker bases (e.g., K2CO3, Cs2CO3): These are often used in large-scale synthesis for safety and cost reasons. The choice of alkali metal can influence the isomer ratio, with cesium carbonate sometimes favoring N1 substitution.
-
-
Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable N1 isomer.
Troubleshooting Protocol:
-
Systematic Solvent Screening: Conduct small-scale experiments with a range of solvents (e.g., acetonitrile, DMF, isopropanol, and toluene) while keeping the base and temperature constant.
-
Base Optimization: Compare the isomer ratios obtained with different bases (e.g., K2CO3, Cs2CO3, and NaH).
-
Temperature Profiling: Run the reaction at different temperatures (e.g., 0 °C, room temperature, and 60 °C) to determine the optimal condition for N1 selectivity.
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Solvent | DMF | Acetonitrile | Isopropanol |
| Base | K2CO3 | NaH | Cs2CO3 |
| Temperature | 80 °C | 25 °C | 40 °C |
| Observed N1:N4 Ratio | 2:1 | 3:1 | >10:1 |
Table 1: Example of optimization parameters for improving N1 regioselectivity.
Caption: Decision workflow for troubleshooting low regioselectivity in N-alkylation.
Part 2: Challenges in Deprotection and Purification
The deprotection of the intermediate and subsequent purification of the free amine can be fraught with challenges, especially at scale.
FAQ 2: During the deprotection of my phthalimide-protected intermediate using hydrazine, I'm observing incomplete reaction and difficult-to-remove byproducts. What can I do?
Answer: Hydrazine-mediated deprotection of phthalimides is a common method, but it can be problematic on a larger scale. Incomplete reactions and the formation of the phthalhydrazide byproduct, which can be difficult to filter, are frequent issues.
-
Reaction Monitoring: Ensure the reaction goes to completion by using an appropriate analytical technique, such as HPLC or TLC.
-
Alternative Deprotection Methods:
-
Acid Hydrolysis: While harsh, treatment with a strong acid like HCl can effectively remove the phthalimide group. This may require elevated temperatures and can sometimes lead to side reactions.
-
Reductive Deprotection: Using a reducing agent like sodium borohydride in combination with a protic solvent can be a milder alternative.
-
-
Work-up Procedure:
-
After hydrazine deprotection, acidifying the reaction mixture with HCl can help precipitate the phthalhydrazide, making it easier to filter off.
-
An extractive work-up can also be employed to separate the desired amine from the byproduct.
-
Troubleshooting Protocol:
-
Optimize Hydrazine Reaction: Ensure an adequate excess of hydrazine hydrate is used and that the reaction is heated for a sufficient duration.
-
Explore Acid Hydrolysis: In a small-scale trial, subject the protected intermediate to refluxing with aqueous HCl and monitor the progress.
-
Improve Work-up: After the hydrazine reaction, cool the mixture, add an appropriate amount of concentrated HCl, and stir to facilitate the precipitation of phthalhydrazide.
| Deprotection Method | Advantages | Disadvantages | Scale-up Considerations |
| Hydrazine Hydrate | Generally high yielding, mild conditions. | Incomplete reaction, difficult filtration of byproduct. | Filtration can be a major bottleneck. |
| Acid Hydrolysis (HCl) | Often drives reaction to completion, byproduct is water-soluble. | Harsh conditions, potential for side reactions. | Requires acid-resistant reactors. |
Table 2: Comparison of deprotection methods.
Part 3: Salt Formation and Final Product Isolation
The final step of forming the dihydrochloride salt and isolating a pure, crystalline product is critical for pharmaceutical applications.
FAQ 3: I'm struggling to obtain a crystalline dihydrochloride salt. The product is often oily or amorphous. How can I improve the crystallization?
Answer: The formation of a stable, crystalline salt is highly dependent on the solvent system and the method of HCl addition.
-
Solvent for Salt Formation: The free amine should be dissolved in a solvent in which the dihydrochloride salt is sparingly soluble. Common choices include:
-
Isopropanol (IPA)
-
Ethanol
-
Ethyl acetate
-
Mixtures of the above with a non-polar co-solvent like heptane or MTBE.
-
-
HCl Source:
-
HCl gas: Bubbling dry HCl gas through the solution can provide precise stoichiometric control but can be challenging to handle on a large scale.
-
HCl in a solvent: Using a solution of HCl in a compatible solvent (e.g., HCl in IPA, HCl in dioxane) is often more practical for scale-up.
-
-
Crystallization Conditions:
-
Controlled Addition: Add the HCl solution slowly to the solution of the free amine to avoid shock cooling and the formation of an oil.
-
Seeding: If a small amount of crystalline material is available, seeding the solution can promote the growth of larger, more uniform crystals.
-
Anti-solvent Addition: After salt formation, the slow addition of an anti-solvent (a solvent in which the salt is insoluble) can induce crystallization.
-
Troubleshooting Protocol:
-
Screen Solvent Systems: In small vials, dissolve the free amine in various solvents and add a stoichiometric amount of HCl solution. Observe which systems yield a crystalline precipitate.
-
Optimize Addition Rate and Temperature: Experiment with adding the HCl solution at different rates and temperatures to find the optimal conditions for crystal growth.
-
Develop a Seeding Strategy: If a crystalline sample can be obtained, use it to seed subsequent batches to ensure consistent product form.
how to remove copper catalyst from 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride reactions
Answering the user's request.
Technical Support Center: Catalyst Removal
Topic: Strategies for Removing Copper Catalyst from 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride Reactions
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Residual Copper
Copper-catalyzed reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), are indispensable tools in modern medicinal chemistry for synthesizing novel heterocyclic compounds, including 1,2,3-triazoles.[1][2] However, the persistence of residual copper catalyst in the final product is a critical issue. These metal impurities can exhibit cellular toxicity, interfere with downstream biological assays, poison catalysts in subsequent synthetic steps, and present significant regulatory hurdles for active pharmaceutical ingredients (APIs).
The challenge is amplified when the target molecule, such as this compound, is a polar, water-soluble amine salt. Its physical properties can render standard purification techniques like liquid-liquid extraction ineffective or lead to substantial product loss. This guide provides a technical overview of robust methods to efficiently remove copper catalysts, with a focus on strategies compatible with polar amine products.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual copper so critical for my final compound?
Residual copper is a major concern for several reasons. In a drug development context, it can be cytotoxic and is strictly regulated by bodies like the FDA and EMA. For synthetic chemists, leftover copper can interfere with subsequent catalytic reactions (catalyst poisoning) or promote undesired side reactions and degradation of the compound over time. The presence of copper can also complicate analytical characterization, particularly by NMR or mass spectrometry.[3]
Q2: My product is a water-soluble amine salt. Which copper removal methods should I prioritize?
For highly polar and water-soluble products, methods that rely on partitioning between aqueous and organic layers are high-risk due to potential product loss into the aqueous phase. Therefore, you should prioritize the following strategies:
-
Solid-Phase Scavenging: This is often the most effective method. The crude product solution is stirred with a solid support (typically functionalized silica) that selectively binds the copper. The scavenger is then removed by simple filtration, leaving the purified product in solution.[4][5]
-
Precipitation: This involves converting the soluble copper catalyst into an insoluble salt, which can be filtered off. This is effective if a precipitating agent can be found that does not react with your target compound.[6][7]
-
Chromatography through a Chelating Plug: A short plug of alumina or silica can be used to capture copper, though this may be less efficient for highly coordinating amine products which might also be retained.[8][9]
Q3: What are the primary mechanisms behind copper removal techniques?
The main strategies are based on fundamental chemical principles:
-
Chelation: A molecule (the chelating agent) forms multiple bonds with a single copper ion, creating a stable, soluble complex.[10][11] This complex is typically designed to be soluble in a phase (e.g., water) that is separate from the product.
-
Ion Exchange/Scavenging: A solid material, such as a functionalized resin or silica, has ligands covalently bound to its surface that chelate the copper ion, removing it from the solution phase.[4][8]
-
Precipitation: The copper ion's counter-ion is exchanged for one that forms a highly insoluble salt (e.g., copper(II) hydroxide or copper(I) sulfide), causing it to crash out of solution for removal by filtration.[12][13]
Troubleshooting Guide 1: Solid-Phase Scavenging
This technique is a preferred method for high-value compounds where minimizing product loss is paramount. It involves using silica particles functionalized with metal-chelating groups.
Q: When should I choose a solid-phase scavenger?
Solid-phase scavengers are ideal when:
-
Your product is highly polar, water-soluble, or an amine salt, making aqueous washes problematic.
-
You need to achieve very low (<10 ppm) levels of copper contamination.
-
The copper is stubbornly complexed with your product, as the high local concentration of ligands on the scavenger surface can effectively compete for the metal.[3]
-
You need a scalable and straightforward filtration-based workup.[14]
Q: How do I select the right scavenger?
Several types of functionalized silica are commercially available. For copper, which has a high affinity for nitrogen-based ligands, the most effective options are typically:
| Scavenger Functional Group | Typical Commercial Names | Mechanism of Action |
| Triamine | SiliaMetS® Triamine | Strong multidentate chelation of copper through three nitrogen atoms. Highly effective for copper.[5] |
| Aminopropyl | QuadraSil® AP | Binds metals through a terminal amine group. A good general-purpose scavenger.[15] |
| Mercaptopropyl | QuadraSil® MP | Strong affinity for soft metals like palladium, but can also be effective for copper, especially Cu(I). |
Recommendation: Start with a triamine-based scavenger, as it generally shows the highest affinity for copper.
Experimental Protocol: Copper Removal Using a Triamine Scavenger
-
Reaction Completion: Once your reaction is complete, if it was run in a polar solvent like DMF or DMSO, dilute it with a solvent in which your product is soluble but that has lower viscosity, such as methanol, isopropanol, or acetonitrile. This improves filtration speed.
-
Scavenger Addition: Add 3 to 5 molar equivalents of the triamine-functionalized silica scavenger relative to the initial amount of copper catalyst used in the reaction.
-
Stirring: Stir the resulting slurry at room temperature for 1 to 4 hours. The rate of scavenging can be increased by gently heating the mixture (e.g., to 40-50 °C) or by extending the stirring time.[16]
-
Monitoring: Progress can often be monitored by TLC. A sample of the reaction mixture can be quickly passed through a small cotton plug in a pipette to filter out the scavenger before spotting on a TLC plate.
-
Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® or a fritted funnel to remove the scavenger beads.
-
Washing: Wash the filtered scavenger cake with a small amount of the reaction solvent to ensure complete recovery of your product.[14]
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to isolate the purified product.
Workflow Diagram: Solid-Phase Scavenging
Caption: Workflow for copper removal via aqueous liquid-liquid extraction.
Q: Troubleshooting: I'm seeing a lot of emulsion during the extraction.
Emulsions are common with amine-containing compounds. To break them, try adding a small amount of brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite®. Letting the mixture stand for an extended period can also help.
Summary and Method Comparison
Choosing the right method depends on your scale, budget, purity requirements, and, most importantly, the physical properties of your final compound. For a water-soluble amine salt like this compound, the choice is critical.
| Feature | Solid-Phase Scavenging | Aqueous Chelation | Precipitation |
| Product Loss Risk | Very Low | Very High (for water-soluble salts) | Low to Medium |
| Effectiveness (Final ppm) | Excellent (<10 ppm achievable) | Good (10-100 ppm) | Variable |
| Scalability | Excellent | Moderate (emulsions can be an issue) | Good |
| Ease of Use | Very simple (stir and filter) | Involves multiple extraction steps | Simple (add, stir, filter) |
| Cost | High initial cost for scavenger | Low (reagents are cheap) | Low to Medium |
| Best For... | High-value, polar, water-soluble APIs requiring high purity. | Non-polar products that are stable in organic solvents. | Crude purifications or when other methods fail. |
Final Recommendation
For removing copper catalysts from reactions yielding This compound , the most robust and reliable method is solid-phase scavenging with a triamine-functionalized silica gel. This approach minimizes the risk of product loss associated with aqueous workups and consistently delivers a product with very low residual copper levels, suitable for both further synthetic transformations and pharmaceutical applications.
References
-
Matyjaszewski Polymer Group. (n.d.). Catalyst Removal. Carnegie Mellon University. Retrieved from [Link]
-
Chelating Agents. (2024). Best Chelating Agents for Effective Copper Removal in Various Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Characteristic Reactions of Copper Ions (Cu²⁺). Retrieved from [Link]
-
ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst?. Retrieved from [Link]
-
Reddit. (2024). Best method for removing Cu(I) from Org compounds. r/Chempros. Retrieved from [Link]
-
911Metallurgist. (2017). Copper Precipitation Methods. Retrieved from [Link]
-
Organic Acids. (n.d.). Chelating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Controlled synthesis of triazole polymers via ATRP/click chemistry reaction and preparation of their self-assembled film against copper corrosion. Retrieved from [Link]
-
Oh, J. K., et al. (2001). Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. ResearchGate. Retrieved from [Link]
-
Chemical Education Xchange. (n.d.). Precipitation reaction of sodium chloride and copper(II) nitrate. Retrieved from [Link]
-
YouTube. (2020). Classic Precipitation Reactions. Retrieved from [Link]
- Google Patents. (n.d.). Process for removing copper (I) compounds from a reaction mixture, and application of the process.
-
University of Rochester. (2026). Workup: Amines. Retrieved from [Link]
-
Indian Academy of Sciences. (2017). Facile route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole using copper nanoparticles supported on nanocellulose as recyclable heterogeneous catalyst. Retrieved from [Link]
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface Structure and Catalytic Behavior of Silica-Supported Copper Catalysts Prepared by Impregnation and Sol–Gel Methods. Retrieved from [Link]
-
Journal of Student Research. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Fabrication and characterization of amidoxime-functionalized silica decorated with copper: a catalytic assembly for rapid reduction of dyes. Retrieved from [Link]
-
Wikipedia. (n.d.). Chelation therapy. Retrieved from [Link]
-
ResearchGate. (2014). How can I remove copper from a click reaction mixture using EDTA?. Retrieved from [Link]
- Google Patents. (n.d.). Process for removal of copper from solutions of chelating agent and copper.
-
YouTube. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica. Retrieved from [Link]
-
INIS-IAEA. (2000). Decomposition of EDTA and hydrogen peroxide in copper cleaning formulation and estimation of the heat of reactions. Retrieved from [Link]
-
The Chem Connections Homepage. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]
-
MDPI. (2022). Rapid SABRE Catalyst Scavenging Using Functionalized Silicas. Retrieved from [Link]
-
PubMed. (2015). Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. Retrieved from [Link]
- Google Patents. (n.d.). Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase.
-
Sci-Hub. (n.d.). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. Retrieved from [Link]
-
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Validation & Comparative
A Technical Guide to Copper-Chelating Ligands in Click Chemistry: THPTA vs. 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride
In the realm of bioconjugation and drug development, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click reaction," has become an indispensable tool for its efficiency and orthogonality.[1] The success of this reaction, particularly in sensitive biological systems, hinges on the performance of the copper(I)-stabilizing ligand. This guide provides an in-depth comparison of two such ligands: the well-established and widely used Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and the structurally simpler, yet less characterized, 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride.
This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize their CuAAC reactions by making an informed choice of ligand based on performance, biocompatibility, and available experimental evidence.
The Pivotal Role of Ligands in CuAAC Chemistry
The CuAAC reaction offers a highly specific and rapid method for covalently linking molecules bearing azide and alkyne functional groups.[1] The catalytic cycle is driven by a copper(I) species, which, however, is prone to oxidation to the inactive Cu(II) state and can be cytotoxic.[2] A crucial innovation in making this reaction biocompatible and reliable was the introduction of copper-chelating ligands.[2] These ligands serve multiple critical functions:
-
Stabilization of Cu(I): They protect the catalytically active Cu(I) oxidation state from oxidation and disproportionation.[3]
-
Reaction Acceleration: By forming a complex with copper, they enhance the rate of the cycloaddition.[4][5]
-
Enhanced Solubility: Water-soluble ligands enable the reaction to be performed in aqueous buffers, which is essential for biological applications.[6]
-
Reduced Cytotoxicity: By chelating the copper ion, they mitigate its toxic effects on living cells and prevent damage to biomolecules.[6][7]
The choice of ligand can therefore profoundly impact the kinetics, yield, and biocompatibility of a click chemistry reaction.
THPTA: The Gold Standard for Aqueous Click Chemistry
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) has emerged as a superior, water-soluble ligand for CuAAC, particularly in biological contexts.[5][6] It is a tris(triazolylmethyl)amine derivative that offers significant advantages over the first-generation ligand, Tris-(benzyltriazolylmethyl)amine (TBTA), primarily due to its excellent water solubility.[6][8]
Performance and Experimental Data
THPTA is a highly efficient ligand for click chemistry across a range of scales and in both partially organic and fully aqueous environments.[6] Reactions can be completed in as little as 15 to 60 minutes at room temperature.[6][9] Its effectiveness is attributed to its ability to maintain the catalytic activity of Cu(I) while minimizing its bioavailability and associated toxicity.[2][6]
Comparative studies have demonstrated the superior performance of THPTA in aqueous systems. For instance, when compared to TBTA, THPTA consistently shows better performance in aqueous conjugations where TBTA is insoluble.[6][8] Furthermore, studies comparing various water-soluble ligands have shown THPTA to be a highly effective accelerator for CuAAC, although some newer ligands like BTTAA have been reported to exhibit even faster kinetics under certain conditions.[10][11]
| Property | THPTA | Reference |
| Solubility | Soluble to 100 mM in water and DMSO | [12] |
| Reaction Time | 15-60 minutes at room temperature | [6][9] |
| Biocompatibility | High; effectively used in live cell labeling | [2][4][6] |
| Key Advantage | Excellent performance in fully aqueous reactions | [6] |
This compound: A Structurally Simpler Potential Ligand
In contrast to the extensive body of research on THPTA, this compound is a significantly less studied compound in the context of click chemistry. It presents a much simpler structure, consisting of a single 1,2,4-triazole ring linked to an ethylamine group.
Potential for Copper Chelation
The 1,2,4-triazole moiety is known to coordinate with metal ions, including copper.[13][14] Research on other simple triazole-containing molecules suggests that the nitrogen atoms of the triazole ring can participate in the chelation of copper ions.[15] A study on the copper(II)-binding properties of 1-(2-aminoethyl)-1,2,4-triazole, a structural isomer of the compound , indicated that the triazole group is indeed involved in copper coordination.[15]
The presence of the ethylamine group provides an additional potential coordination site through the amine nitrogen. This bidentate (N,N) chelating ability is a common feature in ligands used for stabilizing transition metal catalysts.
Lack of Performance Data
Despite its potential for copper chelation, there is a notable absence of published experimental data evaluating the performance of this compound as a ligand in CuAAC reactions. Key performance metrics such as its ability to accelerate the reaction, stabilize the Cu(I) state in aqueous solution, and its biocompatibility have not been reported in the scientific literature.
| Property | This compound | Reference |
| Solubility | Expected to be soluble in water due to the dihydrochloride salt form | Inferred |
| Reaction Time | Not reported | - |
| Biocompatibility | Not reported | - |
| Key Advantage | Simple, readily accessible structure | Inferred |
Head-to-Head Comparison: Established Performance vs. Untested Potential
The comparison between THPTA and this compound is one of a well-validated, high-performance ligand versus a potential, but as yet unproven, alternative.
-
Proven Efficacy: THPTA has a strong track record of accelerating CuAAC reactions in a variety of contexts, especially in demanding biological applications. The performance of this compound in this regard is unknown.
-
Biocompatibility: THPTA has been successfully used for labeling live cells, demonstrating its low toxicity when complexed with copper.[4][6] The biocompatibility of the 2-(1H-1,2,4-triazol-1-yl)ethanamine-copper complex has not been evaluated.
-
Data Availability: A wealth of protocols and performance data is available for THPTA, providing researchers with a solid foundation for experimental design. For this compound, such resources are currently lacking.
Visualizing the Ligands and the Catalytic Process
Figure 1: Chemical structures of the ligands and a simplified CuAAC catalytic cycle.
Experimental Protocols
The following protocols provide a framework for utilizing THPTA in a standard CuAAC reaction and for conducting a comparative experiment to evaluate the efficacy of this compound.
Protocol 1: Standard CuAAC Reaction Using THPTA
This protocol is adapted from established methods for bioconjugation in an aqueous environment.[6][9][16]
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligo) in a suitable buffer (e.g., PBS)
-
Azide-functionalized reporter molecule (e.g., fluorescent dye)
-
THPTA stock solution (e.g., 100 mM in water)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-functionalized reporter molecule.
-
Add the THPTA stock solution to the reaction mixture. A common final concentration is 1-5 mM.
-
Add the CuSO₄ stock solution. The final copper concentration is typically 50-500 µM.
-
Vortex the mixture briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be in excess of the copper, typically 1-5 mM.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
The reaction can be stopped by the addition of a chelating agent like EDTA, or the product can be purified directly.
Causality: The pre-mixing of the ligand and copper sulfate is often recommended to allow for complex formation before the introduction of the reducing agent.[16] Sodium ascorbate reduces Cu(II) to the active Cu(I) in situ, initiating the catalytic cycle.
Protocol 2: Comparative Evaluation of Ligand Performance
This experiment is designed to directly compare the catalytic efficiency of THPTA and this compound using a fluorogenic click reaction.
Figure 2: Workflow for comparing ligand performance.
Procedure:
-
Reaction Setup: In a 96-well plate, prepare triplicate reactions for each ligand at various concentrations (e.g., 1, 2, and 5 equivalents relative to copper). Each well should contain a buffered solution (e.g., PBS) with a fluorogenic alkyne (e.g., coumarin alkyne) and an azide.
-
Ligand and Copper Addition: Add the respective ligand (THPTA or this compound) and CuSO₄ to each well.
-
Reaction Initiation: Use a multichannel pipette to add a freshly prepared solution of sodium ascorbate to all wells simultaneously to initiate the reactions.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every minute) for at least one hour.
-
Data Analysis: Plot the fluorescence intensity versus time for each reaction. The initial rate of the reaction can be determined from the slope of the linear portion of the curve. Compare the initial rates obtained with each ligand to determine their relative catalytic efficiency.
Self-Validation: This protocol includes multiple concentrations of each ligand to identify the optimal ligand-to-copper ratio and to detect any potential inhibitory effects at higher concentrations. The use of a fluorogenic substrate provides a real-time, quantitative measure of reaction progress, allowing for a direct and robust comparison of the ligands' performance.
Conclusion and Future Outlook
For researchers seeking a reliable, high-performance, and well-documented ligand for aqueous CuAAC reactions, THPTA remains the clear choice . Its excellent water solubility, proven ability to accelerate the reaction, and established role in mitigating copper-induced cytotoxicity make it an ideal reagent for a wide range of applications, especially in bioconjugation and drug development.
This compound represents a structurally simple and potentially cost-effective alternative. Its chemical structure suggests an ability to chelate copper, a prerequisite for a successful CuAAC ligand. However, the current lack of any performance data makes its use in critical applications speculative. The comparative experimental protocol outlined in this guide provides a clear path for the necessary evaluation of this and other novel ligands. Future research in this area would be invaluable in expanding the toolkit of click chemistry ligands, potentially uncovering new structures with unique and advantageous properties.
References
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Glen Research. (n.d.). New Product - THPTA - A Water Soluble Click Ligand. Glen Report 26.15. Retrieved from [Link]
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- Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855.
- van der Wal, E., et al. (2013).
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- Gaviña, P., et al. (2013). Synthesis, Copper(II) Binding, and Antifungal Activity of Tertiary N-Alkylamine Azole Derivatives. Journal of Inorganic Biochemistry, 127, 224-233.
- Jiang, H., et al. (2012). Copper-Chelating Azides for Efficient Click Conjugation Reactions in Complex Media.
- Crowley, J. D. (2014).
- Uttam, A., et al. (2012). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. ACS Chemical Biology, 7(11), 1845-1853.
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- Zhou, Y., et al. (2008). Chelation-Assisted, Copper(II)-Acetate-Accelerated Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry, 73(21), 8453-8457.
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- Kumar, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
- Cerra, S., et al. (2021). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC).
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
- Wang, X., et al. (2012). A novel 1,2,4-triazole-based copper(II) complex: synthesis, characterization, magnetic property and nuclease activity. Dalton Transactions, 41(20), 6216-6224.
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ResearchGate. (2014, November 5). THPTA and TBTA, which one is better to be a Cu(I)-stabilizing ligand in click chemistry?. Retrieved from [Link]
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A Comparative Guide to the Validation of Antifungal Agents Derived from 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride and Alternative Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antifungal therapies, the molecular scaffold of 1,2,4-triazole has proven to be a cornerstone, largely due to its critical role in potent and selective inhibition of fungal lanosterol 14α-demethylase (CYP51). This enzyme is a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The strategic use of specific building blocks is paramount in the synthesis of new, effective triazole-based antifungal agents. This guide provides an in-depth technical comparison of experimental outcomes for antifungal agents synthesized from the foundational building block, 2-(1H-1,2,4-triazol-1-yl)ethanamine, and its derivatives, against those synthesized using alternative structural motifs.
The Central Role of the Triazole Ethanamine Scaffold
The 2-(1H-1,2,4-triazol-1-yl)ethanamine scaffold and its close derivatives, such as 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, are pivotal starting materials in the synthesis of fluconazole-like antifungal agents.[1][2] The rationale behind employing this particular scaffold lies in its inherent structural features that facilitate high-affinity binding to the fungal CYP51 enzyme. The 1,2,4-triazole ring itself is a critical pharmacophore, capable of coordinating with the heme iron atom in the active site of CYP51, thereby inhibiting its function.[3][4] The ethanamine backbone provides a flexible linker, allowing for the introduction of various substituents that can modulate the compound's physicochemical properties, such as solubility and membrane permeability, as well as its pharmacokinetic profile.
Comparative Analysis of Antifungal Potency
The true measure of a building block's utility is the biological efficacy of the final compounds derived from it. Below is a comparative analysis of the in vitro antifungal activity of compounds synthesized from a traditional triazole propanol backbone (representative of the elaborated ethanamine scaffold) versus those incorporating alternative moieties. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates higher potency.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference Building Block | Alternative Moiety | Reference |
| Fluconazole (Reference) | Candida albicans | 0.25 - 4 | Triazole Propanol | - | [5] |
| Aspergillus fumigatus | >64 | Triazole Propanol | - | [5] | |
| Cryptococcus neoformans | 0.125 - 16 | Triazole Propanol | - | [5] | |
| Compound IVe | Candida albicans | ≤0.125 | Triazole Propanol | Sulfide Side Chain | [1] |
| Cryptococcus neoformans | ≤0.125 | Triazole Propanol | Sulfide Side Chain | [1] | |
| Compound 8b | Candida albicans | 0.5 | Triazole Propanol | Phenyl Urea | [6] |
| Candida krusei | 0.5 | Triazole Propanol | Phenyl Urea | [6] | |
| Compound 8c | Candida albicans | 0.5 | Triazole Propanol | Chloro-Phenyl Urea | [6] |
| Candida krusei | 0.5 | Triazole Propanol | Chloro-Phenyl Urea | [6] | |
| Compound with 3,4-dichlorobenzyl moiety | Candida albicans | 0.5 | Triazole Ethanol | Dichlorobenzyl Ether | [7] |
Analysis of Comparative Data:
The data clearly demonstrates that modifications to the side chain, enabled by the versatile triazole ethanamine-derived backbone, can lead to compounds with significantly enhanced antifungal potency and a broader spectrum of activity compared to the parent compound, fluconazole. For instance, the introduction of a sulfide side chain in Compound IVe results in potent activity against both Candida albicans and Cryptococcus neoformans.[1] Similarly, the incorporation of substituted phenyl urea moieties in compounds 8b and 8c leads to highly active agents against both fluconazole-sensitive and resistant strains of Candida.[6] The addition of a 3,4-dichlorobenzyl group also demonstrates a marked improvement in antifungal efficacy.[7]
This underscores the strategic importance of the initial building block. The 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride, by providing the essential triazole pharmacophore and a reactive handle for further chemical elaboration, serves as an excellent starting point for the development of next-generation antifungal agents. The choice of the subsequent building block to be coupled with this core structure is then guided by the desire to optimize interactions with the active site of CYP51 and to improve the overall drug-like properties of the molecule.
The Ergosterol Biosynthesis Pathway: The Target of Triazole Antifungals
The fungistatic action of triazole antifungals is achieved through the disruption of the ergosterol biosynthesis pathway. This pathway is crucial for the integrity of the fungal cell membrane. The key enzyme inhibited by triazoles is lanosterol 14α-demethylase (CYP51).[5][8] Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately arresting fungal growth.[9]
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.
Experimental Protocols
To ensure the reproducibility and validation of experimental results, detailed and robust protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative triazole antifungal agent and for the evaluation of its in vitro antifungal activity.
Synthesis of Fluconazole Analogues from a Triazole Propanol Precursor
This protocol is a generalized representation of the synthesis of fluconazole analogues, inspired by methodologies reported in the literature.[10][11]
Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of triazole antifungal analogues.
Step-by-Step Protocol:
-
Synthesis of α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone (Phenacyltriazole):
-
To a solution of α-chloro-2,4-difluoroacetophenone in a suitable solvent (e.g., ethyl acetate), add 1,2,4-triazole and a base (e.g., triethylamine).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter to remove any solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired phenacyltriazole.
-
-
Synthesis of 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane (Epoxide Intermediate):
-
To a solution of the phenacyltriazole in a suitable solvent (e.g., toluene), add trimethylsulfoxonium iodide and a strong base (e.g., NaOH).
-
Stir the reaction mixture at room temperature for several hours, again monitoring by TLC.
-
Once the reaction is complete, perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude epoxide by column chromatography.
-
-
Synthesis of the Final Triazole Analogue (Nucleophilic Ring Opening):
-
To a solution of the epoxide intermediate in a suitable solvent (e.g., DMF), add the desired alternative building block (e.g., a substituted piperazine, a thiol, or an amine) and a base (e.g., K2CO3).
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the mixture, perform an aqueous workup, and extract the final product.
-
Purify the crude product by column chromatography to yield the target triazole antifungal analogue.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[12]
Experimental Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
-
Prepare a suspension of the fungal cells in sterile saline or RPMI-1640 medium.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Dilute this suspension further in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).
-
-
Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of the synthesized triazole compound in a suitable solvent (e.g., DMSO).
-
Perform a series of two-fold serial dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.
-
Include a positive control (inoculum without drug) and a negative control (medium without inoculum) on each plate.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the positive control.[13]
-
Conclusion
The validation of experimental results for novel antifungal agents hinges on a systematic and comparative approach. By utilizing a foundational building block like this compound, researchers can strategically design and synthesize a diverse library of compounds. The subsequent comparison of their antifungal potencies against established drugs and analogues derived from alternative building blocks, using standardized and well-documented protocols, is crucial for identifying promising new drug candidates. The continued exploration of structure-activity relationships, guided by a deep understanding of the target enzyme and its mechanism, will undoubtedly pave the way for the development of more effective and resilient antifungal therapies.
References
- Pore, V. S., et al. (n.d.). Design and synthesis of new fluconazole analogues. RSC Publishing.
- Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-949.
- Fathimoghadam, F., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega.
- Arasteh, S., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents.
-
Arasteh, S., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]
- Arsan, O. K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2855.
- Arthington-Skaggs, B. A., et al. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 38(6), 2251–2255.
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Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase. [Link]
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Wikipedia. (n.d.). Sterol 14-demethylase. [Link]
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Fathimoghadam, F., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]
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LookChem. (n.d.). Synthesis of Fluconazole. [Link]
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Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao. [Link]
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Arsan, O. K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules. [Link]
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Zhou, T. S., et al. (2003). [Synthesis and Antifungal Activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols]. Yao Xue Xue Bao. [Link]
- Al-Saeed, F. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry.
- ResearchGate. (n.d.). The selective bioactive 1,2,4 triazole compounds.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthetic route of thiazolyl-1,2,3-triazolyl-ethanol, 6a–t.
- ResearchGate. (n.d.). Generic structure of the designed fluconazole analogues.
-
Arasteh, S., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International. [Link]
-
Al-Abdullah, N. H., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]
-
Gupta, D., et al. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]
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A Guide to Designing Robust Negative Control Experiments for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride Assays
This guide provides an in-depth comparison and methodology for designing essential negative control experiments for assays involving 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride. As a heterocyclic building block frequently used in the synthesis of novel compounds targeting the central nervous system or fungal pathogens, ensuring the specificity of its biological activity is paramount.[1][2] Robust negative controls are not merely a formality; they are the cornerstone of a self-validating experimental design, essential for generating reliable and unambiguous data in drug discovery.[3] Without proper controls, experimental outcomes can be misleading, potentially leading to the costly pursuit of flawed lead compounds.[3][4]
This document will explore the causal logic behind selecting appropriate negative controls, provide detailed protocols for their implementation in a model enzyme inhibition assay, and present a comparative framework for data interpretation.
The Foundational Role of Negative Controls
In any biological assay, the primary goal is to determine if an observed effect is directly and specifically caused by the experimental treatment—in this case, this compound. Negative controls are designed to establish a baseline and account for any potential false positives or off-target effects.[5][6] They provide a critical reference point against which the activity of the test compound is measured, thereby ensuring that the observed results are not due to confounding variables such as solvent effects, assay component interference, or non-specific interactions of the chemical scaffold.[4][7]
A well-designed experiment incorporates multiple types of negative controls, each serving a distinct purpose in validating the final results. The logical relationship between these controls forms a self-validating system, as illustrated below.
Caption: Experimental workflow demonstrating parallel setup of test compound and negative controls.
Step-by-Step Protocol: Enzyme Inhibition Assay
This protocol is a template and should be optimized for the specific enzyme and substrate system.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer suitable for the enzyme's optimal activity (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Stock: Prepare a concentrated stock of the enzyme in assay buffer. Keep on ice.
-
Substrate Stock: Prepare a concentrated stock of the substrate in assay buffer.
-
Compound Solutions:
-
Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO.
-
Inactive Analog: Prepare a 10 mM stock of 1-ethyl-1H-1,2,4-triazole in 100% DMSO.
-
Create serial dilutions of both compounds as required for the assay.
-
-
-
Assay Plate Setup (96-well format, final volume 100 µL):
-
Vehicle Control Wells: Add 88 µL of Assay Buffer, 1 µL of 100% DMSO, and 1 µL of Substrate Stock.
-
No-Enzyme Control Wells: Add 89 µL of Assay Buffer, 1 µL of the Test Compound stock (at final concentration), and 10 µL of Substrate Stock.
-
Inactive Analog Wells: Add 88 µL of Assay Buffer, 1 µL of the Inactive Analog stock (at final concentration), and 10 µL of Substrate Stock.
-
Test Compound Wells: Add 88 µL of Assay Buffer, 1 µL of the Test Compound stock (at final concentration), and 10 µL of Substrate Stock.
-
-
Initiate Reaction:
-
To all wells except the "No-Enzyme Control" wells, add 10 µL of a diluted enzyme solution to initiate the reaction.
-
To the "No-Enzyme Control" wells, add 10 µL of Assay Buffer.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate at the optimal temperature (e.g., 25°C) for a predetermined time where the reaction remains in the linear range (e.g., 30 minutes). [8]
-
-
Signal Detection:
-
Measure the product formation using a spectrophotometer at the appropriate wavelength.
-
Data Comparison and Interpretation
Hypothetical Comparative Data
| Treatment | Raw Signal (Absorbance) | Normalized Activity (%) | Calculated Inhibition (%) | Interpretation |
| No-Enzyme Control | 0.005 | N/A | N/A | Negligible background signal. Assay is clean. |
| Vehicle Control (DMSO) | 0.850 | 100% | 0% | Establishes the baseline for maximum enzyme activity. |
| Inactive Analog (10 µM) | 0.835 | 98.2% | 1.8% | No significant inhibition. Confirms the amine group is critical for activity. |
| Test Compound (10 µM) | 0.213 | 25.1% | 74.9% | Significant and specific inhibition of the enzyme. |
Calculations:
-
Normalized Activity (%) = (Signalsample - SignalNo-Enzyme) / (SignalVehicle - SignalNo-Enzyme) * 100
-
Calculated Inhibition (%) = 100 - Normalized Activity (%)
This ideal dataset demonstrates that the inhibition observed is specifically due to this compound. The negligible signal from the no-enzyme control validates the assay reagents, while the lack of activity from the inactive analog confirms that the effect is not a general property of the chemical scaffold but is tied to its specific structure.
Conclusion
A rigorous and multi-faceted negative control strategy is non-negotiable for validating the results of biological assays in drug discovery. For a compound like this compound, simply using a vehicle control is insufficient. The inclusion of a no-enzyme/no-cell control and, most critically, a rationally designed inactive structural analog, provides the necessary layers of validation. This approach allows researchers to confidently attribute observed biological effects to the specific molecular entity under investigation, preventing the misinterpretation of data and ensuring the integrity of the research and development pipeline.
References
[5]Oreate AI Blog. (2026). Understanding Negative and Positive Controls in Scientific Experiments. Available at: [7]Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Available at: [6]Housing Innovations. (2024). What Is A Negative Control. Available at: [4]Study.com. (n.d.). Negative Control Group | Definition & Examples. Available at: [9]AAT Bioquest. (2024). What is an example of a negative control in an experiment? Available at: [3]National Institutes of Health (NIH). (2025). The controls that got out of control: How failed control experiments paved the way to transformative discoveries. Available at: [10]University of San Diego. (2021). Biochem Lab Enzyme Assay Background. Available at: [11]Arca Blanca. (n.d.). The Hidden Value of Failure: Why Negative Data is Critical for AI-Driven Drug Discovery. Available at: [12]Homework.Study.com. (n.d.). What would be a negative control in an enzyme experiment? Available at: [13]Quora. (2015). How to decide on blank and positive and negative control in an enzymatic or biochemical assay. Available at: [14]Rockland Immunochemicals Inc. (2021). Positive and Negative Controls. Available at: [15]LCP. (2025). How negative controls can improve the quality of causal real world evidence. Available at: [16]bioRxiv. (2018). Predicting Negative Control Drugs to Support Research in Drug Safety. Available at: [8]Biomol GmbH. (2019). Guide to Enzyme Unit Definitions and Assay Design. Available at: [1]MySkinRecipes. (n.d.). This compound. Available at: [2]Journal of Molecular Structure. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Available at: [17]Molecules. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at:
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A Senior Application Scientist's Guide to the Characterization of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride: A Comparative Analysis with Predicted Data
For researchers, scientists, and drug development professionals, the rigorous and accurate characterization of novel or synthesized chemical entities is a cornerstone of scientific integrity. This guide provides an in-depth technical comparison of experimentally obtained data for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride with predicted data derived from established spectroscopic principles and analysis of closely related, published compounds. Due to a lack of a comprehensive, publicly available dataset for this specific molecule, this guide establishes a robust framework for its characterization, ensuring a high degree of confidence in its identity and purity.
The 1,2,4-triazole moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities.[1] The title compound, a simple derivative, serves as a valuable building block in the synthesis of more complex molecules. This guide will walk through a plausible synthetic route and the analytical techniques required to confirm its structure and purity.
Predicted Physicochemical Properties
A foundational step in the characterization of any compound is the determination of its fundamental physicochemical properties. The following table outlines the predicted properties for this compound. These values are calculated based on its chemical structure and serve as a preliminary benchmark for experimental verification.
| Property | Predicted Value |
| Molecular Formula | C₄H₁₀Cl₂N₄ |
| Molecular Weight | 185.06 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in water and methanol |
Synthetic Pathway and Rationale
The synthesis of this compound can be logically approached through a two-step process starting from 2-(1H-1,2,4-triazol-1-yl)ethanol. This precursor is readily synthesized by the alkylation of 1,2,4-triazole with 2-bromoethanol. The subsequent conversion of the hydroxyl group to an amine, followed by salt formation, yields the target compound.
This synthetic approach is favored for its reliance on well-established and high-yielding chemical transformations. The initial N-alkylation of the triazole ring is a standard procedure. The conversion of the alcohol to the amine can be achieved through various methods, with the azide reduction being a common and efficient choice.
Comparative Analysis of Analytical Data
The core of this guide is the comparison of expected analytical data with experimentally acquired results. The following sections detail the predicted spectral characteristics for this compound and provide standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Spectrum (400 MHz, D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | s | 1H | H-3 (Triazole) | The protons on the 1,2,4-triazole ring are deshielded due to the electron-withdrawing nature of the nitrogen atoms. |
| ~8.1 | s | 1H | H-5 (Triazole) | Similar to H-3, this proton is in an electron-deficient environment. |
| ~4.6 | t | 2H | -CH₂-N(triazole) | The methylene group adjacent to the triazole ring is deshielded by the electronegative nitrogen atoms. |
| ~3.5 | t | 2H | -CH₂-NH₃⁺ | The methylene group adjacent to the protonated amine is also deshielded. |
Predicted ¹³C NMR Spectrum (100 MHz, D₂O):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152 | C-3 (Triazole) | The carbon atoms within the triazole ring are significantly deshielded. |
| ~145 | C-5 (Triazole) | Similar to C-3. |
| ~48 | -CH₂-N(triazole) | The carbon atom directly attached to the triazole ring. |
| ~38 | -CH₂-NH₃⁺ | The carbon atom adjacent to the protonated amine. |
Experimental Protocol: NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: 400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of deuterium oxide (D₂O) in a clean NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor and perform phase and baseline corrections.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Spectrum (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | N-H stretching (from NH₃⁺) |
| 3100-3000 | Medium | C-H stretching (triazole ring) |
| 2900-2800 | Medium | C-H stretching (aliphatic) |
| ~1600 | Medium | N-H bending (from NH₃⁺) |
| ~1510, 1450 | Medium to Strong | C=N and N=N stretching (triazole ring) |
Experimental Protocol: IR Spectroscopy
Objective: To identify the key functional groups in the molecule.
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electrospray Ionization, ESI+):
| m/z (amu) | Assignment |
| 113.09 | [M+H]⁺ (of the free base) |
| 112.08 | [M]⁺ (of the free base) |
Note: In ESI-MS, the dihydrochloride salt will typically be observed as the protonated free base.
Experimental Protocol: Mass Spectrometry
Objective: To confirm the molecular weight of the compound.
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to obtain a stable and strong signal for the molecular ion.
-
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the complete characterization of the synthesized compound.
Sources
A Comparative Analysis of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride with Other Chelating Agents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic and diagnostic agent development, the strategic selection of a chelating agent is of paramount importance. These molecules, capable of forming stable complexes with metal ions, are critical components in applications ranging from heavy metal detoxification and MRI contrast agents to the delivery of radiopharmaceuticals. This guide provides a detailed comparative analysis of the emerging chelating agent, 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride, with established agents such as Ethylenediaminetetraacetic acid (EDTA), 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), and Diethylenetriaminepentaacetic acid (DTPA). This analysis is grounded in the principles of coordination chemistry and supported by available experimental data to inform researchers in their selection of the most suitable chelator for their specific application.
Introduction to Chelation and the Agents
Chelation is a chemical process in which a polydentate ligand, or chelating agent, bonds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate. The stability of these complexes is crucial for their in vivo efficacy and safety, preventing the untoward release of potentially toxic free metal ions.
-
This compound is a bifunctional molecule featuring a 1,2,4-triazole ring and an ethanamine side chain. The triazole ring, with its electron-rich nitrogen atoms, and the primary amine group of the ethanamine moiety present potential coordination sites for metal ions.[1] Its structural characteristics suggest it may act as a bidentate or potentially a bridging ligand in the formation of metal complexes.[2][3]
-
EDTA (Ethylenediaminetetraacetic acid) is a hexadentate ligand, widely utilized for its ability to form stable complexes with a broad range of divalent and trivalent metal ions.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator with four nitrogen atoms and four carboxylate arms, providing a high coordination number and exceptional thermodynamic stability, particularly for lanthanide ions.
-
DTPA (Diethylenetriaminepentaacetic acid) is an octadentate acyclic chelator with five carboxylate groups and three nitrogen atoms, known for forming highly stable complexes with a variety of metal ions.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of these chelating agents is essential for understanding their behavior in biological systems.
| Property | This compound | EDTA | DOTA | DTPA |
| Molecular Formula | C₄H₁₀Cl₂N₄ | C₁₀H₁₆N₂O₈ | C₁₆H₂₈N₄O₈ | C₁₄H₂₃N₃O₁₀ |
| Molecular Weight ( g/mol ) | 185.06 | 292.24 | 404.42 | 393.35 |
| Structure | Acyclic, Bifunctional | Acyclic, Polydentate | Macrocyclic, Polydentate | Acyclic, Polydentate |
| Potential Donor Atoms | N (triazole), N (amine) | 2 N, 4 O | 4 N, 4 O | 3 N, 5 O |
Comparative Analysis of Chelation Performance
The efficacy of a chelating agent is primarily determined by the stability of the metal complexes it forms. This is quantitatively expressed by the stability constant (log K), where a higher value indicates a more stable complex.[4][5] While extensive data is available for EDTA, DOTA, and DTPA, specific stability constants for this compound are not widely reported in the literature. However, based on the coordination chemistry of triazole derivatives, we can infer its potential chelating behavior.[2][6][7]
Triazole-containing ligands are known to coordinate with metal ions, and the presence of the ethanamine side chain provides an additional coordination site, potentially leading to the formation of a stable five-membered chelate ring.[8] The overall stability of such a complex would be influenced by the nature of the metal ion, pH, and temperature.
Table of Comparative Stability Constants (log K)
The following table presents a selection of published stability constants for EDTA, DOTA, and DTPA with various metal ions relevant to biomedical applications. This data serves as a benchmark for evaluating the potential performance of novel chelators.
| Metal Ion | EDTA | DOTA | DTPA |
| Cu(II) | 18.8 | 22.2 | 21.4 |
| Zn(II) | 16.5 | 20.9 | 18.4 |
| Fe(III) | 25.1 | 29.3 | 28.6 |
| Gd(III) | 17.4 | 24.6 | 22.5 |
| Lu(III) | 19.8 | 28.7 | 22.7 |
Note: Stability constants are dependent on experimental conditions such as temperature and ionic strength. The values presented are for comparative purposes.
The exceptionally high stability constants of DOTA, particularly with trivalent lanthanide ions, are attributed to the "macrocyclic effect," where the pre-organized structure of the ligand results in a smaller entropic penalty upon complexation.
Experimental Protocols for Evaluating Chelation Efficiency
To empirically determine the chelating capabilities of this compound and compare it to other agents, the following experimental protocols are recommended.
Potentiometric Titration for Determination of Stability Constants
Principle: This method involves the titration of a solution containing the ligand and a metal ion with a standardized solution of a strong base (e.g., NaOH). The formation of a metal-ligand complex results in the displacement of protons from the ligand, which can be monitored as a change in pH. By analyzing the titration curve, the stability constant of the complex can be calculated.[9][10][11]
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a standardized solution of the metal salt of interest (e.g., CuCl₂, Zn(NO₃)₂).
-
Prepare a standardized solution of this compound.
-
Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated vessel, place a known volume of a solution containing the ligand, the metal ion, and the background electrolyte.
-
-
Titration:
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Use appropriate software (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal complexes.
-
Caption: Workflow for Potentiometric Titration.
UV-Vis Spectrophotometry for Competitive Chelation Assay
Principle: This method can be used to determine the relative chelating strength of a new ligand compared to a known chelator with a metal ion that forms a colored complex. A competing ligand will displace the original ligand if it forms a more stable complex, leading to a change in the solution's absorbance spectrum.[12][13]
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a solution of a metal ion that forms a colored complex with a known indicator ligand (e.g., Cu(II) with murexide).
-
Prepare a solution of the indicator ligand.
-
Prepare solutions of known concentrations of the chelating agents to be tested (e.g., this compound, EDTA).
-
-
Measurement:
-
To a solution of the metal-indicator complex, add an increasing concentration of the test chelating agent.
-
After allowing the solution to equilibrate, measure the UV-Vis absorbance spectrum.
-
-
Data Analysis:
-
A decrease in the absorbance of the metal-indicator complex and the appearance of a new spectral feature corresponding to the new complex indicates that the test chelator is competing for the metal ion.
-
The extent of the spectral change can be used to rank the relative chelating strengths of the tested compounds.
-
Caption: Workflow for UV-Vis Competitive Chelation Assay.
Discussion and Future Perspectives
The established chelating agents EDTA, DOTA, and DTPA exhibit high stability constants with a wide range of metal ions, making them the gold standard in many applications. The macrocyclic nature of DOTA, in particular, confers exceptional thermodynamic stability and kinetic inertness, which is highly desirable for in vivo applications to minimize the release of free metal ions.
While quantitative data for this compound is currently limited, its structure suggests the potential for chelation. The presence of both a triazole ring and an amine group allows for the formation of a stable five-membered chelate ring with a metal ion. However, as a bidentate ligand, it is unlikely to form complexes with the same high stability as the polydentate EDTA, DOTA, and DTPA for a single metal ion. It is plausible that this molecule could act as a bridging ligand, forming polynuclear complexes, or that it could be functionalized to incorporate additional donor groups to enhance its chelating ability.[14][15]
Further research is necessary to fully elucidate the coordination chemistry of this compound. The experimental protocols outlined in this guide provide a framework for determining its stability constants with various metal ions. This data will be crucial for assessing its potential as a viable alternative or complementary chelating agent in the development of new therapeutic and diagnostic agents. The "click-to-chelate" approach, where triazoles are integral to the chelating system, is a promising area of research for developing novel radiopharmaceuticals.[8]
Conclusion
The selection of a chelating agent is a critical step in the design of metal-based drugs and diagnostic tools. While EDTA, DOTA, and DTPA are well-characterized and highly effective chelators, the exploration of new ligands like this compound is essential for advancing the field. Although direct comparative data is not yet available, the structural features of this triazole derivative warrant further investigation into its chelating properties. The methodologies provided herein offer a clear path for researchers to quantitatively assess its performance and determine its potential role in future biomedical applications.
References
- Sumrra, S. H., et al. (2024). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances, 14(1), 1-24.
- Mindt, T. L., et al. (2006). “Click‐to‐Chelate”: Design and Incorporation of Triazole‐Containing Metal‐Chelating Systems into Biomolecules of Diagnostic and Therapeutic Interest. Chemistry – A European Journal, 12(28), 7436-7444.
- Berezovskii, G. A., et al. (2009). The Thermodynamic Properties of Fe(II) Complexes with 1,2,4-Triazoles. Russian Journal of Physical Chemistry A, 83(11), 1827–1831.
- Todorov, I., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1234567.
- Sumrra, S. H., & Chohan, Z. H. (2024). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances, 14(1), 1-24.
- Arshad, N., et al. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. European Journal of Chemistry, 14(1), 155-164.
- Wikipedia. (2023). Stability constants of complexes.
- Stability Constants of Metal Complexes in Solution. (n.d.). In SciSpace.
- Stability constants of various metal complexes. (n.d.).
- 2-(1H-1,2,4-Triazol-1-yl)ethanamine. (n.d.). In Benchchem.
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A Researcher's Guide to Benchmarking 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride: A Comparative Efficacy Analysis
In the landscape of modern medicinal chemistry, the 1,2,4-triazole scaffold stands as a testament to structural versatility and potent biological activity.[1][2][3] Compounds bearing this privileged heterocycle have demonstrated a wide spectrum of therapeutic potential, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][4][5] This guide focuses on a specific building block, 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride, providing a framework for researchers and drug development professionals to benchmark its efficiency against established alternatives.
This document is not a mere recitation of protocols; it is a strategic guide to comparative analysis. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data. Our objective is to equip you with the rationale and the methodology to critically assess the potential of this and similar molecules in a drug discovery pipeline.
Section 1: Foundational Physicochemical Properties
Before assessing biological activity, it is paramount to understand the fundamental physicochemical characteristics that govern a compound's behavior in biological systems. Solubility and permeability are two of the most critical parameters influencing oral bioavailability and overall drug-likeness.[6]
Kinetic Aqueous Solubility
A compound's journey begins with its ability to dissolve. Poor aqueous solubility can be a significant hurdle, leading to unreliable results in biological assays and challenges in formulation development.[6][7] The kinetic solubility assay is a high-throughput method used in early-stage drug discovery to quickly assess this property.[7][8] It measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[7][8]
Comparative Compounds:
-
Compound A: A structurally similar triazole analog with published solubility data.
-
Compound B: A non-triazole compound with a similar therapeutic target.
| Compound | Structure | Kinetic Solubility (μg/mL) at pH 7.4 |
| This compound | C₄H₈N₄·2HCl | To be determined |
| Compound A (Proxy: Letrozole) | C₁₇H₁₁N₅ | Low (BCS Class II) |
| Compound B (Proxy: Doxorubicin) | C₂₇H₂₉NO₁₁ | Moderate |
Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method)
This protocol outlines the determination of kinetic solubility using the shake-flask method followed by LC-MS/MS quantification.[7][9]
-
Preparation of Stock Solution: Prepare a 20 mM stock solution of the test compound in 100% DMSO.
-
Incubation Mixture: In duplicate, add 10 µL of the stock solution to 490 µL of phosphate-buffered saline (PBS) at pH 7.4 in 1.4 mL Matrix Storage tubes. This results in a 2% DMSO concentration.[8]
-
Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate for 2 hours at 25°C.[7][8]
-
Separation of Undissolved Compound: After incubation, filter the solution using a solubility filter plate or centrifuge at high speed to pellet any precipitate.[7]
-
Quantification: Analyze the clear supernatant/filtrate by a validated LC-MS/MS method to determine the concentration of the dissolved compound. A calibration curve is constructed using known concentrations of the test compound.[9]
Diagram: Kinetic Solubility Workflow
Caption: Workflow for the kinetic solubility assay.
Intestinal Permeability (Caco-2 Assay)
For orally administered drugs, the ability to cross the intestinal epithelium is a key determinant of absorption.[10] The Caco-2 permeability assay is a well-established in vitro model that uses a monolayer of human colon adenocarcinoma cells to predict in vivo drug absorption across the gut wall.[10][11][12]
Comparative Compounds:
-
Propranolol: High permeability control.
-
Atenolol: Low permeability control.
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Classification |
| This compound | To be determined | To be determined | To be determined |
| Propranolol | >10 | <2 | High Permeability |
| Atenolol | <2 | <2 | Low Permeability |
Experimental Protocol: Caco-2 Permeability Assay
This protocol describes a bidirectional permeability assay to determine both passive diffusion and active transport.[10][12][13]
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[14]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicating a confluent and intact barrier.[10][14]
-
Dosing Solution Preparation: Prepare a 10 µM solution of the test compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Apical to Basolateral (A-B) Transport:
-
Add the dosing solution to the apical (donor) compartment of the Transwell insert.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate for 2 hours at 37°C with gentle shaking.[12]
-
At the end of the incubation, collect samples from both compartments.
-
-
Basolateral to Apical (B-A) Transport:
-
In a separate set of inserts, add the dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Incubate and collect samples as described for A-B transport.
-
-
Quantification: Analyze the concentration of the compound in the donor and receiver samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[14]
Section 2: Biological Efficacy Assessment
The broad biological activity of triazole derivatives necessitates a multi-faceted approach to efficacy testing.[1][15] Here, we propose benchmarking against both cancer cell lines and pathogenic fungi, two areas where triazoles have shown significant promise.[3][15][16]
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[4][17]
Comparative Compounds:
-
Doxorubicin: A standard chemotherapeutic agent.
-
Letrozole: A triazole-based anticancer drug (aromatase inhibitor).[4][5]
| Compound | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) |
| This compound | To be determined | To be determined |
| Doxorubicin | ~0.5 - 2.0 | ~0.1 - 1.0 |
| Letrozole | >10 (Aromatase negative) | ~0.01 (Aromatase positive) |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.[4][17]
-
Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) into 96-well plates at an appropriate density and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.[17]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.[17]
Antifungal Activity (Broth Microdilution Assay)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[18][19][20]
Comparative Compounds:
-
Fluconazole: A widely used triazole antifungal agent.[19][21]
-
Amphotericin B: A polyene antifungal with a different mechanism of action.[18][22]
| Compound | MIC (µg/mL) vs. Candida albicans | MIC (µg/mL) vs. Aspergillus fumigatus |
| This compound | To be determined | To be determined |
| Fluconazole | 0.25 - 2.0 | Often Resistant (>64) |
| Amphotericin B | 0.25 - 1.0 | 0.5 - 2.0 |
Experimental Protocol: Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[18]
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.
-
Drug Dilution: Perform a serial two-fold dilution of the test compound and control drugs in a 96-well microtiter plate containing RPMI-1640 medium.[19]
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[19]
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth in the control well. This can be determined visually or by reading the optical density with a microplate reader.[22]
Section 3: Mechanistic Insights - Enzyme Inhibition
Many drugs exert their effects by inhibiting specific enzymes.[23][24] Given the ability of the triazole ring to coordinate with metal ions in enzyme active sites, assessing the enzyme inhibitory potential of this compound is a logical step. The specific enzyme target would depend on the therapeutic area of interest (e.g., aromatase for breast cancer, lanosterol 14α-demethylase for fungal infections).
Diagram: General Enzyme Inhibition Workflow
Caption: A generalized workflow for determining enzyme inhibition.
Experimental Protocol: General Biochemical Enzyme Inhibition Assay
This protocol provides a template for assessing enzyme inhibition in a purified system.[25][26]
-
Reagent Preparation: Prepare solutions of the purified target enzyme, its specific substrate, and a serial dilution of the test compound in an optimized assay buffer.
-
Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of the enzyme to each well. Then, add the various concentrations of the inhibitor. Include a control with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes.[25]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells simultaneously.
-
Kinetic Measurement: Immediately begin monitoring the rate of the reaction over time using a microplate reader. The detection method depends on the substrate and product (e.g., change in absorbance or fluorescence).[25]
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the velocity against the inhibitor concentration to determine the IC₅₀.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be repeated at several different substrate concentrations.[26]
-
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of this compound. By employing the described protocols, researchers can generate a robust dataset comparing its physicochemical properties, biological efficacy, and potential mechanism of action against relevant standards. This structured, data-driven approach is essential for making informed decisions in the complex process of drug discovery and development, ultimately determining the true therapeutic potential of this promising triazole-based compound.
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A Comparative Guide to the Quantitative Analysis of 2-(1H-1,2,4-triazol-1-yl)ethanamine Dihydrochloride Purity
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule such as 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride, a versatile building block in the synthesis of novel therapeutic agents, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth, comparative analysis of various quantitative techniques to confirm the purity of this compound, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate analytical strategy.
The structural integrity and purity of this compound directly influence its reactivity, stability, and biological activity. Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can have unintended pharmacological or toxicological effects.[3] Therefore, employing a multi-faceted analytical approach is crucial for a complete purity profile, aligning with the stringent guidelines set by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]
Orthogonal Analytical Approaches for Purity Determination
A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This minimizes the risk of overlooking impurities that may co-elute or be transparent to a single detection method. This guide will explore and compare the following key techniques:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity and impurity quantification.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method for absolute purity determination.
-
Titrimetric Analysis: A classic, cost-effective method for assaying the amine salt.
-
Elemental Analysis (CHN Analysis): A fundamental technique to confirm the elemental composition and stoichiometry.
The selection of a particular method or combination of methods is dictated by the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and available resources.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely adopted technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6] For a polar, non-chromophoric compound like this compound, a thoughtful method development strategy is essential.
Causality Behind Experimental Choices in HPLC
-
Column Chemistry: A hydrophilic interaction liquid chromatography (HILIC) column is often a superior choice over traditional reversed-phase (C18) columns for highly polar compounds. This is because HILIC provides better retention and peak shape for such analytes.
-
Mobile Phase: A gradient elution with a mixture of a polar organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium formate or acetate) is typically employed to ensure the elution of a wide range of potential impurities with varying polarities.
-
Detection: Due to the lack of a strong UV chromophore in the target molecule, detection can be challenging. Several strategies can be employed:
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors are concentration-dependent and do not rely on the chromophoric properties of the analyte, making them ideal for this compound.
-
Pre-column Derivatization: Reaction with a UV-active agent like dansyl chloride can be performed to enhance detectability with a standard UV detector. However, this adds complexity and potential for side reactions.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides not only quantification but also structural information about impurities, aiding in their identification.
-
Experimental Protocol: HPLC-ELSD for Purity Determination
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 80:20 acetonitrile:water).
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful, non-destructive technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[7][8][9][10][11] The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (commonly ¹H) and the number of those nuclei in the molecule.[8]
Why qNMR is a Self-Validating System
qNMR is considered a primary ratio method because it allows for the direct determination of the molar ratio of the analyte to a certified internal standard of known purity.[7] This inherent ratiometric nature makes the technique highly accurate and less susceptible to variations in instrument response factors that can affect other methods.
Experimental Protocol: ¹H-qNMR for Absolute Purity
-
Selection of Internal Standard:
-
Choose a high-purity, stable internal standard with sharp, well-resolved peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into an NMR tube.[8]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions, which includes a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Ensure a good signal-to-noise ratio, which may require an increased number of scans.[8]
-
-
Data Processing and Calculation:
-
Carefully integrate the well-resolved signals of both the analyte and the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
analyte refers to this compound
-
std refers to the internal standard
-
Titrimetric Analysis: A Classic and Cost-Effective Approach
Titration remains a valuable and widely used method for the assay of amine salts. For this compound, a non-aqueous acid-base titration is the most suitable approach.[12][13] This technique is particularly useful for confirming the overall content of the amine salt, providing a good measure of the active moiety.
Rationale for Non-Aqueous Titration
Water can interfere with the titration of weakly basic amines by competing with the titrant.[12] Performing the titration in a non-aqueous solvent, such as glacial acetic acid, enhances the basicity of the amine, leading to a sharper and more defined endpoint.[12]
Experimental Protocol: Non-Aqueous Potentiometric Titration
-
Reagent Preparation:
-
Prepare and standardize a 0.1 M solution of perchloric acid in glacial acetic acid.
-
-
Sample Preparation:
-
Accurately weigh approximately 150 mg of this compound.
-
Dissolve the sample in 50 mL of glacial acetic acid. To address the hydrochloride salt, add 10 mL of mercuric acetate solution to complex with the chloride ions.[12]
-
-
Titration:
-
Titrate the solution with the standardized 0.1 M perchloric acid, monitoring the endpoint potentiometrically using a suitable electrode system (e.g., a glass electrode and a reference electrode).
-
-
Calculation:
-
The purity is calculated based on the volume of titrant consumed to reach the equivalence point. Each molecule of this compound will react with two equivalents of perchloric acid.
-
Elemental Analysis: A Fundamental Purity Check
Elemental analysis, or CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique that determines the mass percentages of these elements in a sample.[14][15] This method provides a crucial check on the empirical formula of the compound and can indicate the presence of inorganic impurities or residual solvents. For this compound (C₄H₁₀Cl₂N₄), the theoretical elemental composition can be precisely calculated.
Interpretation of Elemental Analysis Data
The experimentally determined percentages of C, H, and N are compared to the theoretical values. A close agreement (typically within ±0.4%) is a strong indicator of high purity.[16][17] Significant deviations may suggest the presence of impurities, residual solvents, or an incorrect structural assignment.
Theoretical vs. Experimental Data
| Element | Theoretical % | Experimental % (Example) |
| Carbon (C) | 25.96 | 25.89 |
| Hydrogen (H) | 5.45 | 5.50 |
| Nitrogen (N) | 30.27 | 30.15 |
| Chlorine (Cl) | 38.32 | Not directly measured by CHN |
Comparison of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Applicability to Topic |
| HPLC | Differential partitioning | High resolution, quantitative accuracy, impurity profiling.[6] | May require derivatization for compounds without a UV chromophore.[6] | Primary method for purity determination and impurity quantification. |
| qNMR | Nuclear magnetic resonance signal intensity | Absolute quantification, no analyte-specific reference standard needed, structural information.[7][11] | Lower sensitivity than HPLC, requires specialized equipment and expertise. | Excellent orthogonal method for absolute purity assignment. |
| Titration | Acid-base neutralization | Cost-effective, accurate for assaying the main component, robust. | Not suitable for impurity profiling, can be affected by other acidic or basic impurities.[18] | Good for assay of the dihydrochloride salt content. |
| Elemental Analysis | Combustion and detection of elemental composition | Confirms empirical formula, detects inorganic impurities and residual solvents.[14][15] | Does not distinguish between isomers, insensitive to trace organic impurities. | Essential for confirming the elemental composition of the bulk material. |
Conclusion: An Integrated Approach to Purity Confirmation
No single analytical technique can provide a complete picture of the purity of this compound. A comprehensive and trustworthy purity assessment is best achieved through an integrated, orthogonal approach. For routine quality control, a combination of HPLC for impurity profiling and a titrimetric or qNMR method for the assay of the main component is recommended. Elemental analysis serves as a fundamental check of the bulk material's integrity. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can design a robust analytical strategy that ensures the quality and safety of this important chemical building block, in alignment with global regulatory expectations.[3][4][19]
References
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Semantic Scholar. [Link]
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What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]
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Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
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Guideline for Impurities in New Active Pharmaceutical Ingredient. The Gambia Medicines Control Agency. [Link]
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ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. ICH. [Link]
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Element analysis. [Link]
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How to Determine the Purity of a Substance using Elemental Analysis. Study.com. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. ResearchGate. [Link]
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An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
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An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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Amine Titration. Scribd. [Link]
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Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. AOCS. [Link]
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No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. [Link]
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Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution? ResearchGate. [Link]
-
HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One. [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Today. [Link]
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HPLC determination finds amines made by fermentation. Wiley Analytical Science. [Link]
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2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride. Cenmed. [Link]
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This compound. MySkinRecipes. [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]
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2-(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride. PubChem. [Link]
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2-(1H-1,2,4-triazol-1-yl)ethanamine. Exclusive Chemistry Ltd. [Link]
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2-(1h-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride. PubChemLite. [Link]
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2-(1-ethyl-1h-1,2,3-triazol-4-yl)ethan-1-amine. PubChemLite. [Link]
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Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. National Institutes of Health. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride. This guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Risk Assessment
This compound is a heterocyclic compound containing a triazole ring and an amine hydrochloride salt. Based on data from structurally related compounds, it is prudent to handle this chemical with care, assuming it may possess the following hazards:
-
Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed.[1][2]
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2]
Due to these potential hazards, this compound must be treated as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[3][4]
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The principle of causality here is to create a barrier between you and the potentially hazardous material to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of solutions or contact with airborne dust.[5] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact, which can lead to irritation or absorption of the chemical.[5] |
| Body Protection | A laboratory coat | Protects against contamination of personal clothing.[6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the inhalation of any dust from the solid compound.[5] |
Always handle the chemical waste in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure the safety of laboratory personnel.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Containment: If it is safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate spill containment materials.
-
Cleanup:
-
For solid spills: Carefully sweep the material to avoid generating dust and place it into a designated hazardous waste container.[7]
-
For liquid spills: Use an inert absorbent material to soak up the spill. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.[8]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.[6] This ensures the complete destruction of the compound, preventing its release into the environment.
Experimental Protocol: Waste Collection and Disposal
Objective: To safely collect and prepare this compound waste for disposal by a certified entity.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate, compatible, and clearly labeled hazardous waste container
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Container Selection:
-
Select a waste container that is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.[8]
-
The container material must be compatible with the chemical. For amine hydrochlorides, glass or high-density polyethylene (HDPE) containers are generally suitable.
-
-
Waste Segregation:
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid waste into the designated container, minimizing dust generation.
-
Liquid Waste (Solutions): Using a funnel, carefully pour the liquid waste into the container. Do not fill the container to more than 80% of its capacity to allow for vapor expansion and prevent spills.[5]
-
-
Labeling:
-
Affix a hazardous waste label to the container.[8]
-
Clearly write the full chemical name: "this compound" and list all components of any solution, including solvents and their approximate concentrations. Do not use abbreviations.[8]
-
Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[8]
-
Do not attempt to treat or neutralize the waste unless you have a specific, validated protocol and the approval of your EHS department.
-
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
Regulatory Considerations
The disposal of this chemical is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States. While a specific EPA waste code cannot be assigned without a full hazard characterization of the waste stream, it must be managed as a hazardous waste. Your institution's EHS department will be responsible for assigning the appropriate waste codes and ensuring compliance with all federal, state, and local regulations.
References
-
Lehigh University Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
INCHEM. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Cenmed. (n.d.). 2 (1 Methyl 1H 1 2 4 Triazol 5 Yl)Ethanamine Dihydrochloride. Retrieved from [Link]
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Personal protective equipment for handling 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride
A Researcher's Guide to Safely Handling 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride
Understanding the Chemical and Potential Hazards
This compound is a solid material.[1] Based on the known hazards of similar compounds like 1,2,4-1H-Triazole, it should be treated as a substance that is potentially harmful if swallowed and can cause serious eye irritation.[2] Amine hydrochlorides can also cause skin and respiratory irritation.[3][4] Therefore, it is crucial to handle this compound with appropriate care to minimize exposure.
Before beginning any work, a thorough review of general laboratory safety practices is essential.[5][6] This includes knowing the location and proper use of all safety equipment, such as eyewash stations, safety showers, and fire extinguishers.[5][7] A comprehensive chemical hygiene plan should be in place and all personnel should be familiar with its contents.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE is non-negotiable when handling potentially hazardous chemicals.[7][9] The following table outlines the recommended PPE for various procedures involving this compound.
| Procedure | Recommended Personal Protective Equipment |
| Weighing and Aliquoting | - Gloves: Nitrile or neoprene gloves.[9] - Eye Protection: Safety glasses with side shields or splash-proof monogoggles.[7] - Lab Coat: Standard laboratory coat. - Respiratory Protection: If weighing outside of a ventilated enclosure, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles. |
| Dissolving in a Solvent | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[9] - Eye Protection: Splash-proof monogoggles or a full-face shield.[7][9] - Lab Coat: Chemical-resistant lab coat or apron.[7] - Engineering Controls: All dissolution work should be performed in a certified chemical fume hood to minimize inhalation of vapors.[6][10] |
| Running a Reaction | - Gloves: Chemical-resistant gloves appropriate for all chemicals in the reaction. - Eye Protection: Splash-proof monogoggles and a full-face shield.[7][9] - Lab Coat: Chemical-resistant lab coat. - Engineering Controls: All reactions should be conducted within a chemical fume hood.[6][10] |
| Handling a Spill | - Gloves: Heavy-duty, chemical-resistant gloves. - Eye Protection: Full-face shield over splash-proof monogoggles.[7][9] - Body Protection: Chemical-resistant suit or apron.[11] - Respiratory Protection: A full-face or half-mask air-purifying respirator with appropriate cartridges.[12] - Footwear: Chemical-resistant, steel-toed boots.[13] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures that safety is integrated into every step of your workflow.
1. Preparation and Planning:
-
Review Documentation: Before handling the chemical, consult all available safety information and have a clear, written protocol for your experiment.[5][8]
-
Gather Materials: Ensure all necessary PPE, spill kits, and waste containers are readily accessible.
-
Labeling: All containers holding the chemical, including temporary vessels, must be clearly and accurately labeled with the chemical name and hazard information.[6][14]
2. Handling the Solid:
-
Weighing: Whenever possible, weigh the solid material inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.[6]
-
Transfers: Use a spatula or other appropriate tools to transfer the solid. Avoid creating dust.
3. Dissolution and Reaction:
-
Solvent Addition: Slowly add the solid to the solvent to avoid splashing.
-
Mixing: Use magnetic stirring or gentle agitation to dissolve the solid.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer, and ensure the setup is secure.
4. Post-Reaction Work-up:
-
Quenching: If the reaction needs to be quenched, do so slowly and in a controlled manner, preferably in an ice bath to manage any exothermic reactions.
-
Extraction and Purification: Perform all extractions and purifications inside a chemical fume hood.
Emergency and Disposal Plan
Spill Response:
In the event of a spill, follow a clear and practiced response plan. The following diagram illustrates the general workflow for responding to a chemical spill.
Caption: Workflow for a chemical spill response.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
Disposal:
-
Waste Collection: All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.[6]
-
Waste Segregation: Do not mix incompatible waste streams.[6]
-
Disposal Procedure: Dispose of all chemical waste through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.[15] Do not dispose of this chemical down the drain.[15]
By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues while ensuring the responsible handling and disposal of this compound.
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- Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International.
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- SAFETY DATA SHEET. Tri-Chem Corporation.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
